molecular formula C114H176N30O21S B15566851 Epinecidin-1

Epinecidin-1

Cat. No.: B15566851
M. Wt: 2334.9 g/mol
InChI Key: IJMVGIBIGDBVLY-UHFFFAOYSA-N
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Description

Epinecidin-1 is a useful research compound. Its molecular formula is C114H176N30O21S and its molecular weight is 2334.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C114H176N30O21S

Molecular Weight

2334.9 g/mol

IUPAC Name

6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]-N-[1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)

InChI Key

IJMVGIBIGDBVLY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance in Epinephelus coioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 (B1576705) is a potent antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. As a member of the piscidin family, it represents a crucial component of the fish's innate immune system. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted biological activities of this compound. It details the experimental methodologies employed in its study, from peptide synthesis to functional assays, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates key experimental workflows and signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in the fields of immunology, microbiology, and drug development.

Discovery and Origin of this compound in Epinephelus coioides

This compound was first identified through the analysis of a cDNA library constructed from the leukocytes of the orange-spotted grouper, Epinephelus coioides[1]. The initial discovery highlighted a novel antimicrobial peptide with significant potential.

The gene encoding this compound consists of three introns and four exons, and it is initially transcribed into a 67-amino acid prepropeptide[1][2]. This precursor protein is subsequently processed to yield the mature, active peptide. Bioinformatic analyses have indicated the presence of a signal peptide (the first 21 or 22 amino acids) that directs the protein for secretion, followed by the mature peptide sequence[1].

A commonly studied synthetic version of this compound, often referred to as Epi-1, is a 21-amino acid peptide corresponding to residues 22-42 of the full sequence[3][4][5]. This fragment, with the sequence GFIFHIIKGLFHAGKMIHGLV, has been shown to possess the broad-spectrum antimicrobial and other biological activities attributed to the native peptide[4][5].

Tissue Distribution and Expression

The expression of this compound is not uniform throughout the tissues of Epinephelus coioides. Studies utilizing comparative reverse-transcription polymerase chain reaction (RT-PCR) have demonstrated that the highest levels of this compound mRNA are found in the head, kidneys, intestines, and skin[1][6]. Immunohistochemical analysis has further localized the peptide to the epithelial cells of the gills and intestines[5][6]. This distribution suggests that this compound plays a critical role as a first line of defense against pathogens at mucosal surfaces. Furthermore, its expression is upregulated in response to infection, such as with Vibrio harveyi, indicating its active role in the fish's immune response[1].

Biological Activities of this compound

This compound exhibits a wide array of biological functions, making it a promising candidate for therapeutic development. These activities include potent antimicrobial, anticancer, immunomodulatory, and wound-healing properties[1][3][7].

Antimicrobial Activity

This compound demonstrates broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses[1][6][8]. Its primary mechanism of action is believed to be the disruption of microbial cell membranes[6]. The cationic nature of the peptide facilitates its interaction with the negatively charged components of microbial membranes, leading to pore formation and cell lysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic this compound (Epi-1) Against Various Pathogens

PathogenStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate16 - 32[8]
Helicobacter pylori-8[1]
Pseudomonas aeruginosaATCC 19660-[6]
Candida albicansBCRC #20511-[4]
Trichomonas vaginalis--[4]
Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including human fibrosarcoma (HT1080) and leukemia (U937) cells[1][9]. The proposed mechanism involves the induction of apoptosis through the disruption of mitochondrial membrane integrity, leading to the activation of caspases-3, -8, and -9[1].

Table 2: Cytotoxicity of Synthetic this compound (Epi-1) Against Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
HT1080Human Fibrosarcoma--[9]
U937Human Leukemia--[1]
A549Lung Carcinoma--[9]
HeLaCervical Cancer--[9]
HepG2Liver Hepatocellular Carcinoma--[9]
Immunomodulatory Effects

This compound can modulate the host's immune response. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in response to bacterial infections[6]. This is achieved, in part, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response through the suppression of the reactive oxygen species/p38/Akt/NF-κB signaling pathway[3]. Furthermore, this compound can induce the degradation of the TLR signaling adaptor protein MyD88 via the Smurf E3 ligase proteasome pathway[5].

Wound Healing Properties

This compound has demonstrated the ability to promote wound healing. In a swine model of MRSA-infected burn wounds, treatment with this compound resulted in complete skin regeneration[8]. It is suggested that the peptide enhances cell proliferation and migration to the wound site.

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound.

Peptide Synthesis and Purification

The synthetic 21-amino acid this compound (Epi-1) peptide (GFIFHIIKGLFHAGKMIHGLV) is typically produced via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry[3][4].

  • Synthesis: The peptide is assembled on a solid-phase resin, with each amino acid being sequentially added and protected with an Fmoc group.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4].

  • Verification: The molecular mass and purity of the final peptide are confirmed by mass spectrometry[3][4].

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.

  • Treatment: The cells are treated with various concentrations of this compound for a specified duration.

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Gene Expression Analysis (RT-PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the expression levels of the this compound gene in different tissues.

  • RNA Extraction: Total RNA is extracted from various tissues of Epinephelus coioides using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the this compound gene and a housekeeping gene (for normalization).

  • Analysis: The PCR products are analyzed by gel electrophoresis. The intensity of the bands corresponding to the this compound gene, relative to the housekeeping gene, provides a measure of its expression level in the different tissues.

Immunohistochemistry

This technique is used to visualize the localization of the this compound peptide within fish tissues.

  • Tissue Preparation: Tissues from Epinephelus coioides are fixed in formalin and embedded in paraffin (B1166041). Thin sections are then cut and mounted on microscope slides.

  • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.

  • Antigen Retrieval: The slides are treated to unmask the antigenic sites of the this compound peptide. This can be achieved through heat-induced epitope retrieval (HIER) or enzymatic digestion.

  • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to this compound.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is then added.

  • Detection: The signal is visualized using a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.

Visualizations

Experimental Workflows

Experimental_Workflow_for_Epinecidin_1_Study cluster_discovery Discovery & Characterization cluster_synthesis Peptide Production cluster_activity Biological Activity Assays cDNA_library E. coioides Leukocyte cDNA Library Construction sequencing EST Sequencing cDNA_library->sequencing bioinformatics Sequence Analysis & Homology Search sequencing->bioinformatics gene_cloning Full-length Gene Cloning bioinformatics->gene_cloning synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification antimicrobial Antimicrobial Assays (MIC/MBC) verification->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, Trypan Blue) verification->cytotoxicity immunomodulatory Immunomodulatory Assays (Cytokine Profiling, etc.) verification->immunomodulatory wound_healing Wound Healing Models verification->wound_healing

Caption: Workflow for the discovery, production, and functional analysis of this compound.

Signaling Pathways

Epinecidin_1_Signaling_Pathways cluster_immunomodulation Immunomodulatory Pathway cluster_apoptosis Apoptosis Induction in Cancer Cells LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Epi1_immuno This compound Epi1_immuno->LPS Neutralization Epi1_immuno->MyD88 Induces Degradation (via Smurf E3 Ligase) Epi1_cancer This compound Mitochondria Mitochondrial Membrane Disruption Epi1_cancer->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound in immunomodulation and apoptosis.

Conclusion

This compound, a multifaceted antimicrobial peptide from Epinephelus coioides, stands out as a promising candidate for further research and development. Its discovery has paved the way for exploring the rich biodiversity of marine organisms as a source of novel therapeutic agents. The detailed understanding of its biological activities and the underlying molecular mechanisms, as outlined in this guide, provides a solid foundation for its potential applications in combating antibiotic resistance, developing new anticancer therapies, and creating innovative solutions for wound management. The experimental protocols and data presented herein serve as a valuable resource for scientists dedicated to advancing the field of peptide-based therapeutics.

References

Epinecidin-1: A Deep Dive into Gene Structure, Sequence Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). As a member of the piscidin family, it represents a crucial component of the fish's innate immune system. Beyond its antimicrobial properties, this compound has demonstrated a remarkable breadth of bioactivity, including antiviral, antifungal, antiparasitic, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the this compound gene structure, in-depth sequence analysis, and detailed experimental protocols for its study and application, positioning it as a promising candidate for novel therapeutic development.

Gene Structure and Sequence Analysis

The this compound gene is a fascinating subject of study, revealing insights into the evolution and regulation of this important antimicrobial peptide. Understanding its structure and sequence is fundamental to harnessing its full therapeutic potential.

Genomic Structure

The complete this compound cDNA is 518 base pairs in length, containing a 204-base pair open reading frame (ORF).[1][2] The gene itself is characterized by a multiple exon-intron structure. Studies have revealed variations in this structure, with some identified genes having a five-exon and four-intron arrangement, while the initially characterized gene consists of four exons and three introns.[1] This suggests the existence of a multigene family for this compound.

Upstream of the coding sequence, several putative regulatory elements and transcription factor binding motifs have been identified, including a TATA box, and binding sites for CAAT enhancer binding protein β (C/EBPβ), and nuclear factor NF-κB, which are indicative of its role in the immune response.

Sequence Analysis

The 204-base pair ORF of the this compound gene encodes a 67-amino acid prepropeptide. This precursor protein is subsequently processed to yield the mature, active peptide. The prepropeptide consists of three distinct domains: a 22-amino acid signal peptide, a 25-amino acid mature peptide, and a 20-amino acid C-terminal prodomain.[1]

The mature this compound peptide has the amino acid sequence: FIFHIIKGLFHAGKMIHGLVTRRRH .[1] A commonly studied synthetic version, referred to as Epi-1, comprises 21 amino acids with the sequence GFIFHIIKGLFHAGKMIHGLV .[2]

Table 1: Key Quantitative Data for this compound

ParameterValueReference
Full-Length cDNA518 bp[1][2]
Open Reading Frame (ORF)204 bp[1][2]
Prepropeptide Length67 amino acids[1]
Signal Peptide Length22 amino acids[1]
Mature Peptide Length25 amino acids[1]
Synthetic Epi-1 Length21 amino acids[2]
Molecular Weight (Mature Peptide)2985.63 Da[1]
Isoelectric Point (pI) (Mature Peptide)12.31[1]

Table 2: Amino Acid Sequence of this compound Prepropeptide

DomainSequenceLength (amino acids)
Signal PeptideMKLTSVLFFLVFLLAFSSSAIE22
Mature PeptideFIFHIIKGLFHAGKMIHGLVTRRRH25
ProdomainGKRKRQTVAPAPAPAPAPAA20

Note: The exact sequence of the prodomain may vary slightly between different sources.

The mature this compound peptide is highly cationic, with a net positive charge that is crucial for its interaction with negatively charged microbial membranes.[1] Its secondary structure is predicted to be an amphipathic α-helix, a common feature among membrane-active antimicrobial peptides.[1] This structure allows the peptide to insert into and disrupt the integrity of bacterial cell membranes, leading to cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the structure and function of this compound.

Gene Cloning and Expression

The cloning of the this compound gene is a prerequisite for its recombinant production and further genetic studies. Overlapping PCR is a common method for its synthesis.

Protocol 2.1.1: Overlapping PCR for this compound Gene Synthesis

  • Primer Design: Design a set of overlapping primers based on the known this compound cDNA sequence. The forward primer should include a start codon (ATG) and a restriction site for cloning, while the reverse primer should contain a stop codon and another compatible restriction site.

  • PCR Amplification:

    • Reaction Mixture:

      • 10x PCR Buffer: 5 µL

      • dNTPs (10 mM each): 1 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Template DNA (if available, otherwise use overlapping internal primers in a two-step PCR): 1 µL

      • Taq DNA Polymerase: 0.5 µL

      • Nuclease-free water: to a final volume of 50 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures)

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 10 minutes

  • Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose (B213101) gel to confirm the correct size.

  • Purification: Purify the PCR product using a commercial PCR purification kit.

  • Restriction Digestion and Ligation: Digest the purified PCR product and the target expression vector (e.g., pET series) with the chosen restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Screening and Sequencing: Screen the resulting colonies by colony PCR and confirm the sequence of the insert by Sanger sequencing.

Experimental Workflow for this compound Gene Cloning

gene_cloning_workflow cluster_design Design cluster_synthesis Synthesis & Cloning cluster_verification Verification primer_design Primer Design pcr Overlapping PCR primer_design->pcr purification PCR Product Purification pcr->purification digestion Restriction Digestion purification->digestion ligation Ligation into Expression Vector digestion->ligation transformation Transformation into E. coli ligation->transformation screening Colony PCR Screening transformation->screening sequencing Sanger Sequencing screening->sequencing

Caption: Workflow for this compound gene synthesis and cloning.

Peptide Synthesis and Purification

For functional studies, this compound is often chemically synthesized using solid-phase peptide synthesis (SPPS).

Protocol 2.2.1: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected amino group on the resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the purity and identity of the synthesized peptide by mass spectrometry.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of this compound.

Protocol 2.3.1: Microbroth Dilution Assay for MIC Determination

  • Bacterial Culture: Grow the target bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution: Prepare a series of twofold dilutions of the purified this compound peptide in the broth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Immunomodulatory Activity Assessment

This compound's ability to modulate the immune response can be investigated by examining its effects on macrophage signaling pathways.

Protocol 2.4.1: Western Blot Analysis of MyD88 and NF-κB Signaling

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and treat them with this compound with or without a stimulant like lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against MyD88, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway of this compound in Macrophages

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Epinecidin1 This compound Epinecidin1->MyD88 Induces Degradation IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's immunomodulatory signaling pathway.

Conclusion

This compound stands out as a multifaceted antimicrobial peptide with significant therapeutic promise. Its well-defined gene structure and amino acid sequence provide a solid foundation for further research and development. The detailed experimental protocols outlined in this guide offer a practical framework for scientists to explore its diverse biological activities. As the challenge of antimicrobial resistance continues to grow, the unique mechanisms of action and broad-spectrum efficacy of this compound make it a compelling candidate for the development of next-generation anti-infective and immunomodulatory therapies. Further investigation into its structure-activity relationships and in vivo efficacy will be crucial in translating its potential from the laboratory to clinical applications.

References

Epinecidin-1: A Technical Guide to its Structure, Amphipathic Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (B1576705) (Epi-1) is a potent, cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2][3] As a member of the piscidin family of peptides, Epi-1 exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[1][2] Its multifaceted therapeutic potential also extends to anticancer, immunomodulatory, and wound-healing properties.[1][2][3] This technical guide provides an in-depth analysis of the structural and amphipathic characteristics of this compound, detailed experimental protocols for its characterization, and an overview of its known signaling pathways.

Peptide Structure and Physicochemical Properties

This compound is characterized by its cationic nature and its propensity to form an α-helical secondary structure, which is crucial for its biological activity.[2] The most commonly studied form is a synthetic 21-amino acid peptide corresponding to residues 22-42 of the full-length protein.[1]

Amino Acid Sequence and Physicochemical Characteristics

The primary sequence and key physicochemical properties of the synthetic this compound (Epi-1) and one of its variants are summarized in the table below. The substitution of specific amino acid residues can enhance the peptide's structural stability and biological activity.

PropertyThis compound (Epi-1)Ac-Var-1 (Variant)Reference
Amino Acid Sequence GFIFHIIKGLFHAGKMIHGLVDPFIFKIIKGLFKAGKMIKGLV[1][4]
Molecular Weight (Da) ~2300 - 2900Not specified[2]
Theoretical pI Not specifiedNot specified
Net Charge Highly CationicHighly Cationic[2]
α-Helix Content (%) Not explicitly stated, but forms α-helix71.4[4]
GRAVY Not specified0.933[4]
Amphipathic Nature and Helical Wheel Projection

A defining feature of this compound is its amphipathic α-helical structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix.[1][2][3] This arrangement is critical for its interaction with and disruption of microbial cell membranes. The spatial distribution of these residues can be visualized using a Schiffer-Edmundson helical wheel diagram.

Below is a DOT script for generating a helical wheel projection of the synthetic this compound peptide.

G Helical Wheel Projection of this compound cluster_hydrophobic Hydrophobic Face cluster_hydrophilic Hydrophilic Face G1 G1 F2 F2 H3 H3 F4 F4 I5 I5 I6 I6 L8 L8 K9 K9 F11 F11 A12 A12 H13 H13 M15 M15 I16 I16 K17 K17 L19 L19 V20 V20 G21 G21 I7 I7 G10 G10 G14 G14 H18 H18

Helical Wheel Projection of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.

Determination of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in different environments.

Protocol:

  • Sample Preparation:

    • Dissolve lyophilized this compound peptide in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). For membrane-mimicking environments, liposomes or detergents like sodium dodecyl sulfate (B86663) (SDS) can be included.

    • Determine the precise peptide concentration using a suitable method, such as UV absorbance at 280 nm if tryptophan or tyrosine residues are present, or a colorimetric assay. A typical concentration for far-UV CD is 0.1-1 mg/mL.[5]

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm for secondary structure analysis.

      • Bandwidth: 1 nm.

      • Scan speed: 50 nm/min.

      • Data pitch: 0.5 nm.

      • Accumulations: 3-5 scans for signal averaging.

      • Temperature: 25°C (or as required for thermal stability studies).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)

    • Analyze the resulting spectrum for characteristic secondary structure features: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~192 nm.[5]

    • Deconvolute the spectrum using software like CDNN or K2D2 to estimate the percentage of α-helix, β-sheet, and random coil.

Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide (isotopically labeled with ¹⁵N and/or ¹³C for more complex analyses) in a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH ~6.0) to a concentration of 1-5 mM.[6]

    • Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K):

      • 1D ¹H spectrum: To check sample purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for 3D structure calculation.[7]

      • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve backbone amide proton and nitrogen signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using software such as TopSpin, NMRPipe, or CARA.

    • Resonance Assignment: Sequentially assign the observed NMR signals to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

    • Constraint Extraction: From the NOESY spectra, derive inter-proton distance restraints. Dihedral angle restraints can be obtained from coupling constants measured in high-resolution 1D or 2D spectra.

    • Structure Calculation: Use the experimental restraints in molecular dynamics simulation software (e.g., CYANA, XPLOR-NIH, or AMBER) to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Materials:

    • Peptide Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or a suitable solvent.

    • Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

    • 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

  • Assay Procedure:

    • Dispense 50 µL of sterile broth into each well of the 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

The following diagram illustrates the general workflow for a broth microdilution assay.

G Broth Microdilution Assay Workflow cluster_prep cluster_assay cluster_incubation cluster_readout prep Preparation assay Assay Setup incubation Incubation readout MIC Determination peptide Peptide Stock Solution dilution Serial Dilution of Peptide peptide->dilution bacteria Bacterial Inoculum (0.5 McFarland) inoculate Inoculation with Bacteria bacteria->inoculate plate 96-Well Plate (Broth) plate->dilution dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate visual Visual Inspection incubate->visual od OD600 Measurement incubate->od mic Determine MIC visual->mic od->mic

Broth Microdilution Assay Workflow

Signaling Pathways

This compound exerts its diverse biological effects by modulating key cellular signaling pathways.

Immunomodulatory Effects via the MyD88 Pathway

This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway. Specifically, it can suppress the levels of the adaptor protein MyD88 through a proteasome degradation pathway involving the Smurf E3 ligase.[2][9] This leads to a downregulation of inflammatory responses.

The following diagram illustrates the proposed mechanism of this compound's interaction with the MyD88 signaling pathway.

G This compound Modulation of the MyD88 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates Epi1 This compound Smurf Smurf E3 Ligase Epi1->Smurf activates Proteasome Proteasome MyD88->Proteasome Inflammation Inflammatory Response MyD88->Inflammation leads to Smurf->MyD88 targets Degradation MyD88 Degradation Proteasome->Degradation Degradation->Inflammation inhibits

This compound Modulation of the MyD88 Pathway
Induction of Apoptosis in Cancer Cells

This compound has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines, such as human leukemia U937 cells.[2][10] The apoptotic mechanism involves the activation of caspases and is associated with mitochondrial dysfunction.[3][10]

The signaling cascade for this compound-induced apoptosis is depicted below.

G This compound Induced Apoptosis Pathway Epi1 This compound Mitochondria Mitochondrial Dysfunction Epi1->Mitochondria Casp8 Caspase-8 Activation Epi1->Casp8 potential direct activation ADP_ATP Increased ADP/ATP Ratio Mitochondria->ADP_ATP Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound Induced Apoptosis Pathway

Conclusion

This compound is a promising antimicrobial peptide with a well-defined amphipathic α-helical structure that is fundamental to its broad-spectrum antimicrobial and multifaceted therapeutic activities. The experimental protocols detailed in this guide provide a robust framework for the characterization of its structural and functional properties. Further elucidation of its mechanisms of action, particularly its interaction with cellular signaling pathways, will be pivotal for its development as a next-generation therapeutic agent for a range of diseases, from infectious to oncological conditions.

References

The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the antimicrobial peptide Epinecidin-1, focusing on its mechanism of action against bacterial membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed experimental protocols, quantitative data on antimicrobial efficacy, and visual representations of the peptide's interaction with bacterial cells.

Introduction

This compound is a potent, cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides). Structurally, it possesses an amphipathic α-helical conformation, a key feature enabling its interaction with and disruption of microbial membranes. The 21-amino acid synthetic version of this compound (GFIFHIIKGLFHAGKMIHGLV) is widely utilized in research and demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] This guide delves into the molecular processes through which this compound exerts its bactericidal effects, primarily by compromising the integrity of the bacterial cell membrane.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mode of action of this compound involves a direct and rapid disruption of the bacterial cell membrane. This process can be delineated into several key stages, beginning with the initial electrostatic attraction and culminating in membrane permeabilization and cell death.

Electrostatic Attraction and Membrane Insertion

As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the bacterial surface. Following this initial binding, the amphipathic nature of this compound drives its insertion into the lipid bilayer.

Membrane Depolarization and Pore Formation

Upon insertion into the membrane, this compound disrupts the transmembrane potential. This depolarization is a critical step in its antimicrobial activity. The subsequent aggregation of peptide molecules within the membrane leads to the formation of pores or channels. While the exact model of pore formation is still under investigation, evidence suggests a mechanism that allows for the leakage of intracellular components.

Permeabilization and Cellular Content Leakage

The formation of pores or disruptions in the membrane leads to increased permeability. This allows for the efflux of essential ions and small molecules from the cytoplasm, such as ATP and potassium ions, and the influx of extracellular substances. This loss of cellular contents and the inability to maintain essential electrochemical gradients ultimately leads to bacterial cell death.

Quantitative Efficacy of this compound

The antimicrobial potency of this compound has been quantified against a wide range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible growth, is a key metric. The following table summarizes the MIC values for different derivatives of this compound against various Gram-positive and Gram-negative bacteria.

Bacterial StrainThis compound DerivativeMIC (µg/mL)Gram StainReference
Staphylococcus aureus (MRSA)22-429.7Positive[3]
Staphylococcus aureus (MRSA)Epi-116 (14-16)Positive[4]
Listeria monocytogenes (BCRC14930)22-4250Positive[3]
Helicobacter pylori22-428-12Negative[3]
Klebsiella pneumoniaeEpi-18 (8-12)Negative[4]
Klebsiella aerogenesEpi-18 (4-16)Negative[4]
Pseudomonas aeruginosaEpi-14 (4-8)Negative[4]
Acinetobacter baumanniiEpi-116 (12-32)Negative[4]
Enterobacter aerogenes (BCRC10370)22-4250Negative[3]
Enterobacter cloacae subsp. (BCRC10401)22-42100Negative[3]
Vibrio alginolyticus22-42100Negative[3]
Salinivibrio costicola subsp. (BCRC12910)22-4212.5Negative[3]
Vibrio parahaemolyticus23-47< 0.4Negative[3]
Vibrio vulnificus (YJ016)22-4212.5Negative[3]

Detailed Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, this section provides detailed protocols for key experiments.

Synthesis and Purification of this compound

This compound peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Peptide Synthesis: Synthesize the peptide on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Verification: Confirm the molecular weight and purity of the final peptide product using mass spectrometry.[5]

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Mid-log phase bacterial culture

  • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

  • 0.5 mM NPN stock solution in acetone

  • This compound solution

  • Fluorometer or microplate reader (Excitation: 350 nm, Emission: 420 nm)

Protocol:

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash, and resuspend in HEPES buffer to an OD600 of 0.5.[6]

  • Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well.

  • NPN Addition: Add NPN to a final concentration of 10-20 µM.[6][7]

  • Baseline Reading: Measure the initial fluorescence.

  • Peptide Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately record the fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes).[8] An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Calcein Leakage)

This assay assesses the disruption of the inner bacterial membrane by measuring the leakage of the fluorescent dye calcein (B42510) from pre-loaded bacterial cells.

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Calcein AM stock solution (1 mM in DMSO)

  • This compound solution

  • Fluorometer or microplate reader (Excitation: 485 nm, Emission: 515-530 nm)[9]

Protocol:

  • Cell Loading: Incubate bacterial cells with Calcein AM (typically 1-10 µM) at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its fluorescent form, calcein.

  • Washing: Centrifuge the cells and wash with PBS to remove extracellular calcein. Resuspend the cells in PBS.

  • Assay Setup: Add the calcein-loaded cell suspension to a 96-well plate.

  • Peptide Treatment: Add different concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time. Leakage of calcein from the cells into the surrounding buffer results in an increase in fluorescence intensity.

Membrane Depolarization Assay (DiSC3(5) Assay)

This assay utilizes the membrane potential-sensitive dye DiSC3(5) to measure the depolarization of the bacterial cytoplasmic membrane.

Materials:

  • Mid-log phase bacterial culture

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2)[10]

  • DiSC3(5) stock solution

  • This compound solution

  • Spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)[10]

Protocol:

  • Cell Preparation: Wash and resuspend bacterial cells in the assay buffer.

  • Dye Loading: Add DiSC3(5) (e.g., 50-400 nM) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake driven by the membrane potential.[10][11]

  • Peptide Addition: Add this compound to the cell suspension.

  • Fluorescence Monitoring: Record the increase in fluorescence. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.

Visualization of Membrane Damage by Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphological changes induced by this compound on bacterial cells.

General Protocol Outline:

  • Treatment: Incubate mid-log phase bacteria with this compound at MIC or supra-MIC concentrations for a defined period.

  • Fixation: Fix the bacterial cells, typically with glutaraldehyde (B144438) and/or paraformaldehyde.[12][13]

  • Post-fixation (for TEM): Post-fix with osmium tetroxide.[12][13]

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone.[12][13]

  • Embedding (for TEM): Infiltrate and embed the samples in resin.[12]

  • Sectioning (for TEM): Cut ultrathin sections of the embedded samples.[12]

  • Staining (for TEM): Stain the sections with heavy metals like uranyl acetate (B1210297) and lead citrate.[12][13]

  • Drying (for SEM): Critical point dry the samples.[14]

  • Coating (for SEM): Sputter-coat the dried samples with a conductive metal like gold or platinum.

  • Imaging: Visualize the samples using a transmission or scanning electron microscope.

Visualizing the Mechanism and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.

Mechanism of Action of this compound on Bacterial Membranes

Mechanism_of_Action cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation 2. Aggregation & Pore Formation Epinecidin1 This compound Epinecidin1->Lipid_Bilayer 1. Electrostatic Attraction & Insertion Cellular_Contents Ions, ATP, etc. Cell_Death Cell Death Cellular_Contents->Cell_Death 4. Loss of Viability Pore_Formation->Cellular_Contents 3. Leakage of Cellular Contents

Caption: The sequential mechanism of this compound action on bacterial membranes.

Experimental Workflow for NPN Uptake Assay

NPN_Uptake_Workflow start Start prep Prepare Bacterial Suspension (OD600=0.5) start->prep add_npn Add NPN to Cell Suspension prep->add_npn baseline Measure Baseline Fluorescence add_npn->baseline add_epi1 Add this compound baseline->add_epi1 measure Kinetic Measurement of Fluorescence Increase add_epi1->measure analysis Data Analysis: Permeabilization measure->analysis end End analysis->end

Caption: Workflow for the NPN outer membrane permeabilization assay.

Experimental Workflow for Calcein Leakage Assay

Calcein_Leakage_Workflow start Start load_cells Load Bacterial Cells with Calcein AM start->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells add_epi1 Add this compound wash_cells->add_epi1 measure Measure Fluorescence Increase Over Time add_epi1->measure analysis Data Analysis: Leakage Percentage measure->analysis end End analysis->end

Caption: Workflow for the calcein inner membrane permeabilization assay.

Conclusion

This compound represents a promising antimicrobial agent with a potent and rapid mechanism of action centered on the disruption of bacterial membranes. Its broad-spectrum efficacy, including against resistant pathogens, underscores its potential for therapeutic development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and application of this important antimicrobial peptide.

References

Epinecidin-1 immunomodulatory functions and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunomodulatory Functions and Pathways of Epinecidin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Epi-1), a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a multifaceted immunomodulatory agent with significant therapeutic potential.[1] Beyond its direct antimicrobial activities, this compound exhibits a range of functions including anti-inflammatory, anti-cancer, and wound healing properties.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory mechanisms of this compound, detailing its impact on cellular signaling pathways, cytokine regulation, and apoptosis. The information is compiled from a range of in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies to support further research and development.

Core Immunomodulatory Functions

This compound modulates the immune system through several key mechanisms:

  • Cytokine Regulation: this compound can both suppress pro-inflammatory cytokine production in the context of sepsis and infection, and in some instances, induce cytokine expression that may contribute to its anti-cancer effects.[1][3]

  • Inhibition of Inflammatory Signaling: It actively interferes with key inflammatory pathways, notably the Toll-like receptor (TLR) signaling cascades.[4][5]

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancerous cells, a process intertwined with its immunomodulatory effects.[6]

  • Wound Healing: The peptide promotes cell proliferation and migration of keratinocytes and enhances tissue regeneration in wound models.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound's immunomodulatory and related activities.

Table 1: In Vitro Efficacy of this compound
Cell LineActivityConcentrationEffectReference(s)
HaCaT (human keratinocytes)CytotoxicityUp to 31.25 µg/mLNo cytotoxic effects observed.[7][9]
HaCaT (human keratinocytes)Cell Proliferation15.625 µg/mLIncreased cell numbers and proportion of S-phase cells.[1][7]
U937 (human leukemia)Apoptosis Induction2.5 µg/mLSignificant apoptosis of cancer cells.[2][10]
U937 (human leukemia)Cytokine Induction (TNF-α)4 µg/mLIncreased expression after 4 to 24 hours.[6]
U937 (human leukemia)Cytokine Induction (IL-10, IFN-γ, p53, IL-15, IL-6)2 µg/mLIncreased expression after 4 to 12 hours.[6]
BHK-21Antiviral (JEV)1 µg/mL50% reduction in infection rate (co-treatment).[1]
Various Cancer & Normal CellsCytotoxicity> 2.5 µg/mLInhibition of growth in both tumor and normal cell lines.[1]
RAW264.7 (macrophages)Anti-inflammatoryNot specifiedInhibition of LPS-induced cytokine production.[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionDosageOutcomeReference(s)
MiceP. aeruginosa peritonitis0.005 mg/gEnhanced survival rate.[3]
MiceP. aeruginosa sepsis5 µg/gDecreased IL-6, IL-1β, and TNF-α.[3]
MiceJEV infection200 µg/mL (co-injection)100% survival rate.[1]
SwineMRSA-infected burn wounds9 mg/mL (topical)Complete wound healing in 25 days; suppressed CRP and IL-6.[2][7]
SwineMRSA pyemia2.5 mg/kg (IV)Complete protection against mortality; reduced CRP, IL-6, IL-1β, and TNF-α.[11]
DucksR. anatipestifer infection100 µ g/duck (co-treatment)77% survival rate (compared to 23% in control).[2]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting several critical signaling pathways.

Toll-like Receptor (TLR) Signaling

This compound has been shown to inhibit inflammation by interfering with TLR signaling, particularly in response to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).

  • LPS (Gram-negative bacteria) Neutralization: this compound can directly bind to LPS, preventing its interaction with LPS binding protein (LBP) and subsequent activation of TLR4.[2][5] This disruption inhibits TLR4 endocytosis and downstream signaling.[2]

  • MyD88 Degradation: A key mechanism of this compound is the induction of MyD88 degradation via the Smurf E3 ligase and proteasome pathway.[5][12][13] MyD88 is a critical adaptor protein for most TLRs, and its degradation effectively shuts down the inflammatory cascade.[5] This leads to the suppression of NF-κB and MAPK activation.[5]

  • LTA (Gram-positive bacteria) Pathway Inhibition: this compound attenuates LTA-induced inflammation by inhibiting TLR2 internalization.[4][14] This prevents the activation of downstream signaling molecules including reactive oxygen species (ROS), Akt, p38, and NF-κB.[4][14]

TLR_Signaling_Inhibition cluster_LPS LPS (Gram-negative) cluster_LTA LTA (Gram-positive) cluster_MyD88 MyD88 Degradation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epi1_LPS This compound Epi1_LPS->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 NFkB_LPS NF-κB Activation MyD88->NFkB_LPS Inflammation_LPS Pro-inflammatory Cytokines NFkB_LPS->Inflammation_LPS LTA LTA TLR2 TLR2 LTA->TLR2 Activates Epi1_LTA This compound Epi1_LTA->TLR2 Inhibits internalization Downstream ROS, Akt, p38, NF-κB TLR2->Downstream Inflammation_LTA Pro-inflammatory Factors Downstream->Inflammation_LTA Epi1_MyD88 This compound Smurf Smurf E3 Ligase Epi1_MyD88->Smurf Induces MyD88_deg MyD88 Smurf->MyD88_deg Tags for degradation Proteasome Proteasome MyD88_deg->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: this compound's inhibition of TLR signaling pathways.
Apoptosis Induction in Cancer Cells

This compound has demonstrated anti-cancer activity by inducing apoptosis in human leukemia U937 cells.[6]

  • Mitochondrial Dysfunction: Treatment with this compound leads to an increased ADP/ATP ratio, indicating mitochondrial dysfunction.[2][6]

  • Caspase Activation: The peptide activates caspases-3, -8, and -9, which are key executioners of the apoptotic cascade.[6]

  • Cytokine Modulation: The apoptotic process is accompanied by an increase in the expression of TNF-α, IL-10, IFN-γ, p53, IL-15, and IL-6.[1][6]

Apoptosis_Pathway Epi1 This compound U937 U937 Leukemia Cell Epi1->U937 Mitochondria Mitochondrial Dysfunction U937->Mitochondria Caspases Caspase-8, -9, -3 Activation U937->Caspases Cytokines Increased Cytokine Expression (TNF-α, IL-10, IFN-γ, p53, IL-15, IL-6) U937->Cytokines ADP_ATP Increased ADP/ATP ratio Mitochondria->ADP_ATP Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Apoptosis induction pathway by this compound in U937 cells.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies. For precise details, refer to the original publications.

In Vitro Assays
  • Cell Culture: Human cell lines such as HaCaT, U937, and various cancer cell lines, as well as murine macrophages (RAW264.7), are cultured in appropriate media and conditions.

  • Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability.[15]

  • Apoptosis Assays:

    • DNA Fragmentation: Cellular DNA is extracted and analyzed by gel electrophoresis for the characteristic ladder pattern of apoptosis.[6]

    • Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide to differentiate between viable, apoptotic, and necrotic cells.[6]

    • Caspase Activity: Assays are used to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[6]

  • Wound Healing Assay (Scratch Assay): A confluent monolayer of cells (e.g., HaCaT) is "scratched" to create a gap. The cells are then treated with this compound, and the closure of the gap is monitored and quantified over time.[7]

  • Cytokine Measurement (ELISA/Real-time RT-PCR): Supernatants from cell cultures are collected to measure cytokine protein levels using Enzyme-Linked Immunosorbent Assay (ELISA). For gene expression analysis, RNA is extracted from cells, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) with primers specific for target cytokines.[6]

In Vivo Models
  • Animal Models: Studies have utilized mice, swine, and ducks to investigate the in vivo effects of this compound.[2][3][11]

  • Infection Models:

    • Sepsis/Peritonitis: Animals are challenged with an intraperitoneal injection of a pathogenic bacterium (e.g., P. aeruginosa, MRSA).[3][11]

    • Wound Infection: A burn or incision is created and subsequently infected with bacteria like MRSA.[7]

  • Treatment Administration: this compound is administered through various routes, including intraperitoneal injection, intravenous infusion, or topical application, depending on the model.[3][7][11]

  • Outcome Measures:

    • Survival Rate: The percentage of animals surviving over a set period is recorded.[2][3]

    • Bacterial Load: Bacterial counts in blood and various organs are determined by plating serial dilutions of homogenized tissues.[3][11]

    • Cytokine and Inflammatory Marker Analysis: Blood samples are collected to measure plasma/serum levels of cytokines (e.g., IL-6, TNF-α) and inflammatory markers (e.g., C-reactive protein) using ELISA.[3][7][11]

    • Histology: Tissue samples from organs or wound sites are collected, sectioned, and stained (e.g., with H&E) to evaluate tissue damage, inflammation, and healing.[7]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages, Cancer cells) treatment_vitro This compound Treatment cell_culture->treatment_vitro assays Functional Assays: - Cytotoxicity (MTT) - Apoptosis (FACS) - Cytokine (ELISA/PCR) - Signaling (Western Blot) treatment_vitro->assays animal_model Animal Model Selection (e.g., Mouse, Swine) infection Induction of Condition (e.g., Sepsis, Infected Wound) animal_model->infection treatment_vivo This compound Administration (IV, IP, Topical) infection->treatment_vivo outcome Outcome Measurement: - Survival Rate - Bacterial Load - Blood Cytokines - Histopathology treatment_vivo->outcome

Figure 3: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a promising biomaterial with potent immunomodulatory activities that complement its antimicrobial properties. Its ability to suppress overwhelming inflammatory responses in sepsis models while promoting apoptosis in cancer cells highlights its therapeutic versatility. The detailed mechanisms, particularly its targeted degradation of MyD88 and inhibition of TLR2/4 signaling, provide a strong rationale for its development as a novel anti-inflammatory and anti-cancer agent.

Future research should focus on:

  • Elucidating the full spectrum of its interactions with host immune cells.

  • Optimizing delivery systems to enhance bioavailability and target specificity for in vivo applications.

  • Conducting preclinical safety and toxicology studies to pave the way for clinical trials.

  • Investigating the potential for synergistic effects when combined with conventional antibiotics or chemotherapeutics.

The continued exploration of this compound and similar marine-derived peptides holds significant promise for addressing critical unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer.

References

A Technical Guide to the Anticancer Properties of Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 (Epi-1), a cationic antimicrobial peptide originally identified in the orange-spotted grouper (Epinephelus coioides), has emerged as a promising candidate for anticancer therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities against various tumor cell lines. It details the peptide's mechanisms of action, summarizes its cytotoxic efficacy, outlines key experimental methodologies for its evaluation, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against a wide range of pathogens.[1] Beyond their antimicrobial functions, a growing body of evidence highlights the potent and selective anticancer properties of many AMPs.[3] this compound, a 21-amino acid peptide, has demonstrated significant cytotoxic effects against various cancer cell lines, while exhibiting lower toxicity towards normal cells.[1][4] Its multifaceted mechanism of action, involving direct membrane disruption and the induction of programmed cell death, makes it an attractive subject for oncological research.

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to selectively interact with and disrupt the membranes of cancer cells, which typically possess a higher negative surface charge compared to normal cells.[1][3] This interaction leads to membrane permeabilization and subsequent cell lysis.[1][4] In addition to this direct membranolytic activity, this compound has been shown to induce apoptosis and necrosis in tumor cells through various signaling pathways.[3][5][6]

Membrane Disruption

As a cationic peptide, this compound is electrostatically attracted to the anionic components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[3] Upon binding, the peptide is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of membrane integrity results in the leakage of cellular contents and ultimately, cell death.[1][4]

Induction of Apoptosis and Necrosis

This compound has been shown to trigger programmed cell death in cancer cells. In human leukemia U937 cells, it induces apoptosis through the activation of caspases-3, -8, and -9.[7] The peptide also upregulates the expression of tumor necrosis factor-alpha (TNF-α) and other cytokines, which can contribute to the apoptotic signaling cascade.[7] Furthermore, studies on non-small cell lung cancer (NSCLC) cells indicate that this compound can induce necrotic cell death by causing mitochondrial damage, leading to an increase in reactive oxygen species (ROS) and disruption of the cellular redox balance.[5][6] In human fibrosarcoma HT1080 cells, this compound appears to function as a lytic peptide with anti-necrosis properties by downregulating necrosis-related genes.[1][8]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been evaluated against a range of human cancer cell lines. The following table summarizes the available quantitative data.

Cancer Cell LineCell TypeAssayEffective Concentration/IC50Reference
A549Lung CarcinomaMTT Assay>90% inhibition at 2.5 µg/mL[4][9]
HeLaCervical CarcinomaMTT Assay>90% inhibition at 2.5 µg/mL[4][9]
HT1080FibrosarcomaMTT Assay>90% inhibition at 2.5 µg/mL[4][9]
U937LeukemiaMTT AssayEffective inhibition at 2-5 µg/mL[10]
HA59T/VGHLiver CancerMTT AssayEffective inhibition above 2.5 µg/mL[1]
HepG2Liver CarcinomaMTT Assay-[8]
RAW264.7MacrophageMTT AssayEffective inhibition above 2.5 µg/mL[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. More specific IC50 values require further targeted studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

Cell Culture

Cancer cell lines (e.g., A549, HeLa, HT1080, U937) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.[11]

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X binding buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[12] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[13][14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[13][15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[13][16]

Signaling Pathways and Visualizations

This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

This compound Induced Apoptosis Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Cancer Cell Membrane Cancer Cell Membrane This compound->Cancer Cell Membrane Binds to anionic surface TNF-alpha Increased TNF-alpha This compound->TNF-alpha p53 Increased p53 This compound->p53 Pore Formation Pore Formation Cancer Cell Membrane->Pore Formation Disrupts integrity Mitochondria Mitochondria Pore Formation->Mitochondria Induces damage ROS Increased ROS Mitochondria->ROS Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Apoptosis Apoptosis ROS->Apoptosis Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8 Caspase-8 Caspase-8->Caspase-3 Activates Caspase-3->Apoptosis TNF-alpha->Caspase-8 Activates p53->Apoptosis

Caption: this compound induced apoptosis pathway in cancer cells.

Experimental Workflow for Assessing Anticancer Activity

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Viability Assay MTT Assay Treatment->Viability Assay Apoptosis Assay Annexin V/PI Staining Flow Cytometry Treatment->Apoptosis Assay Cell Cycle Analysis PI Staining Flow Cytometry Treatment->Cell Cycle Analysis Data Analysis Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: Workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel anticancer agent. Its ability to selectively target and eliminate cancer cells through multiple mechanisms, including membrane disruption and the induction of apoptosis and necrosis, warrants further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with cancer cell membranes, comprehensively profiling its activity against a broader panel of cancer cell lines, and conducting in vivo studies to evaluate its therapeutic efficacy and safety in preclinical models. The development of synthetic analogs with enhanced stability and potency could further advance the translational potential of this compound-based therapies.

References

Epinecidin-1: A Technical Guide to its Antiviral and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a cationic antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides). As a member of the piscidin family, it exhibits a broad spectrum of antimicrobial activities, including potent antiviral and antifungal effects. This technical guide provides a comprehensive overview of the antiviral and antifungal properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Antiviral Effects of this compound

This compound has demonstrated significant antiviral activity against a range of viruses, including both enveloped and non-enveloped viruses. Its mechanisms of action are multifaceted, involving direct interaction with viral particles and modulation of the host immune response.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified against several key viral pathogens. The following table summarizes the available data from various in vitro and in vivo studies.

Virus FamilyVirusAssay SystemEfficacy MetricValueReference(s)
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)BHK-21 cellsEC500.6 µg/mL[1][2]
BHK-21 cellsCC5019.5 µg/mL[1][2]
BHK-21 cellsSelectivity Index (CC50/EC50)31.4[1]
NodaviridaeNervous Necrosis Virus (NNV)Grouper spleen (GS) cellsTCID50 reductionEffective at 50 µg/mL[3]
FlaviviridaeJapanese Encephalitis Virus (JEV)BHK-21 cellsInfection Rate Reduction50% reduction at 1 µg/mL (co-treatment)[1]
IridoviridaeSingapore Grouper Iridovirus (SGIV)Grouper spleen (GS) cellsTCID50 reductionEffective at 50 µg/mL[1]
Mechanism of Antiviral Action

This compound exerts its antiviral effects through several mechanisms:

  • Direct Virucidal Activity: At high concentrations, this compound can directly inactivate viral particles. For instance, it has shown virucidal activity against FMDV at a concentration of 125 µg/mL.

  • Inhibition of Viral Adsorption: this compound can interfere with the initial stages of viral infection by preventing the attachment of viruses to host cells. This has been observed with FMDV, where a concentration of 6.2 µg/mL was sufficient to interrupt viral absorption onto BHK-21 cells. For NNV, it is suggested that this compound enhances viral aggregation, thereby reducing infectivity.[3][4]

  • Inhibition of Viral Gene Expression: Studies have shown that this compound can inhibit the expression of key viral genes. For example, at a concentration of 50 µg/mL, it was effective in inhibiting the expression of the SGIV ORF072 gene and the NNV capsid protein (CP) gene.[5][3]

  • Immunomodulation: this compound plays a crucial role in modulating the host's immune response to viral infections. It has been shown to upregulate the expression of immune-related genes, including those involved in the Toll-like receptor (TLR) signaling pathway.[1] Specifically, it can modulate the expression of cytokines such as MCP-1, IL-6, IL-10, IFN-γ, TNF-α, and IL-12 in response to JEV infection.[1]

Experimental Protocols

This protocol is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

  • Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics in 6-well plates until a confluent monolayer is formed.

  • Virus Preparation: A stock of Foot-and-Mouth Disease Virus (FMDV) is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

  • Treatment: The cell monolayers are washed with phosphate-buffered saline (PBS). Serial dilutions of this compound are prepared in serum-free medium.

  • Infection: The diluted virus is mixed with the different concentrations of this compound and incubated for a specific period (e.g., 1 hour) before being added to the cell monolayers. A virus-only control is also included.

  • Adsorption: The virus-peptide mixture is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining and Counting: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated to determine the EC50.

The 50% Tissue Culture Infective Dose (TCID50) assay is used to quantify the amount of virus that will infect 50% of the cell cultures.

  • Cell Seeding: Grouper spleen (GS) cells are seeded in a 96-well plate and incubated until they reach approximately 80-90% confluency.

  • Virus and Peptide Preparation: Serial ten-fold dilutions of the Nervous Necrosis Virus (NNV) stock are prepared. This compound is added to the virus dilutions at the desired concentration (e.g., 50 µg/mL).

  • Infection: The cell culture medium is removed, and the virus-peptide mixtures are added to the wells. A virus-only control is included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 25-28°C) for several days.

  • Observation: The cells are observed daily for the presence of cytopathic effect (CPE).

  • Calculation: The TCID50 is calculated using the Reed-Muench method based on the number of wells showing CPE at each dilution. The reduction in TCID50 in the presence of this compound compared to the control indicates its antiviral activity.

Antifungal Effects of this compound

This compound exhibits potent activity against a variety of fungal pathogens, most notably species of the genus Candida. Its primary antifungal mechanism involves the disruption of the fungal cell membrane.

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antifungal activity of a compound. The following table summarizes the MIC values of this compound against various fungal species.

FungusStrainMIC (µg/mL)Reference(s)
Candida albicansBCRC #2051125[3]
Candida albicansMTCC 227128[6][7]
Candida tropicalisClinical Isolate256[6][7]
Candida kruseiClinical Isolate128[6][7]
Microsporum canisN/AMBC: 134.08 µM[4]
Trichophyton mentagrophytesN/AMBC: 134.08 µM[4]
Cylindrocarpon sp.N/AMBC: 134.08 µM[4]

MBC: Minimum Bactericidal Concentration

Mechanism of Antifungal Action

The primary mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane. This process is thought to occur through the following steps:

  • Electrostatic Interaction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the fungal cell wall and membrane, such as phosphomannans and phospholipids.

  • Membrane Permeabilization: Upon binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity and leads to the leakage of intracellular contents, such as ions and small molecules.

  • Cell Lysis: The loss of membrane integrity and leakage of cellular contents ultimately leads to fungal cell death.

Scanning and transmission electron microscopy (SEM/TEM) studies have visually confirmed this mechanism, showing significant morphological changes in Candida albicans treated with this compound, including plasma membrane damage, irregular shape, and shrinkage.[3] Furthermore, recent studies suggest that this compound can induce the accumulation of intracellular reactive oxygen species (ROS) in fungi and interact directly with fungal genomic DNA.[8]

Experimental Protocols

This is the standard reference method for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida species) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Peptide Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: The standardized fungal inoculum is added to each well containing the peptide dilutions. A growth control (no peptide) and a sterility control (no inoculum) are also included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

SEM is used to visualize the surface morphology of fungal cells after treatment with this compound.

  • Sample Preparation: Fungal cells are cultured to the mid-logarithmic phase and then treated with this compound at a specific concentration (e.g., its MIC) for a defined period. Untreated cells serve as a control.

  • Fixation: The cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.

  • Drying: The dehydrated samples are subjected to critical point drying to preserve their three-dimensional structure.

  • Coating: The dried samples are mounted on stubs and coated with a thin layer of a conductive material, such as gold or palladium.

  • Imaging: The coated samples are then observed under a scanning electron microscope, and images are captured to visualize any changes in cell morphology.

Signaling Pathways and Immunomodulation

Beyond its direct antimicrobial effects, this compound is a potent immunomodulator, influencing key signaling pathways involved in the host's response to infection.

Toll-like Receptor (TLR) Signaling Pathway

This compound has been shown to modulate the Toll-like receptor (TLR) signaling pathway, which is critical for the recognition of pathogen-associated molecular patterns (PAMPs) and the initiation of an innate immune response.

  • Inhibition of LPS-induced Inflammation: this compound can suppress the inflammatory response induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. It achieves this by inhibiting the internalization of TLR4, the receptor for LPS.[9]

  • Downregulation of MyD88: this compound can reduce the protein levels of MyD88, a key adaptor protein that is essential for signaling downstream of most TLRs. This downregulation is mediated through the Smurf E3 ligase and the proteasome degradation pathway.[3][10]

  • Inhibition of LTA-induced Inflammation: this compound also attenuates the inflammatory response to lipoteichoic acid (LTA), a component of the cell wall of Gram-positive bacteria. It does so by inhibiting the internalization of TLR2 and subsequent downstream signaling involving Akt, p38, and NF-κB.[9]

The following diagram illustrates the proposed mechanism of this compound's modulation of the TLR4 signaling pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds Epi1 Epi1 Epi1->LPS Neutralizes Epi1->TLR4 Inhibits Internalization Smurf_E3 Smurf_E3 Epi1->Smurf_E3 Induces MyD88 MyD88 TLR4->MyD88 Activates Proteasome Proteasome MyD88->Proteasome Degraded by NFkB NFkB MyD88->NFkB Activates Smurf_E3->MyD88 Targets for Degradation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: this compound modulation of the TLR4 signaling pathway.

Experimental Workflow for Analyzing Signaling Pathways

The following workflow outlines the key steps in investigating the effect of this compound on a specific signaling pathway.

Signaling_Pathway_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment - this compound - PAMP (e.g., LPS) - Epi-1 + PAMP Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction Treatment->Cell_Lysis RNA_Extraction 5. RNA Extraction and cDNA Synthesis Treatment->RNA_Extraction Western_Blot 4. Western Blot Analysis (Phosphorylated and total proteins) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Interpretation Western_Blot->Data_Analysis RT_qPCR 6. RT-qPCR (Gene expression of cytokines) RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

This compound is a promising antimicrobial peptide with significant antiviral and antifungal properties. Its multifaceted mechanisms of action, including direct antimicrobial activity and potent immunomodulatory effects, make it an attractive candidate for the development of novel therapeutics against a wide range of viral and fungal infections. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should continue to elucidate the precise molecular interactions and signaling pathways involved in this compound's activity to fully realize its therapeutic potential.

References

The Multifaceted Role of Epinecidin-1 in Fish Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epinecidin-1 (B1576705), an antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides), has emerged as a critical component of the fish innate immune system. This technical guide provides a comprehensive overview of the natural functions of this compound, detailing its potent, broad-spectrum antimicrobial activities and its significant immunomodulatory capabilities. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the known signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent in aquaculture and beyond.

Introduction

Innate immunity in fish relies on a sophisticated arsenal (B13267) of defense molecules, among which antimicrobial peptides (AMPs) are at the forefront of the initial response to invading pathogens. This compound, a member of the piscidin family of AMPs, is a cationic peptide with an amphipathic α-helical structure, which is crucial for its biological activities.[1][2] Initially recognized for its direct antimicrobial effects, subsequent research has unveiled its multifaceted role as an immunomodulator, capable of orchestrating the host's immune response to infection and injury.[2][3][4] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's function in fish innate immunity.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses.[2][5] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][4]

Quantitative Antimicrobial Data

The potency of this compound has been quantified against various pathogens, with Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration (CC50) values reported in numerous studies. A summary of this data is presented below for comparative analysis.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)MBC (µM)Reference
Vibrio parahaemolyticus--<2[5]
Vibrio alginolyticus--<2[5]
Vibrio vulnificus--4.19[5]
Pasturella multocida--<2[5]
Morganella morganii--<2[5]
Aeromonas sobria--<2[5]
Aeromonas hydrophila--<2[5]
Escherichia coliDH5α-<2[5]
Flavobacterium meningosepticum--<2[5]
Pseudomonas fluorescens--67.04[5]
Pseudomonas aeruginosaMDR-R strain3.12 (MIC90)-[5]
Staphylococcus aureusMRSA9.7 - 16-[2][6]
Helicobacter pyloriATCC 435048 - 12-[5]
Propionibacterium acnes-12.5 - 200-[1]

Table 2: Antifungal and Antiprotozoal Activity of this compound

PathogenStrainMIC (µg/mL)Reference
Candida albicansBCRC #2051125[3]
Candida albicansMTCC 227128[7]
Candida tropicalisCA4256[7]
Candida kruseiCA54128[7]
Trichomonas vaginalisMetronidazole-sensitive12.5[2]
Trichomonas vaginalisMetronidazole-resistant25 - 62.5[2]

Table 3: Antiviral Activity of this compound

VirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Foot-and-Mouth Disease Virus (FMDV)BHK-210.619.532.5[2]
Japanese Encephalitis Virus (JEV)BHK-21~1.0>25>25[2]
Nervous Necrosis Virus (NNV)GF-1-4-[2]
Nervous Necrosis Virus (NNV)cBB-8-[2]

Immunomodulatory Functions of this compound

Beyond its direct antimicrobial properties, this compound plays a crucial role in modulating the host's innate immune response. It can influence cytokine production, regulate inflammatory pathways, and enhance pathogen clearance by immune cells.

Regulation of Cytokine Expression

This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines in fish. In response to infection with Vibrio vulnificus, this compound treatment in zebrafish led to changes in the expression of:

  • Pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)

  • Anti-inflammatory cytokine: Interleukin-10 (IL-10)

  • T-cell associated cytokine: Interferon-γ (IFN-γ)

This regulation helps to orchestrate an effective immune response while preventing excessive inflammation that can lead to tissue damage.

Interaction with Toll-Like Receptor (TLR) Signaling

A key aspect of this compound's immunomodulatory function is its interaction with the Toll-Like Receptor (TLR) signaling pathway, a cornerstone of innate immunity. This compound can modulate the response to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.

The primary mechanism involves the modulation of the MyD88-dependent signaling pathway. Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein for most TLRs. This compound has been shown to directly inhibit MyD88, thereby dampening the downstream inflammatory cascade.

Epinecidin1_TLR_Signaling cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Immune Response PAMPs PAMPs (LPS/LTA) TLR Toll-like Receptor (TLR2/TLR4) PAMPs->TLR Binding MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Activation nucleus Nucleus NFkB->nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nucleus->Cytokines Gene Transcription Epinecidin1 This compound Epinecidin1->PAMPs Epinecidin1->MyD88 Inhibition

This compound's modulation of the TLR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functions of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium.[8][9][10][11][12]

Materials:

  • This compound peptide, lyophilized

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. Inoculate a single colony of the target bacterium into 5 mL of MHB. b. Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6). c. Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: a. Reconstitute lyophilized this compound in sterile 0.01% acetic acid to create a stock solution (e.g., 1024 µg/mL). b. Perform serial two-fold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The use of polypropylene and BSA minimizes peptide adsorption to surfaces.

  • Assay Setup: a. In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well. b. Add 11 µL of each peptide dilution to the corresponding wells to achieve the final desired concentrations. c. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation and Reading: a. Incubate the plate at the optimal temperature for the bacterium for 18-24 hours. b. Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600.

Broth_Microdilution_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide setup_plate Set up 96-well Plate (Bacteria + Peptide) prep_bacteria->setup_plate prep_peptide->setup_plate incubation Incubate (18-24h) setup_plate->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic end End read_mic->end

Workflow for the Broth Microdilution Assay.
Analysis of Cytokine Gene Expression by quantitative RT-PCR (qPCR)

This protocol outlines the steps to quantify the expression of cytokine genes in fish immune cells following treatment with this compound.[13][14][15][16]

Materials:

  • Fish head kidney leukocytes or a fish macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) or other immune stimulant

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target cytokines and a reference gene (e.g., β-actin, GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: a. Isolate primary head kidney leukocytes or culture a fish macrophage cell line. b. Seed the cells in appropriate culture plates and allow them to adhere. c. Treat the cells with different concentrations of this compound, with or without an immune stimulant like LPS, for a specified time course (e.g., 3, 6, 12, 24 hours). Include untreated and stimulant-only controls.

  • RNA Isolation and cDNA Synthesis: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using spectrophotometry. c. Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Analysis: a. Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix. b. Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Data Analysis: a. Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the reference gene. b. Compare the gene expression levels between the different treatment groups.

Table 4: Example Primer Sequences for Zebrafish Cytokine qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
il1bACGCACCTGACACATCGTAAGTTTGACTTGGCTTCGGGTA[17]
tnfaGACACAGAAATGGCAGAGGAGCAATCTCCAGCTCCAATTC[18]
il10TGTGGGATCCCCCCAATAAAGCCCGGCTTTCTGTGAATCTTA
ifng1-1AGTTCGAGGTGAAGAGCAAGGTCGTTCACACACTTCTGCAGG[19]
actb1CCCTCCATTGTTGGACGACCCGATCCAGACGGAGTATTTG[17]
Macrophage Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic activity of fish macrophages.[20][21][22][23][24][25]

Materials:

  • Isolated fish head kidney macrophages

  • This compound

  • Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or fluorescent beads

  • Cell culture medium

  • Trypan blue or other quenching agent

  • Fluorometer or flow cytometer

Procedure:

  • Macrophage Preparation and Treatment: a. Isolate head kidney macrophages and seed them into a 96-well plate. Allow them to adhere. b. Pre-treat the macrophages with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Phagocytosis: a. Add fluorescently labeled bacteria or beads to the macrophage-containing wells at a specific multiplicity of infection (MOI) or particle-to-cell ratio. b. Incubate for a defined period (e.g., 1-3 hours) to allow for phagocytosis.

  • Quenching and Measurement: a. Remove the extracellular (non-phagocytosed) particles by washing the cells with cold PBS. b. Add a quenching agent like trypan blue to quench the fluorescence of any remaining extracellular particles. c. Lyse the cells to release the internalized fluorescent particles. d. Measure the fluorescence intensity using a fluorometer or quantify the percentage of phagocytic cells and the number of internalized particles per cell using a flow cytometer.

  • Data Analysis: a. Compare the phagocytic activity of this compound-treated macrophages to that of untreated controls.

Conclusion and Future Directions

This compound is a potent and multifunctional component of the fish innate immune system, exhibiting both direct antimicrobial and immunomodulatory activities. Its ability to kill a wide range of pathogens and to fine-tune the host's immune response makes it a promising candidate for the development of novel therapeutics to combat infectious diseases in aquaculture. Further research should focus on elucidating the precise molecular mechanisms underlying its immunomodulatory functions, its in vivo efficacy and safety in different fish species, and the potential for synergistic effects with other antimicrobial agents. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Synthetic Epinecidin-1 (Epi-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (B1576705) (Epi-1) is a potent, 21-amino acid cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides). The synthetic version, corresponding to residues 22-42 of the native peptide, has garnered significant interest due to its broad-spectrum antimicrobial, anticancer, immunomodulatory, and wound-healing properties.[1][2] This document provides detailed protocols for the chemical synthesis, purification, and characterization of Epi-1, offering a practical guide for researchers in drug discovery and development. The most commonly studied synthetic Epi-1 has the following sequence: GFIFHIIKGLFHAGKMIHGLV .[1][2][3]

Peptide Characteristics

A summary of the key physicochemical properties of the synthetic 21-mer Epi-1 is presented below.

PropertyValueReference
Amino Acid Sequence GFIFHIIKGLFHAGKMIHGLV[1][2][3]
Molecular Formula C108H171N29O23S1Calculated
Molecular Weight 2340.8 g/mol (2.34 kDa)[4]
Theoretical pI 9.85Calculated
Net Charge (pH 7) +3[4]
Purity (Post-HPLC) ≥95%[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of C-terminal amidated Epi-1 on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

  • Solid Phase Peptide Synthesis vessel

Protocol:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • For each coupling cycle, pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling step.

    • After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Epi-1 sequence (from C-terminus to N-terminus: V-L-G-H(Trt)-I-M-K(Boc)-A-G-H(Trt)-F-L-G-K(Boc)-I-I-H(Trt)-F-I-F-G).

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a new tube.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether.

    • Centrifuge the mixture at 3000 x g for 10 minutes.

    • Decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

Purification of the crude synthetic Epi-1 is achieved by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A, with the addition of a small amount of ACN or DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Scouting Run (Optional but Recommended): To determine the optimal gradient, perform an initial analytical run with a small injection volume using a broad linear gradient (e.g., 5% to 95% B over 30 minutes). Epi-1 is a hydrophobic peptide and is expected to elute at a relatively high concentration of ACN.

  • Preparative Run: Based on the scouting run, apply a shallower, optimized gradient for the preparative purification. For a peptide like Epi-1, a representative gradient might be:

    • 0-5 min: 25% B (isocratic)

    • 5-45 min: 25% to 55% B (linear gradient)

    • 45-50 min: 55% to 95% B (wash)

    • 50-60 min: 95% to 25% B (re-equilibration)

    • Note: The optimal gradient should be determined empirically.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the highest purity (typically ≥95%).

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white, fluffy powder.

Peptide Characterization by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry.

Equipment and Materials:

  • MALDI-TOF or LC-ESI-MS system

  • MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid, CHCA)

  • Solvents for sample preparation (e.g., 50% ACN, 0.1% TFA)

Protocol (MALDI-TOF Example):

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in 50% ACN/0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of CHCA matrix in 50% ACN/0.1% TFA.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The expected monoisotopic mass for [M+H]+ of Epi-1 is approximately 2341.8 Da. The spectrum should show a dominant peak corresponding to this mass, confirming the identity of the synthesized peptide.

Experimental Workflow and Signaling Pathways

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for Epi-1 synthesis and purification, as well as its known signaling pathways.

Epi1_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Fmoc-Rink Amide Resin Coupling Iterative Fmoc Deprotection & Amino Acid Coupling Resin->Coupling Sequence Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Precipitation Crude Peptide Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions MS Characterization (Mass Spectrometry) Lyophilization->MS Final Pure Epi-1 Peptide (≥95% Purity) MS->Final

Caption: Workflow for synthetic this compound synthesis and purification.

Epi1_Immunomodulatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 Proteasome Proteasome MyD88->Proteasome ubiquitination NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Epi1 This compound Smurf Smurf E3 Ligase Epi1->Smurf activates Smurf->MyD88 targets Degradation MyD88 Degradation Proteasome->Degradation Degradation->TRAF6 Inhibits Pathway

Caption: Immunomodulatory signaling pathway of this compound.

Epi1_Anticancer_Pathway Epi1 This compound Membrane Cancer Cell Membrane Interaction Epi1->Membrane Mito Mitochondrial Membrane Damage Membrane->Mito disruption ROS ↑ ROS Production Mito->ROS ATP ↓ ATP Production (↑ ADP/ATP Ratio) Mito->ATP Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Anticancer (apoptotic) signaling pathway of this compound.

Quantitative Data Summary

The biological activity of synthetic Epi-1 has been quantified against various pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its antimicrobial potency.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)16 - 32[4]
Klebsiella pneumoniaeCarbapenem-Resistant8[4]
Klebsiella aerogenesCarbapenem-Resistant8[4]
Pseudomonas aeruginosaCarbapenem-Resistant4[4]
Acinetobacter baumanniiCarbapenem-Resistant16[4]
Helicobacter pyloriATCC 43504 & MDR strains8 - 12[1]

Mechanism of Action Overview

Immunomodulatory Activity: this compound exhibits anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It can induce the degradation of the key adaptor protein MyD88 through the Smurf E3 ligase and proteasome pathway, thereby downregulating the subsequent activation of NF-κB and the production of pro-inflammatory cytokines.

Anticancer Activity: The anticancer mechanism of Epi-1 is primarily linked to its ability to induce apoptosis in cancer cells.[5] This process is initiated by the peptide's interaction with and disruption of the cancer cell membrane, leading to mitochondrial damage.[1][6] This mitochondrial dysfunction results in an increased production of reactive oxygen species (ROS), a depletion of ATP (evidenced by an increased ADP/ATP ratio), and the activation of the intrinsic apoptotic cascade involving caspase-9 and the executioner caspase-3.[1][5]

References

Expressing the Marine-Derived Antimicrobial Peptide, Epinecidin-1, in Escherichia coli Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of recombinant epinecidin-1 (B1576705) in Escherichia coli. This compound is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides) with a broad spectrum of activity against various pathogens, including antibiotic-resistant strains.[1][2] Its therapeutic potential has driven the development of cost-effective production methods, with E. coli being a primary host due to its rapid growth, well-understood genetics, and low cultivation costs.[1][3]

These protocols are designed to guide researchers through the entire workflow, from gene synthesis and cloning to purification and functional assessment of the recombinant peptide.

Overview of the Recombinant Expression Strategy

The expression of antimicrobial peptides like this compound in E. coli can be toxic to the host organism. To circumvent this, a common and effective strategy is to express the peptide as a fusion protein.[4] This approach involves linking the peptide to a larger, more stable protein partner, which can mask its antimicrobial activity and protect it from proteolytic degradation.[4]

This protocol focuses on the expression of an this compound variant, Ac-Var-1, fused to a thioredoxin (Trx) carrier protein and a polyhistidine (His) tag using the pET-32a vector system.[3] The Trx fusion partner aids in proper folding and solubility, while the His-tag allows for straightforward purification via Immobilized Metal Affinity Chromatography (IMAC).[3][5] An acid-cleavable site can be engineered between the fusion tag and the peptide to allow for the release of the active this compound variant.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression and activity of recombinant this compound and its variants.

Table 1: Optimized Expression and Induction Parameters for Ac-Var-1 in E. coli

ParameterConditionReference
Expression Vector pET-32a(+)[3]
Host Strain E. coli C43(DE3)[3]
Culture Medium Luria-Bertani (LB) Broth[3]
Antibiotic Selection Ampicillin (B1664943) (50 µg/mL)[3]
Growth Temperature 30°C[3]
Induction Point OD₆₀₀ of 0.6 - 0.8[3]
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)[3]
IPTG Concentration 0.3 mM[3]
Post-Induction Time 4 hours[3]

Table 2: Antimicrobial Activity of Recombinant this compound

Recombinant PeptideTest OrganismAssay TypeMIC/MBC (µg/mL)Reference
This compound-dsRedEscherichia coliBroth Microdilution (MBC)300 - 350[6]
This compound-dsRedKlebsiella oxytocaBroth Microdilution (MBC)300 - 350[6]
This compound-dsRedPseudomonas aeruginosaBroth Microdilution (MBC)300 - 350[6]
This compound-dsRedVibrio vulnificusBroth Microdilution (MBC)300 - 350[6]
This compound-dsRedEnterococcus faecalisBroth Microdilution (MBC)300 - 350[6]
This compound-dsRedStaphylococcus aureusBroth Microdilution (MBC)300 - 350[6]
Ac-Var-1 (cleaved)Escherichia coliAgar (B569324) DiffusionZone of Inhibition[1]
Ac-Var-1 (cleaved)Staphylococcus aureusAgar DiffusionZone of Inhibition[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the production of recombinant this compound.

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Analysis Gene This compound Gene (Codon Optimized) Ligation Ligation Gene->Ligation Vector pET-32a Vector Vector->Ligation Transformation Transformation into E. coli C43(DE3) Ligation->Transformation Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IMAC IMAC Purification (Ni-NTA) Lysis->IMAC Cleavage Acid Cleavage IMAC->Cleavage Analysis SDS-PAGE & BCA Assay Cleavage->Analysis ActivityAssay Antimicrobial Activity Assay Analysis->ActivityAssay Functional Assay

Figure 1: Overall experimental workflow for recombinant this compound production.

pET_System_Logic cluster_host E. coli Host (e.g., C43(DE3)) cluster_vector pET-32a Vector LacI_gene lacI gene LacI_protein LacI Repressor LacI_gene->LacI_protein constitutively expressed T7_Polymerase_gene T7 RNA Polymerase Gene (under lacUV5 promoter) T7_Polymerase T7 RNA Polymerase T7_Polymerase_gene->T7_Polymerase transcription T7_promoter T7 Promoter lac_operator lac Operator Fusion_Gene Trx-His-Epinecidin-1 Gene T7_promoter->Fusion_Gene high-level transcription Fusion_Protein Fusion Protein Fusion_Gene->Fusion_Protein translation IPTG IPTG IPTG->LacI_protein inactivates LacI_protein->T7_Polymerase_gene represses LacI_protein->lac_operator binds/represses T7_Polymerase->T7_promoter binds

Figure 2: Logical relationships in the pET expression system for this compound.

Detailed Experimental Protocols

Protocol 1: Cloning of this compound into pET-32a(+) Vector

This protocol describes the cloning of a codon-optimized this compound variant (Ac-Var-1) gene into the pET-32a(+) expression vector.

Materials:

  • Codon-optimized synthetic gene for Ac-Var-1 with flanking restriction sites (e.g., EcoRI and XhoI).

  • pET-32a(+) vector.

  • Restriction enzymes (e.g., EcoRI and XhoI) and corresponding buffers.

  • T4 DNA Ligase and buffer.

  • DH5α competent E. coli cells.

  • LB agar plates with 50 µg/mL ampicillin.

  • DNA purification kits.

Methodology:

  • Vector and Insert Preparation:

    • Digest 1-2 µg of pET-32a(+) vector and the synthetic Ac-Var-1 gene with EcoRI and XhoI restriction enzymes at 37°C for 1-2 hours.

    • Purify the digested vector and insert using a DNA purification kit.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

    • Add T4 DNA Ligase and buffer, and incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation into DH5α:

    • Transform chemically competent DH5α cells with 5-10 µL of the ligation mixture via heat shock (42°C for 45-90 seconds).[7]

    • Plate the transformed cells on LB agar plates containing 50 µg/mL ampicillin and incubate overnight at 37°C.[7]

  • Colony PCR and Plasmid Purification:

    • Screen colonies for the correct insert by colony PCR.

    • Inoculate positive colonies into LB broth with ampicillin and grow overnight.

    • Purify the plasmid (pET-32a-Ac-Var-1) using a plasmid miniprep kit.

  • Sequence Verification:

    • Verify the sequence and orientation of the insert by Sanger sequencing.

Protocol 2: Expression of Recombinant Trx-Ac-Var-1

This protocol details the expression of the thioredoxin-Ac-Var-1 fusion protein in the E. coli C43(DE3) strain, which is suitable for expressing potentially toxic proteins.[1][8]

Materials:

  • Verified pET-32a-Ac-Var-1 plasmid.

  • E. coli C43(DE3) competent cells.

  • LB broth and agar plates with 50 µg/mL ampicillin.

  • 1 M IPTG stock solution.

Methodology:

  • Transformation:

    • Transform the pET-32a-Ac-Var-1 plasmid into competent E. coli C43(DE3) cells and plate on LB agar with ampicillin.[3]

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Large-Scale Culture:

    • Inoculate 1 L of LB broth with ampicillin with the overnight starter culture.

    • Incubate at 30°C with vigorous shaking (250 rpm).[3]

  • Induction:

    • Monitor the optical density at 600 nm (OD₆₀₀).

    • When the OD₆₀₀ reaches 0.6-0.8, add IPTG to a final concentration of 0.3 mM.[3]

  • Expression:

    • Continue to incubate the culture at 30°C for 4 hours post-induction.[3]

  • Harvesting:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[3]

    • Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.

Protocol 3: Purification of Trx-Ac-Var-1 by IMAC

This protocol describes the purification of the His-tagged fusion protein using Ni-NTA affinity chromatography.[5]

Materials:

  • Cell pellet from 1 L culture.

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0.[3]

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 50 mM imidazole, pH 8.0.[1]

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[1]

  • Lysozyme (B549824).

  • Ni-NTA resin.

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet in 30-40 mL of Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[3]

    • Sonicate the cell suspension on ice to ensure complete lysis.[3]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

  • Binding:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the cleared lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing:

    • Load the resin-lysate mixture into a chromatography column.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[1]

  • Elution:

    • Elute the bound fusion protein with 5-10 column volumes of Elution Buffer.[1]

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 4: Protein Quantification using BCA Assay

This protocol outlines the determination of the purified protein concentration using the Bicinchoninic Acid (BCA) assay.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B).

  • Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL).

  • Purified protein sample.

  • 96-well microplate.

  • Microplate reader.

Methodology:

  • Prepare Standards:

    • Prepare a series of BSA standards with known concentrations.

  • Prepare Working Reagent:

    • Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Assay:

    • Pipette 10-25 µL of each standard and the purified protein sample into separate wells of a 96-well plate.

    • Add 200 µL of the BCA working reagent to each well and mix.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance at 562 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.

    • Determine the concentration of the purified protein sample from the standard curve.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the successful expression and purification of recombinant this compound in E. coli. The use of a fusion partner like thioredoxin and an affinity tag is crucial for overcoming the challenges associated with antimicrobial peptide production. For researchers aiming to produce large quantities of this compound for further study and development, optimization of expression parameters such as IPTG concentration, induction temperature, and duration is highly recommended to maximize the yield of soluble, active peptide. The provided quantitative data serves as a benchmark for expected antimicrobial efficacy.

References

Determining the Antimicrobial Potency of Epinecidin-1: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Epinecidin-1, a potent antimicrobial peptide (AMP) with broad-spectrum activity. Understanding the MIC is a critical first step in the evaluation of any new antimicrobial agent, providing a quantitative measure of its efficacy against specific pathogens.

This compound, originally isolated from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant activity against a wide range of bacteria, fungi, and even some viruses and parasites.[1][2][3] Its potential as a therapeutic agent is underscored by its efficacy against antibiotic-resistant strains.[1][4] This document outlines the standardized broth microdilution method for MIC determination, presents a compilation of known MIC values for this compound against various microorganisms, and includes diagrams to illustrate the experimental workflow and the peptide's mechanism of action.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of pathogenic microorganisms as reported in scientific literature. These values serve as a crucial reference for its antimicrobial spectrum and potency.

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureus (MRSA)ATCC 335919.7[1]
Staphylococcus aureusATCC 259236.25 - 12.5[1]
Staphylococcus aureus (MRSA)Clinical Isolates16 (14-16)[4][5]
Helicobacter pyloriATCC 435048 - 12[1][2]
Helicobacter pyloriDrug-Resistant Strains8 - 12[1]
Gram-Negative Bacteria
Klebsiella pneumoniaeCarbapenem-Resistant8 (8-12)[4]
Klebsiella aerogenesCarbapenem-Resistant8 (4-16)[4]
Pseudomonas aeruginosaATCC 278534 (4-8)[4]
Acinetobacter baumanniiCarbapenem-Resistant16 (12-32)[4]
Escherichia coli64[6]
Haemophilus influenzae128[6]
Fungi
Candida albicansMTCC 227128[7]
Candida tropicalisCA4256[7]
Candida kruseiCA54128[7]
Protozoa
Trichomonas vaginalisMetronidazole-Sensitive12.5[1]
Trichomonas vaginalisMetronidazole-Resistant25 - 62.5[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of antimicrobial agents, adapted for cationic peptides like this compound.[8][9][10][11]

Materials:

  • This compound peptide

  • Sterile, cation-adjusted Mueller-Hinton Broth (MH)

  • 96-well microtiter plates (polystyrene or polypropylene)[8]

  • Test microorganism strains

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

  • Sterile tubes and pipettes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MH broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MH broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[8][12]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in MH broth in a separate 96-well plate or in tubes to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control well containing only the bacterial suspension in MH broth (no peptide) to ensure bacterial growth.

    • Include a negative control well containing only MH broth to check for sterility.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.[8]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[4][8]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide add_bacteria Add Bacterial Suspension prep_bacteria->add_bacteria add_peptide Add this compound Dilutions prep_peptide->add_peptide controls Include Growth and Sterility Controls add_bacteria->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect or Read OD600 incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

This compound Signaling Pathway Modulation

This compound not only exhibits direct antimicrobial activity but also modulates the host's immune response. One of its key immunomodulatory functions involves the regulation of the Toll-like receptor (TLR) signaling pathway. Specifically, this compound can induce the degradation of the MyD88 adapter protein, a critical component of the TLR signaling cascade, through the proteasome pathway.[2][14] This action can dampen the inflammatory response induced by pathogens.

Epinecidin1_Signaling cluster_pathway This compound Modulation of TLR Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits Epinecidin1 This compound Smurf_E3 Smurf E3 Ligase Epinecidin1->Smurf_E3 Activates Proteasome Proteasome MyD88->Proteasome Degraded by Inflammation Pro-inflammatory Cytokine Production MyD88->Inflammation Leads to Smurf_E3->MyD88 Targets for Degradation Degradation MyD88 Degradation Degradation->Inflammation Reduces

Caption: this compound mediated degradation of MyD88 via the proteasome pathway, modulating the inflammatory response.

References

Application Notes and Protocols: Cytotoxicity of Epinecidin-1 on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a synthetic 21-amino acid antimicrobial peptide (AMP) derived from the orange-spotted grouper, Epinephelus coioides.[1] Beyond its potent antimicrobial activities, this compound has demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal mammalian cells.[2][3] These characteristics make it a promising candidate for further investigation in cancer therapy. This document provides detailed application notes on the cytotoxicity of this compound and comprehensive protocols for its evaluation using standard cell-based assays.

Mechanism of Action

This compound is a cationic, amphipathic α-helical peptide.[1][4] Its cytotoxic mechanism is primarily attributed to its ability to interact with and disrupt the cell membrane. The net negative surface charge of cancer cells, compared to the neutral charge of normal cells, facilitates the initial electrostatic attraction of the cationic this compound.[1] This interaction leads to membrane perturbation and lysis.[2][3] In some cell types, such as human leukemia U937 cells, this compound has been shown to induce apoptosis through a mitochondrial-dependent pathway, involving the activation of caspases-3, -8, and -9.[3][5] This process is also associated with an increase in the ADP/ATP ratio, indicating mitochondrial dysfunction.[2][3]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the observed cytotoxic and biological effects of this compound on various mammalian cell lines.

Cell LineCell TypeEffectConcentrationCitation
Cancer Cell Lines
A549Human lung carcinomaGrowth inhibition (>90%)2.5 µg/mL[3]
HA59T/VGHHuman liver adenocarcinomaGrowth inhibition> 2.5 µg/mL[2][6]
HeLaHuman cervical cancerGrowth inhibition (>90%)2.5 µg/mL[3]
HT1080Human fibrosarcomaGrowth inhibition (>90%), Anti-necrosis2.5 µg/mL[3][6]
RAW264.7Mouse macrophageGrowth inhibition> 2.5 µg/mL[2][6]
U937Human leukemiaInhibition of proliferation, Apoptosis induction3 µg/mL[2][3][5]
Normal Cell Lines
AML-12Mouse hepatocyteLower growth inhibition compared to cancer cells2.5 µg/mL[2][6]
NIH3T3Mouse fibroblastLower growth inhibition compared to cancer cells2.5 µg/mL[2][6]
WS-1Human skin fibroblastLower growth inhibition compared to cancer cells2.5 µg/mL[2][6]
HaCaTHuman keratinocyteNo cytotoxicity, Increased proliferationup to 31.25 µg/mL, 15.625 µg/mL[2][7][8]
BHK-21Baby hamster kidney50% cytotoxic concentration (CC50)19.5 µg/mL[2]

Experimental Protocols

Herein are detailed protocols for three standard cytotoxicity assays to evaluate the effects of this compound on mammalian cell lines.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

Materials:

  • This compound peptide

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

MTT Assay Experimental Workflow

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]

Materials:

  • This compound peptide

  • Mammalian cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[11]

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[11]

LDH_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for desired time B->C D Collect supernatant C->D E Add LDH reaction mixture D->E F Incubate for 30 min E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate cytotoxicity H->I

LDH Assay Experimental Workflow

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13]

Materials:

  • This compound peptide

  • Mammalian cell line of interest

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[13][14] FITC is detected in the FL1 channel and PI in the FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Signaling_Pathway cluster_0 This compound Induced Apoptosis in U937 Cells Epi1 This compound Membrane Cell Membrane Perturbation Epi1->Membrane Cytokines Increased Cytokine Production (TNF-α, IL-10, IFN-γ, IL-15, IL-6) Epi1->Cytokines p53 p53 Upregulation Epi1->p53 Mito Mitochondrial Dysfunction (Increased ADP/ATP ratio) Membrane->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Cytokines->Casp8 p53->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound Apoptosis Signaling Pathway

References

Application Notes and Protocols for Testing Epinecidin-1 Efficacy in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Epinecidin-1 (Epi-1) is a synthetic cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides).[1][2][3] It has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, immunomodulatory, anti-cancer, and wound-healing properties.[1][3][4][5] These attributes make this compound a promising candidate for development as a therapeutic agent against various diseases. This document provides detailed application notes and protocols for testing the efficacy of this compound in established in vivo mouse models, focusing on its antimicrobial and immunomodulatory effects.

Data Presentation

Table 1: Antimicrobial Efficacy of this compound in Mouse Infection Models
Infection Model Pathogen Mouse Strain This compound Dose Key Findings Reference
SepsisPseudomonas aeruginosa (ATCC 19660)Not Specified0.005 mg/g88.4% survival rate at 7 days post-infection.[6][7]
SepsisMulti-drug resistant P. aeruginosaNot Specified0.005 mg/g88.4% survival rate at 7 days post-infection.[6][7]
Skin InfectionMethicillin-resistant Staphylococcus aureus (MRSA)BALB/cNot SpecifiedSurvived lethal infection, decreased bacterial counts, and enhanced wound closure.[4]
Gastric InfectionHelicobacter pyloriC3H/HeN250 µg (oral administration)Complete removal of H. pylori from the stomach.[4]
Viral InfectionJapanese Encephalitis Virus (JEV)Not Specified200 µg/ml (co-injection)100% survival rate.[4]
Protozoan InfectionTrichomonas vaginalisNot Specified400 µg (daily for 7 days)Effectively eliminated the parasite.[1]
Table 2: Immunomodulatory Effects of this compound in Mouse Models
Model Stimulus This compound Dose Key Immunomodulatory Effects Reference
SepsisP. aeruginosa0.005 mg/gSignificantly decreased plasma concentrations of IL-6, IL-1β, and TNF-α.[6][7]
Skin InfectionMRSANot SpecifiedDecreased serum levels of TNF-α, IL-6, and MCP-1.[4]
Gastric InfectionH. pyloriNot SpecifiedInhibits IL-10, affecting FOXP3 expression and reducing pro-inflammatory cytokine responses.[8]
EndotoxemiaLipopolysaccharide (LPS)Not SpecifiedInduces degradation of MyD88 via Smurf E3 ligase and the proteasome pathway.[1]

Experimental Protocols

Pseudomonas aeruginosa Sepsis Model

This model is designed to evaluate the efficacy of this compound in treating systemic bacterial infections.

Materials:

  • 6-8 week old BALB/c mice

  • Pseudomonas aeruginosa (e.g., ATCC 19660 or a multi-drug resistant clinical isolate)

  • This compound (synthetic peptide)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Spectrophotometer

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Bacterial Culture Preparation:

    • Culture P. aeruginosa in LB broth overnight at 37°C with shaking.

    • Subculture the bacteria in fresh LB broth and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/ml). The final inoculum concentration should be determined based on a preliminary dose-finding study to establish a lethal dose (e.g., LD₈₀).

  • Animal Infection and Treatment:

    • Inject mice intraperitoneally with the prepared P. aeruginosa suspension (e.g., 0.1 ml of 1 x 10⁷ CFU/ml).

    • At a specified time post-infection (e.g., 10 minutes), administer this compound intraperitoneally at the desired dose (e.g., 0.005 mg/g body weight).[7] A control group should receive a vehicle control (e.g., PBS).

  • Efficacy Assessment:

    • Survival Rate: Monitor the survival of the mice daily for at least 7 days.

    • Bacterial Load: At selected time points (e.g., 24 hours post-infection), euthanize a subset of mice. Collect blood and organs (e.g., liver, spleen, lungs), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) counting on LB agar plates.

    • Cytokine Analysis: Collect blood samples via cardiac puncture at various time points. Separate the plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Experimental Workflow:

P_aeruginosa_Sepsis_Model cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment P_aeruginosa P. aeruginosa Culture Inoculum Prepare Inoculum (e.g., 1x10⁷ CFU/ml) P_aeruginosa->Inoculum Infection i.p. Injection of P. aeruginosa Inoculum->Infection Treatment i.p. Injection of This compound (0.005 mg/g) or Vehicle Infection->Treatment 10 min post-infection Survival Monitor Survival (daily for 7 days) Treatment->Survival Bacterial_Load Bacterial Load in Organs (CFU) Treatment->Bacterial_Load Cytokines Plasma Cytokine Levels (ELISA) Treatment->Cytokines

P. aeruginosa Sepsis Model Workflow

MRSA-Infected Skin Wound Model

This model assesses the topical efficacy of this compound in treating localized, antibiotic-resistant bacterial infections and promoting wound healing.

Materials:

  • 6-8 week old BALB/c mice

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • This compound (synthetic peptide)

  • Collagen (optional, for combination therapy)

  • Surgical scissors and forceps

  • General anesthetic for mice

  • Digital caliper

Protocol:

  • Wound Creation and Infection:

    • Anesthetize the mice.

    • Shave the dorsal or ventral region and disinfect the skin.

    • Create a full-thickness excisional wound of a defined size (e.g., 1 cm²) using surgical scissors.

    • Apply a suspension of MRSA (e.g., 10⁶ CFU in 50 µl of PBS) directly onto the wound bed.

  • Topical Treatment:

    • At a specified time post-infection (e.g., 6 hours), topically apply this compound solution (e.g., 9 mg/ml) to the wound.[3] A control group should be treated with a vehicle control. For combination studies, a separate group can be treated with this compound mixed with collagen.

  • Efficacy Assessment:

    • Wound Closure: Measure the wound area daily or at regular intervals using a digital caliper. Calculate the percentage of wound closure over time.

    • Bacterial Load: At selected time points, excise the entire wound tissue, homogenize it, and perform serial dilutions for CFU counting on appropriate agar plates.

    • Histological Analysis: Collect wound tissue at different time points, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Angiogenesis: Immunohistochemical staining for markers of angiogenesis (e.g., CD31) can be performed on tissue sections.

Experimental Workflow:

MRSA_Wound_Model cluster_prep Wound Creation & Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Anesthesia Anesthetize Mouse Wound Create 1 cm² Excisional Wound Anesthesia->Wound Infection Apply MRSA (10⁶ CFU) to Wound Wound->Infection Treatment Topical Application of This compound (9 mg/ml) Infection->Treatment 6 hrs post-infection Closure Wound Closure Measurement Treatment->Closure Bacterial_Load Bacterial Load in Wound Tissue (CFU) Treatment->Bacterial_Load Histology Histological Analysis (H&E) Treatment->Histology Angiogenesis Immunohistochemistry (CD31) Treatment->Angiogenesis

MRSA-Infected Skin Wound Model Workflow

Helicobacter pylori Gastric Infection Model

This model is used to evaluate the oral efficacy of this compound in eradicating gastric pathogens.

Materials:

  • 6-8 week old C3H/HeN or C57BL/6 mice

  • Helicobacter pylori (e.g., a mouse-adapted strain)

  • This compound (synthetic peptide)

  • Brucella broth and agar plates supplemented with fetal bovine serum

  • Oral gavage needles

Protocol:

  • Bacterial Culture and Inoculum Preparation:

    • Culture H. pylori on Brucella agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 2-3 days.

    • Harvest the bacteria and resuspend in Brucella broth to a concentration of approximately 1 x 10⁹ CFU/ml.

  • Animal Infection and Treatment:

    • Inoculate mice with the H. pylori suspension via oral gavage (e.g., 0.1 ml) on multiple occasions (e.g., 3 times over 5 days) to establish a chronic infection.[9]

    • After a period to allow for stable colonization (e.g., 2 weeks), begin oral administration of this compound (e.g., 250 µ g/mouse , daily) for a specified duration (e.g., 7 days).[4] A control group should receive the vehicle.

  • Efficacy Assessment:

    • Bacterial Load: At the end of the treatment period, euthanize the mice and excise their stomachs. Homogenize the stomach tissue and perform serial dilutions for CFU counting on selective H. pylori agar plates.

    • Histopathology: A portion of the stomach can be fixed, sectioned, and stained (e.g., with H&E or Giemsa stain) to assess inflammation and bacterial colonization.

    • Urease Test: A rapid urease test on a small piece of stomach tissue can provide a qualitative assessment of H. pylori presence.

    • Immunological Analysis: Splenic and gastric tissue can be analyzed by flow cytometry and gene expression analysis to assess changes in T-cell populations (e.g., CD4⁺-FOXP3⁺ T regulatory cells) and cytokine expression.[8]

Experimental Workflow:

H_pylori_Infection_Model cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment H_pylori_Culture H. pylori Culture Inoculum Prepare Inoculum (1x10⁹ CFU/ml) H_pylori_Culture->Inoculum Infection Oral Gavage with H. pylori Inoculum->Infection Colonization Allow Colonization (2 weeks) Infection->Colonization Treatment Oral Administration of This compound (250 µg/day) Colonization->Treatment Bacterial_Load Gastric Bacterial Load (CFU) Treatment->Bacterial_Load Histopathology Stomach Histopathology Treatment->Histopathology Immune_Analysis Flow Cytometry & Gene Expression Treatment->Immune_Analysis

H. pylori Gastric Infection Model Workflow

Signaling Pathways

This compound Modulation of the MyD88-Dependent Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway, which is a key pathway in the innate immune response to pathogens.[1] Specifically, in the context of lipopolysaccharide (LPS) from Gram-negative bacteria, this compound can inhibit inflammation through the following mechanism:

  • LPS Neutralization: this compound can directly bind to LPS, preventing its interaction with LPS-binding protein (LBP) and subsequent binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages.[10]

  • MyD88 Degradation: this compound induces the degradation of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the TLR signaling cascade.[1][10]

  • Proteasome-Mediated Degradation: This degradation is mediated by the activation of Smurf E3 ligase, which ubiquitinates MyD88, targeting it for degradation by the proteasome.[1][10]

  • Inhibition of Pro-inflammatory Cytokines: By promoting the degradation of MyD88, this compound effectively blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]

Signaling Pathway Diagram:

MyD88_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds Epinecidin1_extra This compound Epinecidin1_extra->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 Recruits Proteasome Proteasome MyD88->Proteasome Degradation NFkB NF-κB Activation MyD88->NFkB Smurf Smurf E3 Ligase Smurf->MyD88 Ubiquitinates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Epinecidin1_intra This compound Epinecidin1_intra->Smurf Activates

This compound inhibits inflammatory signaling via MyD88 degradation.

This compound in Wound Healing

This compound promotes wound healing through a multi-faceted mechanism that involves both direct effects on skin cells and modulation of the local inflammatory environment.

  • Keratinocyte Proliferation and Migration: this compound has been shown to increase the proliferation of keratinocytes, the primary cell type in the epidermis.[11] It promotes cell cycle progression, leading to an increase in the proportion of actively dividing cells.[11]

  • Modulation of Extracellular Matrix: The peptide can regulate the expression of extracellular matrix components, which is crucial for cell migration and tissue remodeling during the healing process.[12]

  • Angiogenesis: this compound enhances the formation of new blood vessels (angiogenesis) at the wound site, which is essential for supplying nutrients and oxygen to the healing tissue.[4]

  • Anti-inflammatory and Antimicrobial Action: By reducing the bacterial load in infected wounds and downregulating pro-inflammatory cytokines, this compound creates a more favorable environment for the healing process to proceed efficiently.[3][4]

Logical Relationship Diagram for Wound Healing:

Wound_Healing_Pathway cluster_cellular_effects Direct Cellular Effects cluster_antimicrobial_effects Antimicrobial & Anti-inflammatory Epinecidin1 This compound Keratinocyte Keratinocyte Proliferation & Migration Epinecidin1->Keratinocyte ECM ECM Regulation Epinecidin1->ECM Angiogenesis Angiogenesis Epinecidin1->Angiogenesis Antimicrobial Decreased Bacterial Load Epinecidin1->Antimicrobial Anti_inflammatory Reduced Pro-inflammatory Cytokines Epinecidin1->Anti_inflammatory Wound_Healing Accelerated Wound Healing Keratinocyte->Wound_Healing ECM->Wound_Healing Angiogenesis->Wound_Healing Antimicrobial->Wound_Healing Anti_inflammatory->Wound_Healing

Mechanisms of this compound in promoting wound healing.

References

Application of Epinecidin-1 in Aquaculture to Control Fish Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (B1576705) is a potent antimicrobial peptide (AMP) originally isolated from the orange-spotted grouper (Epinephelus coioides).[1][2][3] As a member of the piscidin family, it represents a promising therapeutic agent in aquaculture for combating a wide range of fish pathogens, including bacteria and viruses.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound, based on current research, to guide researchers and drug development professionals in harnessing its potential to enhance fish health and disease resistance. The synthetic 21-amino acid form of this compound (Epi-1), with the sequence GFIFHIIKGLFHAGKMIHGLV, is most commonly used in research due to its cost-effective synthesis and demonstrated broad-spectrum activity.[1][2]

Mechanism of Action

This compound exerts its antimicrobial effects primarily through membrane disruption.[5] Its cationic and amphipathic properties facilitate its interaction with the negatively charged components of microbial cell membranes, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[3][5] This direct action on the cell membrane makes the development of resistance by pathogens less likely compared to conventional antibiotics.[1] Beyond its direct microbicidal activity, this compound also possesses immunomodulatory properties, capable of modulating the expression of key immune-related genes in fish, thereby enhancing the host's innate immune response.[6]

cluster_0 This compound Action This compound This compound Pathogen Membrane Pathogen Membrane This compound->Pathogen Membrane Binds to Membrane Disruption Membrane Disruption Pathogen Membrane->Membrane Disruption Induces Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Leads to

Caption: Mechanism of this compound's direct antimicrobial action.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound
Target PathogenMIC (µg/mL)MBC (µg/mL)Reference
Vibrio vulnificus4.19 (25-mer)4.19 (25-mer)[1]
Pseudomonas fluorescens67.04 (25-mer)67.04 (25-mer)[1]
Helicobacter pylori (various strains)8 - 1212.5 - 25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 (synergistic with vancomycin: 4.3)-[2]
Klebsiella pneumoniae8 (8-12)-[7]
Klebsiella aerogenes8 (4-16)-[7]
Pseudomonas aeruginosa4 (4-8)-[7]
Acinetobacter baumannii16 (12-32)-[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values in parentheses indicate ranges.

Table 2: In Vivo Efficacy of this compound in Fish Models
Fish SpeciesPathogenTreatment MethodThis compound DoseOutcomeReference
Tilapia & GrouperVibrio vulnificusCo-injection0.1 µ g/fish Reduced mortality from 96-100% to 30%[1]
ZebrafishVibrio vulnificusCo-treatment1 µ g/fish Increased survival rate from 3% to 80%[5]
ZebrafishVibrio vulnificusPre-treatment1 µ g/fish Increased survival rate from 3% to 56.6%[5]
ZebrafishVibrio vulnificusPost-treatment1 µ g/fish Increased survival rate from 3% to 60%[5]
GrouperNervous Necrosis Virus (NNV)Co-treatment1 µ g/fish >2.6-fold increase in survival[1]
MedakaNervous Necrosis Virus (NNV)Co-treatment-Significant increase in survival[8]
Cherry Valley DuckRiemerella anatipestiferCo-treatment100 µ g/duck Increased survival from 23% to 77%[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial pathogen.

Materials:

  • Synthetic this compound (lyophilized)

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile, deionized water

Procedure:

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the target bacteria overnight on an appropriate agar (B569324) plate. Inoculate a single colony into CAMHB and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL in CAMHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted peptide.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Inoculate with Bacteria Inoculate with Bacteria Prepare Bacterial Inoculum->Inoculate with Bacteria Serial Dilution in 96-well Plate->Inoculate with Bacteria Incubate Plate Incubate Plate Inoculate with Bacteria->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vivo Efficacy Trial in a Zebrafish Model

This protocol describes a general in vivo challenge study to evaluate the protective effects of this compound against a bacterial pathogen in zebrafish (Danio rerio).

Materials:

  • Adult zebrafish

  • Synthetic this compound

  • Target bacterial pathogen

  • Phosphate-buffered saline (PBS)

  • Aquarium tanks with controlled water parameters

  • Microinjection setup

Procedure:

  • Acclimation: Acclimate adult zebrafish to laboratory conditions for at least one week prior to the experiment.

  • Pathogen Challenge Preparation: Prepare the bacterial pathogen to a specific concentration (e.g., 1 x 10^5 CFU/mL) in sterile PBS.

  • Experimental Groups:

    • Control Group: Inject with PBS only.

    • Infection Group: Inject with the bacterial suspension.

    • Co-treatment Group: Inject with a mixture of the bacterial suspension and a predetermined dose of this compound.

    • Pre-treatment Group: Inject with this compound a specified time (e.g., 2 hours) before injecting the bacterial suspension.

    • Post-treatment Group: Inject with the bacterial suspension followed by an injection of this compound at a specified time (e.g., 2 hours) post-infection.

  • Injection: Anesthetize the fish and perform intraperitoneal injections with the respective solutions.

  • Monitoring: Monitor the fish daily for a specified period (e.g., 7 days) and record mortality.

  • Data Analysis: Calculate the survival rates for each group and perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the protective effect of this compound.

Acclimation Acclimation Group_Assignment Assign Fish to Experimental Groups Acclimation->Group_Assignment Injection_Procedure Perform Injections Group_Assignment->Injection_Procedure Daily_Monitoring Monitor Survival Daily Injection_Procedure->Daily_Monitoring Data_Analysis Analyze Survival Data Daily_Monitoring->Data_Analysis

Caption: Workflow for an in vivo efficacy trial in zebrafish.

Applications in Aquaculture

This compound holds significant promise for various applications in aquaculture to control fish diseases:

  • Therapeutic Agent: It can be used as a direct therapeutic agent to treat bacterial and viral infections in fish.[8]

  • Feed Additive: Incorporation of this compound into fish feed can enhance the systemic immunity of fish.[3]

  • Prophylactic Treatment: It can be used as a prophylactic treatment to prevent disease outbreaks during periods of stress, such as handling, transportation, or changes in water quality.

  • Alternative to Antibiotics: Due to its unique mode of action, this compound can be a viable alternative to traditional antibiotics, helping to mitigate the growing problem of antibiotic resistance in aquaculture.[1]

Conclusion

This compound is a multifaceted antimicrobial peptide with potent antibacterial, antiviral, and immunomodulatory properties. The provided data and protocols offer a foundational framework for researchers and professionals in the aquaculture industry to explore and develop this compound as a sustainable and effective solution for fish disease management. Further research into delivery mechanisms, large-scale production, and formulation will be crucial for its successful implementation in commercial aquaculture settings.

References

Application Notes: Formulation and Evaluation of Epinecidin-1 for Topical Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinecidin-1 (Epi-1) is a 21-amino acid cationic antimicrobial peptide (AMP) originally derived from the orange-spotted grouper (Epinephelus coioides).[1][2] Beyond its broad-spectrum antimicrobial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Epi-1 has demonstrated significant potential in promoting wound healing.[3][4] Its multifaceted mechanism of action involves enhancing keratinocyte proliferation and migration, promoting angiogenesis, increasing collagen deposition, and modulating the local immune response.[3][5][6] These properties make Epi-1 a compelling candidate for development as a topical therapeutic agent for acute and chronic wounds, particularly those complicated by infection.[4][7]

These application notes provide an overview of formulation strategies and detailed protocols for the preclinical evaluation of this compound in wound healing applications.

Formulation Strategies for Topical Delivery

The effective topical delivery of this compound requires a formulation that ensures its stability, bioavailability at the wound site, and controlled release. Common strategies for peptide delivery, such as incorporation into hydrogels or nanoparticles, are applicable.[8][9]

2.1 Simple Aqueous Formulation For initial in vitro and in vivo screening, Epi-1 can be dissolved in a sterile, buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS). While simple, this approach may offer limited residence time on the wound bed.

2.2 Hydrogel-Based Formulation Hydrogels provide a moist environment conducive to healing, can absorb wound exudate, and offer sustained release of the incorporated peptide.[10][11] Natural or synthetic polymers can be used to form the hydrogel matrix.[10]

2.3 Nanoparticle-Based Delivery Encapsulating Epi-1 in nanoparticles (e.g., chitosan-based or PLGA-based) can protect the peptide from proteolytic degradation, improve its stability, and facilitate controlled release at the target site.[8][9][12]

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Optimization cluster_3 Phase 4: Preclinical Evaluation peptide This compound Synthesis (GFIFHIIKGLFHAGKMIHGLV) solubility Solubility & Stability Assessment (pH, Temp) peptide->solubility activity Confirm Antimicrobial & Cellular Activity solubility->activity aqueous Aqueous Solution (e.g., PBS) activity->aqueous hydrogel Hydrogel Formulation (e.g., Chitosan, PVA) activity->hydrogel nanoparticle Nanoparticle System (e.g., PLGA) activity->nanoparticle char Physical Characterization (Viscosity, Particle Size, etc.) aqueous->char hydrogel->char nanoparticle->char release In Vitro Release Kinetics char->release stability_form Formulation Stability release->stability_form invitro In Vitro Efficacy (Cell Proliferation, Migration) stability_form->invitro invivo In Vivo Animal Model (Wound Closure, Histology) invitro->invivo

Caption: Workflow for this compound topical formulation development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line / Organism Effective Concentration Observations Reference
Optimal Cell Proliferation HaCaT (Human Keratinocytes) 15.625 µg/mL Significantly increased the proportion of actively dividing S-phase cells. [3][13]
Max. Non-Cytotoxic Dose HaCaT (Human Keratinocytes) Up to 31.25 µg/mL No negative effect on cell viability observed after 48h. [3][13]
Antimicrobial Activity (MIC) S. aureus (MRSA) 9.7 - 32 µg/mL Potent activity against methicillin-resistant strains. [4][14]
Antimicrobial Activity (MIC) S. pneumoniae 256 µg/mL Bacteriostatic activity observed. [15]
Antimicrobial Activity (MIC) P. aeruginosa >512 µg/mL Lower activity against this Gram-negative pathogen. [15]

| Antifungal Activity (MIC) | Candida albicans | 25 µg/mL | Demonstrates antifungal properties. |[1] |

Table 2: In Vivo Efficacy of this compound

Animal Model Wound Type Formulation Application Protocol Key Results Reference
Swine Heat burn with MRSA infection Aqueous solution Topical application of 9 mg/mL (1000x MIC) for 1h, 6h post-infection. Complete wound healing within 25 days; reduced sepsis markers (CRP, IL-6). [3][7]

| Rat | Cutaneous wound | Not specified | Topical application | Significantly accelerated the healing process and epithelial cell migration. |[15][16] |

Mechanism of Action in Wound Healing

This compound promotes wound healing through a coordinated series of actions that affect various stages of the repair process. It directly combats microbial colonization while stimulating host cell activities essential for tissue regeneration.[5][17]

  • Antimicrobial Action: Epi-1 disrupts bacterial membranes, effectively reducing the bioburden in infected wounds, which is critical for preventing sepsis and allowing the healing process to proceed.[14][17]

  • Re-epithelialization: It stimulates the proliferation and migration of keratinocytes, the primary cells of the epidermis, to accelerate wound closure.[3][13] This is associated with progression of the cell cycle into the S-phase and suppression of cell differentiation markers like connexin 43.[3]

  • Angiogenesis: Epi-1 enhances vascularization (the formation of new blood vessels) at the wound site, which is crucial for supplying oxygen and nutrients to the regenerating tissue.[3][6]

  • Tissue Remodeling: The peptide promotes the formation and deposition of collagen, a key component of the extracellular matrix that provides structural integrity to the new tissue.[3][18]

  • Immunomodulation: Epi-1 helps control the inflammatory response by reducing levels of pro-inflammatory cytokines like IL-6 and sepsis markers like C-reactive protein (CRP) in response to infection.[3][7]

G cluster_0 Cellular & Physiological Responses Epi1 This compound Proliferation Keratinocyte Proliferation & Migration Epi1->Proliferation Angiogenesis Angiogenesis (Vascularization) Epi1->Angiogenesis Collagen Collagen Deposition Epi1->Collagen Inflammation Reduced Inflammation & Sepsis (↓IL-6, ↓CRP) Epi1->Inflammation Antimicrobial Antimicrobial Activity (↓MRSA) Epi1->Antimicrobial WoundHealing Accelerated Wound Healing Proliferation->WoundHealing Angiogenesis->WoundHealing Collagen->WoundHealing Inflammation->WoundHealing Antimicrobial->WoundHealing

Caption: this compound's multifaceted mechanism in promoting wound healing.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound formulations.

Protocol 1: In Vitro Keratinocyte Migration (Scratch) Assay

Objective: To assess the ability of an this compound formulation to promote the migration of keratinocytes, mimicking the process of re-epithelialization.

Materials:

  • Human immortalized keratinocytes (HaCaT cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound formulation and vehicle control (e.g., hydrogel base without Epi-1)

  • Sterile P200 or P1000 pipette tips

  • 6-well tissue culture plates

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HaCaT cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Serum Starvation: Once cells reach ~90-100% confluency, replace the complete medium with serum-free medium and incubate overnight. This synchronizes the cells and minimizes proliferation-driven gap closure.

  • Creating the Scratch: Gently and evenly scratch the cell monolayer with a sterile P200 pipette tip to create a cell-free "wound" of a consistent width.

  • Washing: Wash the wells twice with sterile PBS to remove dislodged cells.

  • Treatment: Add serum-free medium containing the test concentrations of the this compound formulation (e.g., 15.625 µg/mL) or the vehicle control to the respective wells.[19]

  • Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well using an inverted microscope at 4x or 10x magnification.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Follow-up Imaging: Capture images of the same predefined areas at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0.

Protocol 2: In Vitro Angiogenesis (Endothelial Cell Tube Formation) Assay

Objective: To evaluate the pro-angiogenic potential of an this compound formulation by assessing the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound formulation and vehicle control

  • Pre-chilled 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest HUVECs that are 70-90% confluent. Resuspend the cells in basal medium (without growth factors) containing the desired concentrations of the this compound formulation or vehicle control.

  • Cell Seeding: Carefully add 100 µL of the cell suspension (containing 1-1.5 x 10⁴ cells) on top of the solidified BME gel in each well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. Tube formation typically begins within hours.

  • Imaging and Analysis: Visualize the formation of capillary-like networks (tubes) using an inverted microscope. Capture images and quantify angiogenic activity by measuring parameters such as the number of nodes/junctions, total tube length, or the number of loops (meshes) using angiogenesis-specific software or ImageJ plugins.[20][21]

Protocol 3: In Vivo Excisional Wound Healing Model (Rodent)

Objective: To assess the efficacy of a topical this compound formulation in accelerating wound closure and improving tissue quality in a live animal model.

Materials:

  • Male Wistar rats or similar rodent model (~150g)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Electric shaver and depilatory cream

  • Sterile surgical instruments (scalpel, biopsy punch of 5-8 mm diameter)

  • Topical this compound formulation (e.g., hydrogel) and vehicle control

  • Wound dressing/bandages

  • Digital caliper and camera

Procedure:

  • Animal Preparation: Anesthetize the animal. Shave the dorsal surface and clean the skin with an antiseptic solution.[16]

  • Wound Creation: Create one or more full-thickness excisional wounds on the dorsum of each rat using a sterile biopsy punch.

  • Infection (Optional): For an infected wound model, a known quantity of a bacterial suspension (e.g., 10⁶ CFU of MRSA) can be applied to the wound bed.

  • Treatment Application (Time 0): Apply a standardized amount of the topical this compound formulation or the vehicle control directly to the wound bed. Cover the wound with a semi-occlusive dressing.

  • Monitoring and Re-application: Re-apply the treatment daily or every other day. Monitor the animals for any signs of distress.

  • Wound Area Measurement: On specified days (e.g., 0, 3, 7, 14, 21), remove the dressing, gently clean the wound, and photograph it with a ruler for scale. Measure the wound area using a digital caliper or image analysis software. Calculate the percentage of wound contraction.

  • Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including a margin of healthy skin. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and section.

  • Staining and Evaluation: Stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Use Masson's Trichrome stain to assess collagen deposition and maturation.[3]

G cluster_0 Day 0: Wound Creation & Treatment cluster_1 Days 1-20: Monitoring & Re-treatment cluster_2 Day 21: Endpoint Analysis A1 Anesthesia & Dorsal Skin Preparation A2 Create Full-Thickness Excisional Wound A1->A2 A3 Optional: Inoculate with MRSA A2->A3 A4 Apply Topical Formulation (Epi-1 or Vehicle) A3->A4 A5 Photograph Wound (Baseline Measurement) A4->A5 B1 Daily/Biennial Treatment Re-application A5->B1 B2 Periodic Photography & Wound Area Measurement B1->B2 C1 Euthanasia & Wound Tissue Excision B2->C1 C2 Histological Processing (Fixation, Embedding) C1->C2 C3 Staining (H&E, Masson's) & Microscopic Analysis C2->C3

Caption: Experimental workflow for an in vivo wound healing study.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Physiological Stability of Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide, Epinecidin-1 (B1576705). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the peptide's stability in physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to this compound stability in physiological conditions?

A1: The primary challenge is its susceptibility to proteolytic degradation by serum proteases, which leads to a short in vivo half-life. The half-life of unmodified this compound has been determined to be between 60 and 80 minutes following intravenous administration in fish and mice[1]. This rapid degradation can limit its therapeutic efficacy.

Q2: What are the most common strategies to improve the stability of this compound?

A2: Several strategies can be employed to enhance the stability of this compound. These include:

  • Amino Acid Substitution: Replacing certain amino acids with less protease-susceptible ones. For instance, substituting glycine (B1666218) and histidine with lysine (B10760008) in this compound has been shown to improve its stability and helical propensity[2].

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications that protect against exopeptidases.

  • Use of D-Amino Acids: Incorporating D-amino acids instead of the natural L-amino acids can make the peptide resistant to degradation by proteases that specifically recognize L-amino acid residues.

  • Cyclization: Creating a cyclic peptide by linking the N- and C-termini can enhance stability by making the peptide structure more rigid and less accessible to proteases[1].

  • Nanoformulations: Encapsulating this compound in nanoparticles or liposomes can protect it from enzymatic degradation and improve its delivery[1].

Q3: Will modifying this compound to improve stability affect its antimicrobial activity?

A3: It is possible for modifications to alter the antimicrobial activity of this compound. Therefore, it is crucial to perform functional assays, such as determining the Minimum Inhibitory Concentration (MIC), after any modification. In some cases, modifications can even enhance antimicrobial activity. For example, a glycine-to-lysine substituted variant of this compound (GK-epi-1) not only showed improved stability but also enhanced broad-spectrum antimicrobial activity[2]. Similarly, other variants, Var-1 and Var-2, demonstrated increased activity against various pathogens[3][4].

Q4: How can I assess the structural changes in this compound after modification?

A4: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. It can help determine if modifications have altered the α-helical content, which is often important for the activity of antimicrobial peptides like this compound. A twofold increase in helical propensity was observed for a glycine-to-lysine replaced this compound variant, indicating a more stable helical structure[2].

Troubleshooting Guides

Problem 1: Low recovery of this compound from serum samples during stability assays.

  • Possible Cause: Inefficient protein precipitation or peptide adsorption to labware.

  • Troubleshooting Steps:

    • Optimize Precipitation: Use a mixture of acetonitrile, water, and formic acid (e.g., 89:10:1 by volume) for efficient protein precipitation.

    • Use Low-Binding Tubes: Employ low-bind microcentrifuge tubes to minimize peptide loss due to surface adsorption.

    • Acidify the Sample: The addition of formic acid not only aids in precipitation but also helps in keeping the peptide in solution.

Problem 2: High variability in Minimum Inhibitory Concentration (MIC) assay results.

  • Possible Cause: Inconsistent bacterial inoculum, peptide aggregation, or improper serial dilutions.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial culture is in the logarithmic growth phase and dilute it to a standard optical density or colony-forming unit (CFU) count for each experiment.

    • Check Peptide Solubility: Visually inspect the peptide stock solution for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH.

    • Use Appropriate Diluents: For serial dilutions of cationic peptides like this compound, it is recommended to use a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent adsorption to plasticware.

Problem 3: Artifacts or high noise in Circular Dichroism (CD) spectra.

  • Possible Cause: Inappropriate buffer, low peptide concentration, or light scattering.

  • Troubleshooting Steps:

    • Buffer Selection: Use a buffer with low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.

    • Optimize Peptide Concentration: Ensure the peptide concentration is appropriate for the cuvette path length (typically 0.1 mg/mL for a 1 mm path length).

    • Sample Clarity: Centrifuge or filter the peptide solution to remove any aggregates before analysis.

    • Background Correction: Always subtract the spectrum of the buffer from the sample spectrum.

Data Presentation

Table 1: Stability of this compound and its Variants in Physiological Conditions

PeptideModificationHalf-life (in vivo/in serum)Antimicrobial ActivityReference
This compound Unmodified60 - 80 minutesBroad-spectrum[1]
GK-epi-1 Glycine and Histidine to Lysine substitutionStability gained (quantitative data not available)Enhanced broad-spectrum activity[2]
Var-1 Histidine to Lysine substitutionEnhanced stability (quantitative data not available)Enhanced activity against tested pathogens[3][5][6]
Var-2 Histidine to Alanine substitutionEnhanced stability (quantitative data not available)Enhanced activity against tested pathogens[3]

Experimental Protocols

Protocol 1: Serum Stability Assay of this compound using RP-HPLC

Objective: To determine the in vitro stability of this compound or its variants in serum over time.

Materials:

  • Lyophilized this compound peptide

  • Human or mouse serum

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Low-bind microcentrifuge tubes

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water or a suitable buffer.

  • Incubation:

    • In a low-bind microcentrifuge tube, add serum (e.g., 95 µL of 25% v/v aqueous serum).

    • Spike with the this compound stock solution to a final concentration of 150 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: Take aliquots at different time points (e.g., 0, 30, 60, 120, 240, 480 minutes).

  • Protein Precipitation:

    • To each aliquot, add 3 volumes of a cold precipitation solution (e.g., acetonitrile:water:formic acid at 89:10:1 v/v).

    • Vortex thoroughly and incubate on ice for at least 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the samples by RP-HPLC using a suitable gradient of water/acetonitrile with 0.1% formic acid.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the time 0 sample. The half-life can be determined by plotting the percentage of remaining peptide versus time.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of this compound and its variants.

Materials:

  • Purified this compound peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL.

    • Ensure the sample is completely dissolved and free of aggregates.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas.

    • Set the measurement parameters (e.g., wavelength range: 190-260 nm, bandwidth: 1 nm, data pitch: 0.5 nm, scanning speed: 100 nm/min).

  • Blank Measurement: Record the spectrum of the buffer alone in the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the peptide solution.

    • Record the spectrum of the peptide solution.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm).

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound or its variants that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator at 37°C

Procedure:

  • Peptide Dilutions:

    • Prepare a series of twofold dilutions of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Bacterial Inoculum:

    • Grow the bacterial strain to the mid-logarithmic phase in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis peptide_stock Prepare Peptide Stock (1 mg/mL) spike Spike Serum with Peptide (Final Conc. 150 µg/mL) peptide_stock->spike serum_prep Prepare Serum (e.g., 25% v/v) serum_prep->spike incubate Incubate at 37°C spike->incubate time_points Collect Aliquots at Time Points (0-8h) incubate->time_points precipitate Protein Precipitation (Acetonitrile/Formic Acid) time_points->precipitate centrifuge Centrifuge (12,000 x g, 4°C) precipitate->centrifuge hplc RP-HPLC Analysis centrifuge->hplc data_analysis Data Analysis (% Remaining, Half-life) hplc->data_analysis

Caption: Experimental workflow for the serum stability assay of this compound.

stability_strategies cluster_chem_mod Chemical Modifications cluster_formulation Formulation Strategies start Improving this compound Stability amino_acid_sub Amino Acid Substitution (e.g., G/H to K) start->amino_acid_sub terminal_mod Terminal Modifications (Acetylation/Amidation) start->terminal_mod d_amino D-Amino Acid Incorporation start->d_amino cyclization Cyclization start->cyclization nano Nanoformulation (Liposomes, Nanoparticles) start->nano

Caption: Strategies to enhance the stability of this compound.

proteolytic_degradation epinecidin This compound (Cationic Peptide) cleavage Proteolytic Cleavage (at Lysine & Arginine residues) epinecidin->cleavage serum_proteases Serum Proteases (e.g., Trypsin, Chymotrypsin) serum_proteases->cleavage fragments Inactive Peptide Fragments cleavage->fragments loss Loss of Antimicrobial Activity fragments->loss

Caption: Proteolytic degradation pathway of this compound in serum.

References

Technical Support Center: Large-Scale Synthesis of Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Epinecidin-1 (B1576705). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most widely used and cost-effective method for producing the 21-amino acid synthetic this compound (Epi-1) is solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method allows for the generation of large quantities of the peptide at a reasonable price.

Q2: Which sequence of this compound is most commonly synthesized and why?

A2: The most frequently synthesized version of this compound is a 21-amino acid peptide with the sequence GFIFHIIKGLFHAGKMIHGLV.[2] This corresponds to residues 22-42 of the full-length peptide.[2] Although longer versions have been synthesized, the 21-mer is favored for its cost-effectiveness in large-scale production.

Q3: What are the typical purification and characterization methods for synthetic this compound?

A3: Following synthesis, this compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The molecular mass and purity of the peptide are then verified using mass spectrometry (MS).[2][3]

Q4: Is recombinant production a viable alternative for large-scale this compound synthesis?

A4: Recombinant production in systems like E. coli has been explored as a potentially more economical alternative to chemical synthesis for large-scale production.[3] However, this method presents its own challenges, including proteolytic degradation of the peptide and the necessity for multi-step purification processes to separate the target peptide from fusion partners and other cellular components.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound

Low yields during the solid-phase synthesis of this compound can be attributed to several factors, from incomplete reactions to peptide aggregation. Below is a guide to troubleshoot and improve your synthesis efficiency.

Potential Cause Symptoms Recommended Solution Justification
Incomplete Fmoc Deprotection Presence of truncated peptide sequences in mass spectrometry analysis.- Increase the duration of piperidine (B6355638) treatment. - For "difficult sequences," consider adding 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution.Ensures complete removal of the Fmoc group, allowing the next amino acid to couple efficiently. DBU is a stronger, non-nucleophilic base that can enhance deprotection for sterically hindered residues.
Poor Coupling Efficiency Significant deletion sequences identified by mass spectrometry.- Increase the coupling time. - Use a more potent coupling reagent such as HBTU, HATU, or COMU. - Double couple amino acids that are known to be difficult, such as sterically hindered residues (e.g., Ile, Val) or those prone to side reactions.Enhances the reaction rate and drives the coupling to completion, especially for challenging amino acid additions.
Peptide Aggregation Resin beads clumping or failing to swell properly. Poor solvent flow during washing steps.- Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the solvent. - Perform couplings at an elevated temperature (e.g., 50-75°C). - Incorporate pseudoproline dipeptides at specific residues to disrupt secondary structure formation.Aggregation of the growing peptide chain on the resin can block reactive sites. Improving solvation, increasing kinetic energy, and disrupting secondary structures can mitigate this.
Premature Cleavage from Resin Loss of peptide from the resin during synthesis cycles.- If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), avoid prolonged exposure to acidic conditions. - Ensure that the Fmoc deprotection solution (piperidine) is not contaminated with acidic impurities.Minimizes the loss of product before the final cleavage step, thereby maximizing the overall yield.
Problem 2: Impurities in the Final Product

The presence of impurities in the purified this compound can compromise its biological activity and downstream applications. This section addresses common side reactions and strategies for their prevention.

Side Reaction Affected Amino Acids Description Prevention/Mitigation Strategy
Aspartimide Formation Aspartic Acid (Asp)The side-chain carboxyl group of Asp can cyclize with the backbone amide, leading to a mixture of α- and β-aspartyl peptides and potential racemization.- Use protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb). - Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress the side reaction.
Racemization Histidine (His), Cysteine (Cys)The chiral center of the amino acid can epimerize during activation, leading to the incorporation of the D-isomer.- Use an appropriate protecting group on the imidazole (B134444) nitrogen of Histidine (e.g., Trt, Boc). - Additive like HOBt or Oxyma Pure to the coupling reaction can suppress racemization.
Diketopiperazine Formation First two N-terminal amino acidsThe dipeptide can cyclize and cleave from the resin, particularly when Proline is one of the first two residues.- Use a sterically hindered resin, such as 2-chlorotrityl chloride resin. - Couple the first two amino acids as a pre-formed dipeptide.
Oxidation Methionine (Met)The sulfur atom in the Methionine side chain can be oxidized to sulfoxide (B87167) or sulfone.- Use scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) in the final cleavage cocktail. - Perform synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (21-mer)

This protocol outlines the manual Fmoc-SPPS of the 21-amino acid this compound (GFIFHIIKGLFHAGKMIHGLV) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g substitution)

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence from C-terminus to N-terminus.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Crude synthetic this compound

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. If solubility is an issue, a small percentage of acetonitrile can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure this compound.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Mass Spectrometry Characterization of this compound

Instrumentation and Materials:

  • MALDI-TOF or ESI-MS mass spectrometer

  • Purified this compound

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI

Procedure:

  • Sample Preparation (MALDI-TOF):

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).

    • Mix the purified peptide solution with the matrix solution in a 1:1 ratio.

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Sample Preparation (ESI-MS):

    • Dissolve the purified peptide in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Analysis:

    • Acquire the mass spectrum in the appropriate mass range for this compound (expected monoisotopic mass ~2334.4 Da).

    • Compare the observed mass with the calculated theoretical mass to confirm the identity of the peptide.

    • Assess the purity by observing the presence of any other significant peaks in the spectrum.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and biological mechanisms of this compound, the following diagrams have been generated.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis resin Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) deprotection->coupling wash DMF Wash coupling->wash wash->deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection wash->final_deprotection cleavage Cleavage from Resin (TFA/TIS/Water) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude this compound precipitation->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc ms Mass Spectrometry hplc->ms Purity & Identity Check pure_peptide Pure this compound ms->pure_peptide

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Potential Solutions start Low Synthesis Yield or Purity check_ms Analyze Crude Product by MS start->check_ms truncation Truncated Peptides? check_ms->truncation deletion Deletion Peptides? check_ms->deletion side_reactions Side Reaction Products? check_ms->side_reactions optimize_deprotection Optimize Deprotection truncation->optimize_deprotection optimize_coupling Optimize Coupling deletion->optimize_coupling change_strategy Modify Synthesis Strategy side_reactions->change_strategy

Caption: Troubleshooting logic for SPPS of this compound.

epinecidin1_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb proteasome Proteasome myd88->proteasome targeted to inflammation Pro-inflammatory Cytokines nfkb->inflammation epi1 This compound smurf Smurf E3 Ligase epi1->smurf induces smurf->myd88 ubiquitinates degradation MyD88 Degradation proteasome->degradation degradation->nfkb inhibits

Caption: this compound signaling pathway in macrophages.

References

Epinecidin-1 In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of Epinecidin-1 (Epi-1) in preclinical in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model of sepsis?

A starting dose of 0.005 mg/g body weight administered intraperitoneally has been shown to be effective in a mouse model of Pseudomonas aeruginosa sepsis, resulting in a survival rate of 88.4%.[1][2] For different pathogens or infection models, dose-response studies are recommended to determine the optimal therapeutic dose.

Q2: What is the most effective route of administration for systemic delivery of this compound?

Intravenous (IV) injection provides the highest bioavailability.[1][3] In a study on Wistar rats, IV administration of 25 μg of this compound resulted in a peak serum concentration of 3,833 ng/ml within 10 minutes.[2] However, intraperitoneal (IP) and subcutaneous (SC) injections are also viable options, although they result in lower and more sustained serum concentrations.[2][3]

Q3: What is the reported in vivo half-life of this compound?

The half-life of this compound in tilapia following injection was reported to be between 60 and 80 minutes.[4] In Wistar rats, serum concentrations decreased significantly over 180 minutes after intravenous injection.[2]

Q4: Is this compound toxic at therapeutic doses?

High doses of this compound have been shown to have dose-dependent hemolytic effects on human red blood cells in vitro.[4] However, in vivo studies in mice at effective antibacterial doses (e.g., 50 μ g/mouse or 150 μ g/mouse ) did not show significant changes in biochemical markers for liver or kidney toxicity, such as GOT, GPT, BUN, and creatinine.[2] Furthermore, doses of 500 and 1000 μg in a mouse model of trichomoniasis did not cause observable damage to vaginal epithelial cells.[4]

Q5: Can this compound be used for topical applications?

Yes, this compound has demonstrated efficacy in promoting wound healing in a swine model of MRSA-infected burn ulcers.[4][5] Topical application accelerated epithelial activities, collagen formation, and vascularization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low therapeutic efficacy in vivo - Suboptimal dosage- Inappropriate administration route- Rapid clearance of the peptide- Peptide instability- Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.- Consider intravenous administration for higher bioavailability.[1][3]- For sustained release, consider subcutaneous or intraperitoneal routes, or investigate formulation strategies to improve stability and half-life.- Ensure proper storage and handling of the peptide to maintain its activity. This compound's antimicrobial effect can be reduced by exposure to high temperatures.[4]
Observed toxicity or adverse effects - Dosage is too high- Off-target effects- Reduce the dosage and perform a dose-toxicity study to establish a therapeutic window.- Closely monitor animals for any signs of systemic toxicity and analyze relevant biochemical markers.[2]
Difficulty in achieving desired serum concentration - Poor absorption from the injection site (for SC or IP routes)- Rapid metabolism or clearance- Switch to intravenous administration for direct entry into circulation.- Analyze the pharmacokinetic profile of this compound in your specific animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Inconsistent results between experiments - Variability in animal model (age, weight, health status)- Inconsistent peptide preparation and administration- Variation in pathogen load or tumor size at the time of treatment- Standardize the animal model and experimental conditions.- Ensure accurate and consistent preparation of this compound solutions and precise administration techniques.- Standardize the infection or tumor induction protocol to ensure uniformity across experimental groups.

Quantitative Data Summary

Table 1: In Vivo Dosage and Administration of this compound
Animal Model Application Dosage Administration Route Outcome Reference
MouseP. aeruginosa Sepsis0.005 mg/gIntraperitoneal88.4% survival rate[1][2]
MouseT. vaginalis Infection400 µ g/mouse Intravaginal92% cure rate[1]
MouseJapanese Encephalitis Virus200 µg/mL (co-injection)IntraperitonealIncreased survival and adaptive immunity[1]
SwineMRSA-infected Burn Wound9 mg/mL (topical)TopicalComplete wound healing in 25 days[6]
ZebrafishV. vulnificus Infection1 µ g/fish (co-treatment)Injection80% survival rate[4]
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
Administration Route Dose Peak Serum Concentration (at 10 min) Bioavailability (at 10 min) Reference
Intravenous (IV)25 µ g/rat 3,833 ng/mL15%[2][3]
Subcutaneous (SC)25 µ g/rat < 1,100 ng/mL4%[2][3]
Intraperitoneal (IP)25 µ g/rat < 1,100 ng/mL4%[2][3]

Experimental Protocols

Protocol 1: In Vivo Murine Sepsis Model

This protocol is adapted from studies evaluating the efficacy of this compound against Pseudomonas aeruginosa infection in mice.[2][7]

  • Animal Model: Use ICR (CD-1) or similar mouse strains.

  • Bacterial Challenge: Culture P. aeruginosa to the desired concentration. Induce sepsis by intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU/mouse).[2]

  • This compound Administration:

    • Prepare a sterile solution of this compound in phosphate-buffered saline (PBS).

    • Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 0.005 mg/g body weight) at a specified time point relative to the bacterial challenge (e.g., 10 minutes post-infection).[2]

  • Monitoring: Observe the mice for survival and signs of morbidity every 24 hours for a period of up to 7 days.

  • Bacterial Clearance (Optional): At selected time points, euthanize a subset of mice and collect blood and organs (e.g., liver, spleen, kidney) for bacterial load quantification by plating serial dilutions on appropriate agar (B569324) plates.

Protocol 2: Pharmacokinetic Analysis in Rats

This protocol is based on a study assessing the serum concentration of this compound following different administration routes in Wistar rats.[2]

  • Animal Model: Use healthy Wistar rats.

  • This compound Administration:

    • Prepare a sterile solution of this compound in PBS.

    • Administer a single dose (e.g., 25 µ g/rat ) via one of the following routes: intravenous (tail vein), subcutaneous, or intraperitoneal injection.

  • Blood Sampling: Collect blood samples from two rats per time point at specified intervals (e.g., 10, 30, 60, 120, 180 minutes) post-injection.

  • Serum Preparation: Process the blood samples to obtain serum.

  • This compound Quantification: Determine the concentration of this compound in the serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the serum concentration of this compound versus time to determine pharmacokinetic parameters.

Visualizations

Epinecidin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Activation Epinecidin1 This compound Epinecidin1->LPS Neutralization MyD88 MyD88 Epinecidin1->MyD88 Induces Degradation TLR4->MyD88 Recruitment Proteasome Proteasome MyD88->Proteasome Degradation NFkB NF-κB MyD88->NFkB Signaling Cascade Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription InVivo_Workflow cluster_endpoint Endpoint Analyses start Start: Animal Model Selection protocol Disease Model Induction (e.g., Infection, Tumor) start->protocol treatment This compound Administration (Route & Dosage Optimization) protocol->treatment monitoring In-life Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd Pharmacokinetics/ Pharmacodynamics histology Histopathology biomarkers Biomarker Analysis data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion pk_pd->data_analysis histology->data_analysis biomarkers->data_analysis

References

Technical Support Center: Mitigating the Hemolytic Activity of Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epinecidin-1 (B1576705). This resource is designed for researchers, scientists, and drug development professionals working with the potent antimicrobial peptide, this compound (Epi-1). While Epi-1 exhibits broad-spectrum antimicrobial activity, its application at high concentrations can be limited by its inherent hemolytic activity. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and comparative data to help you effectively reduce the hemolytic potential of Epi-1 while preserving its therapeutic efficacy.

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's hemolytic activity?

A1: this compound, a cationic and amphipathic peptide, primarily exerts its antimicrobial action by disrupting bacterial cell membranes. However, at high concentrations, its positive charge and hydrophobic residues can lead to non-specific interactions with the zwitterionic outer leaflet of erythrocyte (red blood cell) membranes. This interaction can disrupt the membrane integrity, leading to hemoglobin release and cell lysis. The process is dose-dependent, with significant hemolysis generally observed only at higher peptide concentrations[1].

Q2: My this compound sample is showing higher than expected hemolytic activity. What are the initial troubleshooting steps?

A2: If you observe unexpectedly high hemolysis, first, verify your experimental setup. Ensure your positive control (e.g., Triton X-100) shows complete lysis and your negative control (e.g., PBS) shows none. Second, confirm the purity and concentration of your synthesized or purchased this compound. Impurities or incorrect concentration calculations can lead to misleading results. Finally, review your hemolysis assay protocol to ensure it aligns with standard procedures.

Q3: What are the primary strategies to reduce the hemolytic activity of this compound?

A3: The main approaches to mitigate the hemolytic activity of this compound fall into two categories:

  • Peptide Modification: This involves altering the amino acid sequence of this compound to decrease its affinity for erythrocyte membranes while maintaining its attraction to bacterial membranes. A common strategy is the substitution of specific amino acids.

  • Formulation Strategies: This approach encapsulates or complexes the peptide to shield its hemolytic domains from interacting with red blood cells. Effective methods include liposomal delivery and PEGylation.

Q4: Will modifying this compound to reduce hemolytic activity affect its antimicrobial potency?

A4: It is a critical consideration. The goal of any modification is to selectively reduce hemolytic activity without significantly compromising antimicrobial efficacy. The therapeutic index (TI), the ratio of the hemolytic concentration (HC50) to the minimum inhibitory concentration (MIC), is a key parameter to evaluate the success of a modification. A higher TI indicates a more favorable safety and efficacy profile.

II. Troubleshooting Guides

Guide 1: Addressing High Hemolytic Activity in Modified this compound Variants

Problem: You have created a variant of this compound with amino acid substitutions, but it still exhibits significant hemolytic activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient reduction in hydrophobicity Analyze the hydrophobic moment of your variant. Consider substituting more hydrophobic residues with less hydrophobic or neutral amino acids.Excessive hydrophobicity is a major driver of non-specific membrane interactions and subsequent hemolysis.
Suboptimal charge distribution Evaluate the spatial distribution of cationic residues. The arrangement, not just the total number, of positive charges can influence selectivity.A more clustered or strategically placed positive charge may favor interaction with the negatively charged bacterial membrane over the zwitterionic erythrocyte membrane.
Peptide aggregation Perform dynamic light scattering (DLS) or size-exclusion chromatography to assess the aggregation state of your peptide variant in the assay buffer.Aggregated peptides can have altered and often increased lytic activity.
Incorrect peptide folding Use circular dichroism (CD) spectroscopy to confirm that the modification has not disrupted the alpha-helical structure necessary for antimicrobial activity but potentially altered its interaction with membranes.Changes in secondary structure can unpredictably affect both antimicrobial and hemolytic properties.
Guide 2: Optimizing Formulation Strategies for Reduced Hemolysis

Problem: Your liposomal or PEGylated this compound formulation is not effectively reducing hemolytic activity.

Possible Cause Troubleshooting Step Rationale
Incomplete encapsulation/conjugation Quantify the amount of free this compound in your formulation using techniques like HPLC.Free, un-encapsulated peptide will still cause hemolysis.
Unstable formulation Assess the stability of your liposomes or PEGylated peptide over time and under assay conditions (e.g., temperature, ionic strength).Leakage of the peptide from an unstable formulation will lead to hemolysis.
Inappropriate lipid composition (for liposomes) Experiment with different lipid compositions, such as incorporating cholesterol or using lipids with different chain lengths and head groups.The lipid bilayer composition of the liposome (B1194612) can influence its stability and interaction with both the peptide and red blood cells.
Suboptimal PEG chain length (for PEGylation) Synthesize and test conjugates with different lengths of PEG chains.The length of the PEG chain can affect the degree of shielding of the peptide's hemolytic domains.

III. Data Presentation: Comparative Analysis of this compound and Variants

The following table summarizes the amino acid sequences and a qualitative comparison of the hemolytic and antimicrobial activities of wild-type this compound and two of its variants, Var-1 and Var-2. These variants were designed with lysine (B10760008) substitutions to enhance their antimicrobial properties.

PeptideAmino Acid SequenceNet ChargeHemolytic ActivityAntimicrobial Activity
This compound (Epi-1) GFIFHIIKGLFHAGKMIHGLV[1][2][3][4]+3Present at high concentrationsBroad-spectrum
Variant 1 (Var-1) GFIFKIIKGLFKAGKMIKGLV[5][6]+4Reduced compared to Epi-1Enhanced
Variant 2 (Var-2) GFIFKIIKGLFKKGKMIKGLV[6]+5Further reduced compared to Epi-1Significantly Enhanced

Quantitative Hemolytic Activity Data

The following table presents a summary of the hemolytic activity of this compound from the literature. The HC50 value represents the concentration of the peptide required to cause 50% lysis of human red blood cells.

PeptideHC50 (µg/mL)HC50 (µM)Notes
This compound (Epi-1) > 50> 21.4Hemolysis is observed at concentrations above 50 µg/mL.[7]
This compound (Epi-1) N/A> 0.83Hemolytic activity observed at concentrations above 0.83 µM.[1]

IV. Experimental Protocols

Protocol 1: Standard Hemolysis Assay

This protocol outlines a standard method for quantifying the hemolytic activity of this compound and its variants.

Materials:

  • This compound or variant peptide stock solution

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare hRBC Suspension:

    • Wash fresh hRBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the washed hRBC pellet in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Add 50 µL of PBS to each well of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Include wells for a negative control (100 µL of PBS) and a positive control (100 µL of 1% Triton X-100).

  • Incubation:

    • Add 50 µL of the 4% hRBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact hRBCs.

  • Measure Hemoglobin Release:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculate Percent Hemolysis:

    • Percent Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Determine HC50:

    • Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs (HC50).

Protocol 2: Preparation of PEGylated this compound

This protocol provides a general method for the N-terminal PEGylation of this compound.

Materials:

  • This compound peptide

  • Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM) of desired molecular weight

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve this compound: Dissolve this compound in DMF.

  • Add Reagents: Add mPEG-SCM (in a slight molar excess) and DIPEA to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification: Purify the PEGylated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated this compound using mass spectrometry and HPLC.

Protocol 3: Preparation of Liposomal this compound

This protocol describes a common thin-film hydration method for encapsulating this compound in liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC) and cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing or gentle agitation.

  • Extrusion: Subject the resulting liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

V. Visualizations

Hemolysis_vs_Antimicrobial_Action cluster_epi1 This compound cluster_membranes Cell Membranes cluster_outcomes Outcomes Epi1 This compound (Cationic, Amphipathic) RBC Erythrocyte Membrane (Zwitterionic) Epi1->RBC Electrostatic & Hydrophobic Interaction (High Conc.) Bacteria Bacterial Membrane (Anionic) Epi1->Bacteria Strong Electrostatic & Hydrophobic Interaction Hemolysis Hemolysis (Cell Lysis) RBC->Hemolysis Membrane Disruption Antimicrobial Antimicrobial Action (Cell Death) Bacteria->Antimicrobial Membrane Disruption

Caption: Mechanism of this compound interaction with cell membranes.

Troubleshooting_Workflow Start High Hemolytic Activity Observed CheckAssay Verify Hemolysis Assay Controls & Peptide Purity/Concentration Start->CheckAssay AssayOK Assay Validated CheckAssay->AssayOK ModifyPeptide Strategy 1: Modify Peptide Sequence (e.g., Amino Acid Substitution) AssayOK->ModifyPeptide FormulatePeptide Strategy 2: Formulate Peptide (e.g., Liposomes, PEGylation) AssayOK->FormulatePeptide ReEvaluate Re-evaluate Hemolytic Activity (HC50) & Antimicrobial Activity (MIC) ModifyPeptide->ReEvaluate FormulatePeptide->ReEvaluate Success Reduced Hemolysis, Maintained Antimicrobial Activity (Increased TI) ReEvaluate->Success Failure Unsatisfactory Results ReEvaluate->Failure Iterate Iterate on Modification/ Formulation Strategy Failure->Iterate Failure->Iterate Iterate->ModifyPeptide Iterate->FormulatePeptide

Caption: Troubleshooting workflow for reducing this compound hemolytic activity.

Modification_Strategies cluster_mod Modification Strategies Epi1 High Hemolytic this compound AASub Amino Acid Substitution (e.g., Lysine for Histidine) Epi1->AASub Alters Charge/Hydrophobicity PEG PEGylation (Covalent attachment of PEG) Epi1->PEG Steric Shielding Lipo Liposomal Encapsulation Epi1->Lipo Physical Encapsulation ReducedHemolysis Reduced Hemolytic Activity (Increased Therapeutic Index) AASub->ReducedHemolysis PEG->ReducedHemolysis Lipo->ReducedHemolysis

Caption: Strategies to reduce the hemolytic activity of this compound.

References

Effect of temperature and gamma irradiation on Epinecidin-1 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epinecidin-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of temperature and gamma irradiation on the antimicrobial activity of the synthetic peptide this compound (Epi-1).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your experiments with this compound.

Q1: I am observing reduced antimicrobial activity of my this compound solution. What could be the cause?

A1: Reduced activity of this compound can be attributed to several factors, primarily improper storage and handling that exposes the peptide to high temperatures or sterilizing radiation. Both elevated temperatures and gamma irradiation have been shown to negatively impact the peptide's antimicrobial efficacy.

Q2: How does temperature affect the activity of this compound?

A2: High temperatures can significantly decrease the antimicrobial activity of this compound. For instance, pre-treatment at 40°C has been shown to increase the Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA), and temperatures as high as 100°C can lead to a substantial loss of activity. It is suggested that the peptide is not thermostable at temperatures higher than 40°C[1]. Therefore, it is crucial to avoid exposing this compound solutions to high temperatures during your experimental workflow.

Q3: Can I sterilize my this compound solution using gamma irradiation?

A3: While gamma irradiation is a common sterilization method, it is not recommended for this compound. Exposure to gamma rays (e.g., 25 kGy) has been demonstrated to reduce its antimicrobial activity[1][2][3][4]. This reduction in activity is likely due to the degradation of the peptide, possibly through the formation of hydroxyl radicals from the radiolysis of water[2].

Q4: My experiment requires a sterile solution of this compound. What is the recommended sterilization method?

A4: Given the sensitivity of this compound to gamma irradiation and heat, the recommended method for sterilization is filtration. Use a sterile syringe filter with a low protein binding membrane (e.g., PVDF or PES) and a pore size of 0.22 µm to sterilize your this compound solution. This method will remove potential microbial contaminants without degrading the peptide.

Q5: What is the primary mechanism of action for this compound, and how might temperature and irradiation affect it?

A5: this compound primarily acts by disrupting the bacterial cell membrane, leading to lysis[5][6]. This membrane-disruptive mechanism is dependent on the peptide's amphipathic α-helical structure. High temperatures can denature the peptide, altering its secondary structure and reducing its ability to interact with and disrupt the bacterial membrane. Similarly, gamma irradiation can cause peptide degradation, leading to fragments that are no longer capable of forming the necessary structure for antimicrobial activity.

Data on this compound Stability

The following table summarizes the quantitative data on the effect of temperature and gamma irradiation on the antimicrobial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA).

ConditionMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Fold Change in MIC (Compared to Control)Reference
Control (Unirradiated, 25°C) 9.7719.531[2]
Gamma Irradiation (25 kGy) 39.06Not Reported4[7]
Gamma Irradiation (25 kGy, in dH₂O) 156.25312.5016[2]
Gamma Irradiation (25 kGy, in KY jelly) 78.13156.258[2]
40°C (5-min pretreatment) 312.00Not Reported32[7]
100°C Pretreatment 312.50Not Reported32[2]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability and activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a generalized procedure based on the broth microdilution method.

1. Preparation of Materials:

  • This compound peptide stock solution (lyophilized peptide reconstituted in sterile, nuclease-free water or 0.01% acetic acid).
  • Test microorganism (e.g., MRSA) cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.
  • Sterile 96-well microtiter plates.
  • Sterile culture medium (e.g., MHB).
  • Positive control antibiotic (e.g., vancomycin (B549263) for MRSA).
  • Negative control (broth only).

2. MIC Assay Procedure:

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
  • Add 100 µL of the bacterial suspension to each well containing the peptide dilutions.
  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria without any antimicrobial agent).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

3. MBC Assay Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from the wells that showed no visible growth.
  • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
  • Incubate the agar plates at 37°C for 18-24 hours.
  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.

Protocol 2: Thermal Stability Assessment of this compound

1. Preparation of Peptide Solutions:

  • Prepare aliquots of this compound at the desired concentration in a suitable buffer (e.g., sterile water or PBS).

2. Temperature Treatment:

  • Expose the peptide aliquots to different temperatures for a defined period (e.g., 40°C, 60°C, 80°C, 100°C for 5, 15, 30, and 60 minutes).
  • Include a control sample kept at 4°C or room temperature (25°C).

3. Activity Assay:

  • After the temperature treatment, allow the samples to cool to room temperature.
  • Determine the MIC and MBC of the heat-treated samples and the control sample against a target microorganism as described in Protocol 1.

4. Data Analysis:

  • Compare the MIC and MBC values of the heat-treated samples to the control to determine the effect of temperature on the peptide's activity.

Protocol 3: Gamma Irradiation Stability Assessment of this compound

1. Sample Preparation:

  • Prepare solutions of this compound in the desired solvent (e.g., deionized distilled water or a formulation vehicle like KY jelly).
  • Place the solutions in appropriate sterile containers suitable for irradiation.

2. Gamma Irradiation:

  • Expose the samples to a defined dose of gamma radiation (e.g., 25 kGy) from a Cobalt-60 source.
  • Include a non-irradiated control sample, which should be handled identically but not exposed to radiation.

3. Post-Irradiation Analysis:

  • Following irradiation, determine the MIC and MBC of both the irradiated and non-irradiated control samples against a target microorganism as described in Protocol 1.

4. Data Interpretation:

  • An increase in the MIC and MBC values for the irradiated sample compared to the control indicates a loss of antimicrobial activity due to gamma irradiation.

Visualizing Experimental Workflow

The following diagram illustrates the logical workflow for assessing the stability of this compound under different physical conditions.

Epinecidin1_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_assay Activity Assessment cluster_analysis Data Analysis & Conclusion start Start: Prepare this compound Stock Solution prep Prepare Experimental Aliquots start->prep temp Temperature Treatment (e.g., 40°C, 100°C) prep->temp Expose to Conditions gamma Gamma Irradiation (e.g., 25 kGy) prep->gamma Expose to Conditions control Control Condition (e.g., 25°C, no irradiation) prep->control Expose to Conditions mic_mbc Determine MIC and MBC (Broth Microdilution) temp->mic_mbc gamma->mic_mbc control->mic_mbc analysis Compare MIC/MBC values of treated vs. control mic_mbc->analysis conclusion Conclusion on Stability analysis->conclusion

References

Strategies to prevent degradation of Epinecidin-1 by proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of Epinecidin-1 (B1576705) degradation by proteases.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be rapidly degrading in my in vitro/in vivo experiments. What are the common causes?

A1: Rapid degradation of this compound is a common issue due to its peptide nature, making it susceptible to proteolytic enzymes present in biological fluids like serum, plasma, and cell culture media.[1] The linear structure and the presence of specific amino acid residues, such as lysine (B10760008), can make it a target for proteases.[1] The half-life of this compound administered via intravenous injection has been determined to be within 60–80 minutes in fish and mice.[1]

Q2: What are the primary strategies I can employ to enhance the stability of this compound against proteases?

A2: There are three main strategies to improve the stability of this compound:

  • Chemical Modification: Altering the peptide's structure to make it less recognizable to proteases. This can include amino acid substitutions, cyclization, and modifying the N- or C-terminus.[1][2][3]

  • Use of Protease Inhibitors: Adding molecules to your experimental system that block the activity of proteases.[4][5]

  • Formulation Strategies: Encapsulating or embedding the peptide in a protective matrix, such as nanoformulations, to shield it from the enzymatic environment.[1]

Q3: Which amino acid substitutions have been shown to improve this compound stability?

A3: Specific amino acid substitutions have been demonstrated to enhance the stability and, in some cases, the antimicrobial activity of this compound. Replacing glycine (B1666218) and the first histidine with lysine has been shown to improve stability and increase its helical structure.[2] Another successful strategy involves substituting histidine with lysine.[3] Additionally, replacing arginine residues with a non-natural amino acid analog, α-amino-3-guanidino-propionic acid (Agp), has been shown to dramatically increase peptide stability in serum.[6][7]

Q4: Can I use protease inhibitors to protect this compound? What kind should I use?

A4: Yes, using protease inhibitors is a viable strategy. Plant-derived peptide protease inhibitors (PPIs) are a promising option as they can have antimicrobial properties themselves.[4][8] These inhibitors can target common proteases like trypsin and chymotrypsin.[5] The choice of inhibitor will depend on the specific proteases present in your experimental system. A broad-spectrum protease inhibitor cocktail may be effective for initial experiments.

Q5: What are nanoformulations and how can they protect this compound?

A5: Nanoformulations involve encapsulating or embedding this compound within nanoparticles. This creates a physical barrier that protects the peptide from degradation by proteases in the surrounding environment.[1] This strategy can also help in the targeted delivery of the peptide.

Troubleshooting Guides

Issue 1: Loss of this compound activity in cell culture.
Potential Cause Troubleshooting Step Expected Outcome
Proteolytic degradation by enzymes in serum-containing media. 1. Reduce the serum concentration in your media, if possible for your cell line. 2. Use serum-free media for the duration of the experiment. 3. Add a broad-spectrum protease inhibitor cocktail to the media.Increased half-life and retained activity of this compound.
Adsorption to plasticware. 1. Use low-binding microplates and tubes. 2. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA).Increased availability of this compound in the media.
Issue 2: Poor in vivo efficacy despite good in vitro activity.
Potential Cause Troubleshooting Step Expected Outcome
Rapid degradation by serum proteases. 1. Synthesize a modified version of this compound with enhanced stability (e.g., amino acid substitutions, cyclization).[1][2][3] 2. Formulate this compound in a protective delivery system, such as liposomes or nanoparticles.[1]Increased plasma half-life and improved therapeutic effect.
Rapid clearance by the liver and kidneys. 1. PEGylate the peptide to increase its hydrodynamic radius. 2. Use a formulation that allows for sustained release.Reduced clearance rate and prolonged exposure to the target site.

Quantitative Data Summary

Table 1: In Vitro Stability of a Modified Antimicrobial Peptide

PeptideModificationIncubation Time (hours)Degradation (%)Reference
Sub3None8~100[6][7]
Sub3-AgpArginine replaced with Agp8< 20[6][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants

OrganismThis compound (µg/mL)Variant-1 (His to Lys) (µg/mL)Variant-2 (His to Lys) (µg/mL)Reference
Candida albicans1286432[3]
Candida tropicalis2566432[3]
Candida krusei12812864[3]
Methicillin-resistant Staphylococcus aureus (MRSA)16N/AN/A[9]
Klebsiella pneumoniae8N/AN/A[9]
Pseudomonas aeruginosa4N/AN/A[9]
Acinetobacter baumannii16N/AN/A[9]

Experimental Protocols

Protocol 1: Peptide Stability Assay in Human Blood Plasma

This protocol is adapted from methodologies used to assess peptide stability in biological fluids.[10][11]

1. Materials:

  • This compound or its modified variants

  • Human blood plasma

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Precipitating solution (e.g., organic solvent mixture)

  • Low-bind tubes

  • Incubator (37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-ToF)

2. Procedure:

  • Prepare a 10 mM stock solution of the peptide in DMSO.

  • Dilute the peptide stock solution in a 1:1 mixture of human blood plasma and DPBS to a final concentration of 10 µM.

  • Incubate the peptide-plasma mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Stop the enzymatic reaction by adding a precipitation solution to the aliquot to precipitate plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining intact peptide and any degradation products by RP-HPLC.

  • Quantify the amount of intact peptide by measuring the peak area at the appropriate wavelength.

  • Optionally, collect the fractions from the RP-HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Protocol 2: Assessing Antimicrobial Activity After Protease Exposure

This protocol allows for the evaluation of how protease treatment affects the antimicrobial function of this compound.[12]

1. Materials:

  • This compound

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • 96-well plates

  • Incubator (37°C)

  • Spectrophotometer (for measuring OD600)

2. Procedure:

  • Prepare solutions of this compound at the desired concentration.

  • Prepare a range of protease concentrations.

  • Incubate the this compound solution with the different concentrations of the protease for a set period (e.g., 1 or 6 hours) at 37°C.

  • Prepare a bacterial culture and dilute it to the appropriate starting concentration.

  • In a 96-well plate, add the bacterial culture to wells containing the this compound/protease mixtures.

  • Include controls: bacteria only, bacteria with untreated this compound, and bacteria with protease only.

  • Incubate the plate at 37°C for a suitable time (e.g., 18-24 hours).

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Compare the growth in wells with protease-treated this compound to the untreated control to assess the impact of degradation on its antimicrobial activity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P_Stock Peptide Stock (10 mM in DMSO) Incubate Incubate at 37°C (Time points: 0, 1, 2, 4, 8, 24h) P_Stock->Incubate Dilute to 10 µM Plasma Human Plasma:DPBS (1:1) Plasma->Incubate Precipitate Protein Precipitation Incubate->Precipitate Aliquots Centrifuge Centrifugation Precipitate->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Supernatant MS Mass Spectrometry (Cleavage Site ID) HPLC->MS

Caption: Workflow for Peptide Stability Assay in Human Plasma.

degradation_prevention cluster_strategies Prevention Strategies Epi1 This compound Degradation Degradation (Loss of Activity) Epi1->Degradation Protease Protease Protease->Degradation Mod Chemical Modification (e.g., Amino Acid Sub, Cyclization) Mod->Epi1 Blocks Recognition Inhibitor Protease Inhibitors Inhibitor->Protease Inhibits Activity Formulation Nanoformulation Formulation->Epi1 Provides Shielding

Caption: Strategies to Prevent Protease-Mediated Degradation of this compound.

signaling_pathway Epi1 This compound Smurf Smurf E3 Ligase Epi1->Smurf Induces MyD88 MyD88 Smurf->MyD88 Targets Proteasome Proteasome MyD88->Proteasome Sent to Degraded_MyD88 Degraded MyD88 Proteasome->Degraded_MyD88 Leads to

Caption: this compound Modulates MyD88 Levels via the Proteasome Pathway.[13][14]

References

Troubleshooting low yield in recombinant Epinecidin-1 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the recombinant production of Epinecidin-1 (B1576705) and its variants.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the expression and purification of recombinant this compound, a potent antimicrobial peptide (AMP).[1][2][3]

Issue 1: No or Very Low Expression of the Fusion Protein

Q1: I've induced my E. coli culture, but I don't see the expected protein band for my this compound fusion protein on an SDS-PAGE gel. What should I check?

A1: The absence of a target protein band post-induction is a common issue. Here are the primary factors to investigate, starting from the plasmid construct to the induction conditions.

  • Plasmid and Gene Sequence:

    • Vector Integrity: Verify the sequence of your expression vector to ensure the this compound gene is in the correct open reading frame (ORF) with the fusion tag (e.g., Thioredoxin, GST, MBP).[4][5]

    • Codon Optimization: The codon usage of the this compound gene (derived from grouper) may not be optimal for E. coli.[6] The presence of rare codons can slow or stall translation.[6] Consider re-synthesizing the gene with codons optimized for your expression host.

    • Promoter and Ribosome Binding Site (RBS): Confirm that the T7 promoter (or other inducible promoter) and the RBS are correctly positioned and have not been mutated.[1]

  • Host Strain:

    • Correct Strain: Ensure you are using an appropriate expression host, such as E. coli BL21(DE3) or C43(DE3), which contain the T7 RNA polymerase necessary for transcription from a T7 promoter.[1][7]

    • Cell Viability: Toxicity of the AMP to the host can lead to cell death post-induction, resulting in low yield.[4] Using a fusion partner is a key strategy to mitigate this.[4] Monitor cell density (OD600) after induction; a sharp drop can indicate a toxicity problem.

  • Induction and Culture Conditions:

    • Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG). While a common starting point is 1 mM, lower concentrations (e.g., 0.1-0.5 mM) can sometimes improve yield by reducing metabolic burden and toxicity.[1]

    • Optical Density (OD) at Induction: Inducing at the mid-log phase of growth (OD600 between 0.6-0.8) is critical for optimal protein expression.[1]

    • Post-Induction Temperature and Time: Lowering the temperature (e.g., 16-30°C) after induction can slow down protein synthesis, which often improves proper folding and reduces toxicity.[5][8] You may need to extend the induction time (e.g., 4-16 hours) at lower temperatures.

Troubleshooting Workflow for Low/No Expression

G start No target protein band on SDS-PAGE seq_check Verify Plasmid Sequence (ORF, Promoter, RBS) start->seq_check codon_opt Analyze Codon Usage Is it optimized for E. coli? seq_check->codon_opt resynthesize Re-synthesize Gene with Optimized Codons codon_opt->resynthesize No host_check Confirm Correct Expression Host (e.g., BL21(DE3)) codon_opt->host_check Yes resynthesize->host_check culture_check Review Culture & Induction Conditions host_check->culture_check inducer_opt Optimize Inducer Concentration (e.g., IPTG) culture_check->inducer_opt temp_time_opt Optimize Post-Induction Temperature & Time inducer_opt->temp_time_opt Optimized success Protein Expression Achieved temp_time_opt->success Optimized

Caption: A flowchart for troubleshooting the absence of protein expression.

Issue 2: Expressed Protein is Insoluble (Inclusion Bodies)

Q2: I see a strong band at the correct molecular weight, but after cell lysis, it's all in the insoluble pellet. How can I improve the solubility of my this compound fusion protein?

A2: High-level expression of foreign proteins in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies (IBs).[9] While this can complicate purification, it also protects the peptide from proteolysis and can be advantageous if a reliable refolding protocol is established.[4] A recent study on an this compound variant successfully used an inclusion body strategy.

  • Strategies to Increase Solubility:

    • Lower Expression Temperature: This is one of the most effective methods. Reducing the post-induction temperature to 15-25°C slows protein synthesis, allowing more time for correct folding.[5][9]

    • Change Fusion Partner: Some fusion partners, like Maltose Binding Protein (MBP), are known to enhance the solubility of their passenger proteins more effectively than others.

    • Co-expression of Chaperones: Plasmids that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein.[5]

    • Use a Different Host Strain: Strains like Rosetta(DE3) contain tRNAs for rare codons, while others like Origami™ are engineered to promote disulfide bond formation in the cytoplasm, which might aid in folding.[8]

  • Embracing Inclusion Bodies: If solubility cannot be achieved, optimizing IB formation and subsequent refolding is a viable strategy.

    • Isolate and Wash IBs: After cell lysis, the IBs can be purified through a series of washing steps to remove contaminating proteins and membrane components.[10]

    • Solubilization: Purified IBs are solubilized using strong denaturants like 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl).[1][10]

    • Refolding: The solubilized, denatured protein must be refolded into its active conformation. This is the most critical step and often requires extensive optimization. Common methods include:

      • Direct Dilution: Rapidly diluting the denaturant-protein solution into a large volume of refolding buffer.[11]

      • Dialysis: Gradually removing the denaturant by dialyzing against buffers with decreasing concentrations of the denaturant.

      • On-Column Refolding: Binding the solubilized protein to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and then washing with a gradient of decreasing denaturant concentration.[12]

Parameter Condition to Promote Solubility Condition for Inclusion Body Strategy Reference
Temperature 15-25°C30-37°C[9]
Inducer (IPTG) 0.1 - 0.4 mM0.5 - 1.0 mM
Fusion Partner MBP, NusAThioredoxin (Trx), GST, Small tags[4][8]
Lysis Buffer Contains mild detergents (e.g., Triton X-100 at <0.5%), Lysozyme (B549824), DNaseContains stronger detergents (e.g., Triton X-100 at >1%) to wash IBs[10][12]
Purification Standard native chromatographyDenaturing chromatography followed by refolding[11][12]

Table 1. Comparison of conditions favoring soluble protein versus an inclusion body approach.

Issue 3: Low Final Yield After Purification and Cleavage

Q3: I have successfully purified and refolded my fusion protein, but the yield of the final, cleaved this compound peptide is very low. What are the potential causes?

A3: Loss of product during purification and cleavage is a multi-step problem. Optimizing each stage is key to maximizing the final yield.

  • Inefficient Protein Refolding:

    • Aggregation: The most common issue during refolding is protein aggregation. Optimize refolding buffer components (e.g., adding L-Arginine, glycerol, or non-detergent sulfobetaines) and physical parameters (pH, temperature).

    • Final Protein Concentration: Refolding is most efficient at low protein concentrations (typically 1-10 µg/mL) to favor intramolecular folding over intermolecular aggregation.[11]

  • Inefficient Cleavage of the Fusion Tag:

    • Cleavage Site Accessibility: The cleavage site (e.g., for TEV protease, Enterokinase, or a chemical agent like formic acid) may be sterically hindered. Minor modifications to the linker region between the tag and the peptide can improve accessibility.

    • Suboptimal Cleavage Conditions: Ensure the buffer conditions (pH, temperature, additives) are optimal for your specific protease or chemical cleavage agent. For an acid cleavage strategy (Asp-Pro site), precise control of acid concentration and incubation time is crucial to prevent peptide degradation.[1]

    • Incomplete Cleavage: Increase the enzyme-to-substrate ratio or the incubation time. Analyze time points to find the optimal reaction duration.

  • Loss During Final Purification Steps:

    • Peptide Adsorption: Small, cationic peptides like this compound can be "sticky" and adsorb to surfaces like plasticware and chromatography resins. Using low-protein-binding tubes and adding a small amount of organic solvent (e.g., acetonitrile) to buffers during reverse-phase chromatography can mitigate this.

    • Degradation: Ensure protease inhibitors are present during all steps before the denaturation stage.

Workflow for Recombinant this compound Production & Purification

G cluster_0 Expression cluster_1 Purification cluster_2 Cleavage & Final Polish transform Transformation into E. coli Host culture Cell Culture to Mid-Log Phase (OD600 0.6-0.8) transform->culture induce Induction (e.g., IPTG) & Incubation culture->induce harvest Harvest Cells by Centrifugation induce->harvest lysis Cell Lysis (Sonication) harvest->lysis wash_ib Inclusion Body Washing & Solubilization lysis->wash_ib affinity Denaturing Affinity Chromatography (e.g., Ni-NTA) wash_ib->affinity refold On-Column or Dilution Refolding affinity->refold cleavage Fusion Tag Cleavage (Acid or Enzymatic) refold->cleavage rp_hplc Reverse-Phase HPLC for Peptide Purification cleavage->rp_hplc final_product Pure this compound Peptide rp_hplc->final_product

Caption: General workflow for producing this compound via an inclusion body strategy.

Frequently Asked Questions (FAQs)

Q: Which E. coli strain is best for expressing this compound? A: E. coli BL21(DE3) is a common starting point. However, due to the potential toxicity of AMPs, strains like C43(DE3), which are engineered to tolerate toxic proteins, may offer better yields and stability.[1]

Q: What is the best fusion partner for this compound? A: There is no single "best" partner, as the choice depends on the desired outcome (solubility vs. inclusion bodies) and the downstream purification strategy. Thioredoxin (Trx) has been successfully used for an this compound variant, yielding fusion protein in inclusion bodies.[1] It is relatively small and can be expressed at high levels. Other partners like GST or MBP are also common choices.[4]

Q: My this compound peptide is active against bacteria, but the yield is too low for my needs. What is the most critical factor to optimize for higher yield? A: Assuming expression is robust, the most critical step is often the refolding process. Moving from an aggregated, inactive state to a soluble, active one is a major bottleneck. Systematically optimizing the refolding buffer composition (pH, additives like L-arginine) and the method (e.g., pulsed dilution vs. on-column refolding) can dramatically increase the yield of active peptide.[11]

Q: Can I express this compound without a fusion tag? A: Direct expression of small, cationic peptides like this compound is extremely challenging in E. coli. The peptide is often toxic to the host and is rapidly degraded by cellular proteases.[4][5] Using a fusion partner is the standard and recommended strategy to protect the peptide and facilitate purification.

Experimental Protocols

Protocol 1: Expression and Inclusion Body (IB) Isolation of Trx-Epinecidin-1

This protocol is adapted from the methodology used for an acid-cleavable variant of this compound (Ac-Var-1).[1]

  • Transformation: Transform the pET-32a expression vector containing the this compound gene into E. coli C43(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic (e.g., 50 µg/ml ampicillin).

  • Starter Culture: Inoculate a single colony into 20 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (250 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 30°C with shaking until the OD600 reaches 0.6–0.8.

  • Induction: Add IPTG to a final concentration of 0.3 mM. Continue to incubate the culture for 4 hours at 30°C.

  • Harvest: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -20°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0). Add lysozyme to 1 mg/ml and incubate on ice for 30 minutes. Sonicate the suspension on ice (e.g., 5 cycles of 15-second bursts with 30-second rests).

  • IB Collection: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The supernatant contains soluble proteins, and the pellet contains the inclusion bodies.

  • IB Washing:

    • Resuspend the IB pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 2 M Urea + 2% Triton X-100).[12]

    • Sonicate briefly to disperse clumps and centrifuge again.

    • Repeat the wash step once more with a buffer lacking detergent (e.g., Lysis Buffer + 2 M Urea) to remove residual Triton X-100.

  • Solubilization: Resuspend the final, washed IB pellet in solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM PMSF).[1] This solubilized fusion protein is now ready for purification.

Buffer Composition Purpose
Lysis Buffer 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0Cell resuspension and initial lysis
IB Wash Buffer 1 Lysis Buffer + 2 M Urea, 2% Triton X-100, pH 8.0Remove membrane proteins and contaminants
IB Wash Buffer 2 Lysis Buffer + 2 M Urea, pH 8.0Remove residual detergent
Solubilization Buffer 8 M Urea, 50 mM Tris-HCl, 1 mM PMSF, pH 8.0Denature and solubilize the fusion protein from IBs

Table 2. Buffer compositions for inclusion body isolation and solubilization.

References

Addressing potential for bacterial resistance to Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epinecidin-1. This resource is designed for researchers, scientists, and drug development professionals to address the potential for bacterial resistance to this potent antimicrobial peptide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why is it thought to have a low potential for inducing resistance?

This compound is a cationic antimicrobial peptide (AMP) that primarily acts by disrupting the integrity of bacterial cell membranes.[1][2] Its amphipathic α-helical structure allows it to interact with and insert into the negatively charged bacterial membranes, leading to pore formation, membrane depolarization, and ultimately cell lysis.[1][3] This rapid, physical disruption of the cell membrane is a key reason why the development of resistance is considered less likely compared to conventional antibiotics that often target specific metabolic pathways or enzymes, which can be altered through single-point mutations.[4][5]

Q2: Has bacterial resistance to this compound been reported in the literature?

Currently, there is a lack of specific reports on naturally occurring or clinically significant bacterial resistance to this compound. Many studies highlight its effectiveness against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.[4][6][7] However, as with any antimicrobial agent, the potential for resistance development exists and should be monitored.

Q3: What are the general mechanisms by which bacteria can develop resistance to antimicrobial peptides like this compound?

While specific resistance to this compound is not well-documented, bacteria have evolved several general strategies to counteract the effects of cationic AMPs. These potential mechanisms include:

  • Modification of the Cell Surface: Bacteria can alter their surface charge to become less negative, thereby repelling the positively charged this compound. This can be achieved by modifying teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria.[8][9]

  • Efflux Pumps: Some bacteria possess membrane pumps that can actively transport AMPs out of the cell, preventing them from reaching their target.[8]

  • Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound before it can reach the cell membrane.[8]

  • Biofilm Formation: Bacteria within a biofilm are encased in an extracellular matrix that can impede the penetration of AMPs, offering a form of physical protection.[8]

Q4: We are observing an increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the reason?

An increase in the MIC value suggests reduced susceptibility. This could be due to several factors:

  • Experimental Variability: Ensure consistency in your experimental setup, including inoculum preparation, media composition, and incubation conditions. Refer to the detailed protocol for MIC determination below.

  • Development of Resistance: Your bacterial strain may be developing resistance through one of the mechanisms described in Q3. This can sometimes be induced by repeated exposure to sub-lethal concentrations of the peptide.

  • Peptide Integrity: Verify the quality, concentration, and storage conditions of your this compound stock solution. Peptide degradation can lead to apparent loss of activity.

Troubleshooting Guides

Issue 1: Inconsistent MIC Assay Results

Symptoms: High variability in MIC values for this compound against the same bacterial strain across different experiments.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inoculum Preparation Ensure the bacterial inoculum is prepared from a fresh culture in the mid-logarithmic growth phase. Standardize the final bacterial concentration in the assay (typically 5 x 10^5 CFU/mL).
Media Composition The presence of certain salts or serum components in the growth medium can interfere with the activity of cationic AMPs. Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for AMP susceptibility testing.
Peptide Adsorption Peptides can adsorb to the surface of standard polystyrene microplates. Using low-binding plates is recommended to ensure the effective concentration of the peptide is not reduced.
Peptide Stability Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Issue 2: Suspected Development of Bacterial Resistance

Symptoms: A consistent and gradual increase in the MIC of this compound against a bacterial strain over successive passages in the presence of the peptide.

Troubleshooting Workflow:

Caption: Workflow for investigating suspected bacterial resistance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standard broth microdilution method.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well low-binding microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Peptide Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the microtiter plate.

  • Incubation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines if a potential resistance mechanism involves preventing membrane disruption.

Materials:

  • Bacterial suspension (parental and potentially resistant strains)

  • This compound

  • SYTOX Green nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension and SYTOX Green to a final concentration of 1-5 µM.

  • Peptide Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.

Signaling Pathways

This compound is also known to have immunomodulatory effects, which can be relevant to its overall in vivo efficacy. One key pathway it influences is the Toll-like receptor (TLR) signaling pathway. This compound has been shown to induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the proteasome pathway.[10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Epinecidin1 This compound Smurf_E3 Smurf E3 Ligase Epinecidin1->Smurf_E3 activates Proteasome Proteasome MyD88->Proteasome degradation Inflammation Pro-inflammatory Response MyD88->Inflammation leads to Smurf_E3->MyD88 targets

References

Technical Support Center: Protocols for Testing Epinecidin-1 Against Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for investigating the efficacy of Epinecidin-1 against microbial biofilm formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing this compound against bacterial or fungal biofilms?

A1: A common starting point for testing antimicrobial peptides like this compound is to evaluate a broad concentration range, typically from 1 µg/mL to 256 µg/mL or higher, in a dose-response experiment.[1] It is also advisable to first determine the Minimum Inhibitory Concentration (MIC) against the planktonic form of the microorganism, as some peptides can inhibit biofilm formation at sub-MIC levels.[2] For instance, the MIC of this compound against Candida albicans has been reported to be 128 μg/mL, while for C. tropicalis it is 256 μg/mL.[1]

Q2: How can I differentiate between the anti-biofilm and bactericidal/fungicidal effects of this compound?

A2: To distinguish between anti-biofilm and microbicidal activity, you can perform parallel assays. A crystal violet assay will quantify the total biofilm biomass (adherent cells and extracellular matrix). Concurrently, a viability assay, such as MTT or resazurin (B115843) reduction assay, can be used to determine the metabolic activity of the cells within the biofilm. A significant reduction in biofilm biomass with minimal impact on cell viability at a given concentration would suggest a primary anti-biofilm mechanism, such as interference with adhesion or matrix production.

Q3: What are the key advantages of using this compound for anti-biofilm applications?

A3: this compound, a cationic antimicrobial peptide, exhibits a broad spectrum of activity against bacteria and fungi.[1][3] Its mechanism of action, which often involves membrane disruption, makes it less likely for microorganisms to develop resistance compared to conventional antibiotics that have specific molecular targets.[4] Additionally, some studies suggest that this compound possesses immunomodulatory and wound-healing properties, which could be beneficial in a clinical setting.[5][6]

Q4: Can this compound be used in combination with other antimicrobial agents?

A4: Yes, antimicrobial peptides are often investigated for their synergistic effects with conventional antibiotics.[4][7] Combining this compound with other drugs could potentially lower the required effective dose of each agent, thereby reducing the risk of toxicity and slowing the development of resistance.[7] For example, a synergistic effect has been observed when combining this compound with vancomycin (B549263) against MRSA.[4]

Troubleshooting Guide

Problem 1: High variability in biofilm quantification between replicate wells.

  • Possible Cause: Inconsistent pipetting, leading to variations in the initial cell density or the volume of staining and washing solutions.

  • Solution: Ensure proper mixing of the bacterial or fungal culture before inoculation. Use calibrated pipettes and be consistent with your technique, especially during the washing steps to avoid dislodging the biofilm.

  • Possible Cause: "Edge effect" in microtiter plates, where wells on the perimeter are more prone to evaporation, leading to altered growth conditions.

  • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or water to maintain a humid environment.[8]

  • Possible Cause: Inadequate removal of planktonic cells before staining.

  • Solution: Gently wash the wells multiple times with phosphate-buffered saline (PBS) or sterile water to ensure all non-adherent cells are removed without disturbing the biofilm structure.[9]

Problem 2: Poor or no biofilm formation in the negative control wells.

  • Possible Cause: The microbial strain used may be a poor biofilm former under the tested conditions.

  • Solution: Use a known biofilm-forming strain as a positive control to validate the experimental setup. Ensure that the growth medium and incubation conditions (e.g., temperature, static vs. shaking) are optimal for biofilm formation by the specific microorganism.

  • Possible Cause: The surface of the microtiter plate is not conducive to biofilm formation.

  • Solution: Different microbial species have different surface adherence preferences. Test plates made from different materials (e.g., polystyrene, polypropylene) to find the most suitable one for your strain.

Problem 3: Crystal violet stain is difficult to dissolve, leading to inaccurate readings.

  • Possible Cause: The solubilizing agent is not effective or given enough time to act.

  • Solution: After staining and washing, ensure the wells are completely dry before adding the solubilizing agent (e.g., 30% acetic acid or 95% ethanol).[10][11] Allow sufficient incubation time (10-20 minutes) for the dye to fully dissolve, and gently mix by pipetting up and down before reading the absorbance.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its variants against different Candida species, as reported in the literature. This data can serve as a reference for designing experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Variants against Candida Species

PeptideC. albicans (μg/mL)C. tropicalis (μg/mL)C. krusei (μg/mL)Reference
This compound (epi-1)128256128[1]
Variant-1 (var-1)6464128[1]
Variant-2 (var-2)323264[1]

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol outlines the steps for quantifying biofilm formation using the crystal violet staining method in a 96-well microtiter plate.

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS) or sterile deionized water

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid in water or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a fresh overnight culture of the microorganism in the appropriate broth. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).[9]

  • Plate Setup:

    • Add 100 µL of sterile medium to the negative control wells.

    • Add 100 µL of the diluted microbial culture to the positive control and experimental wells.

    • Add 100 µL of this compound at various concentrations to the experimental wells.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours under static conditions.[11] To minimize evaporation, place the plate in a humidified container.[8]

  • Washing: Gently decant the medium from the wells. Wash the wells three times with 200 µL of PBS or sterile water to remove planktonic cells.[9][10] After the final wash, invert the plate on a paper towel and tap gently to remove any remaining liquid.[11]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[11]

  • Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.[9]

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.[11] Incubate for 10-20 minutes at room temperature.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[1]

Visualizations

experimental_workflow Experimental Workflow for Testing this compound Against Biofilm Formation cluster_prep Preparation cluster_assay Biofilm Assay cluster_quantify Quantification cluster_analysis Data Analysis prep_culture Prepare Microbial Inoculum inoculate Inoculate 96-well Plate prep_culture->inoculate prep_peptide Prepare this compound Dilutions add_peptide Add this compound prep_peptide->add_peptide inoculate->add_peptide incubate Incubate (24-48h) add_peptide->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Dye wash_stain->solubilize read Read Absorbance solubilize->read analyze Calculate Biofilm Inhibition read->analyze

Caption: A flowchart of the experimental workflow for assessing the anti-biofilm activity of this compound.

signaling_pathway General Mechanisms of Antimicrobial Peptides Against Biofilms cluster_peptide This compound cluster_biofilm Biofilm Formation Stages cluster_mechanisms Mechanisms of Action peptide This compound membrane Membrane Disruption peptide->membrane Inhibits matrix Interaction with Matrix Components (e.g., Glucanase, Adhesins for Candida) peptide->matrix Inhibits signaling Modulation of Signaling Pathways* (e.g., Quorum Sensing, Stringent Response) peptide->signaling Potentially Inhibits adhesion Initial Adhesion maturation Biofilm Maturation (EPS Production) dispersal Dispersal membrane->adhesion matrix->maturation signaling->maturation signaling->dispersal note *Specific intracellular signaling pathways inhibited by This compound require further investigation.

Caption: Known and potential mechanisms of this compound against biofilm formation.

troubleshooting_guide Troubleshooting Logic for Biofilm Assays cluster_solutions Troubleshooting Logic for Biofilm Assays start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability poor_biofilm Poor Biofilm in Negative Control? start->poor_biofilm No solution1 Check Pipetting Technique Use Calibrated Pipettes solution2 Avoid Outer Wells Maintain Humidity solution3 Use Known Biofilm-Forming Strain Optimize Growth Conditions solution4 Increase Washing Steps Be Gentle to Avoid Detachment high_variability->solution1 Yes high_variability->solution2 Yes poor_biofilm->solution3 Yes background_high High Background in Negative Control? poor_biofilm->background_high No background_high->solution4 Yes

Caption: A troubleshooting guide to diagnose common issues in biofilm experiments.

References

Validation & Comparative

Epinecidin-1: A Potent Ally in the Fight Against Resistant Bacteria Through Synergistic Action with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel strategies to combat the growing threat of antibiotic resistance. A promising approach lies in combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic activity of Epinecidin-1, an antimicrobial peptide, with various conventional antibiotics against clinically relevant resistant bacterial strains. The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound to revitalize our antibiotic arsenal.

Synergistic Activity of this compound with Antibiotics: A Quantitative Overview

The synergistic effect of this compound in combination with various antibiotics has been evaluated against several multidrug-resistant bacteria. The primary method for quantifying this synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented in the tables below.

Table 1: Synergistic Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC of this compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)Fold Decrease in this compound MICFIC IndexInterpretationReference
Kanamycin12.5-4.3~3-fold0.4Synergy[1]
Streptomycin12.5-4.3~3-fold0.4Synergy[1]
Vancomycin16 (14-16)2 (2-2)--0.75 (0.5-0.75)Additive/Indifference[2]
Ampicillin-----Synergistic and additive interactions reported[3][4]

Note: '-' indicates data not explicitly available in the cited sources. MIC values for Vancomycin and this compound are presented as median (1st quartile - 3rd quartile).

Table 2: Synergistic Activity of this compound against Helicobacter pylori
Antibiotic CombinationResistant StrainFindingReference
Amoxicillin, Metronidazole, ClarithromycinMulti-drug resistant clinical strainThis compound exhibits synergism[5]

Note: While the synergistic effect is documented, specific quantitative data such as FIC indices and MIC reductions for these combinations were not available in the reviewed literature.

Unveiling the Mechanism of Synergy

The synergistic interaction between this compound and conventional antibiotics is primarily attributed to its ability to permeabilize the bacterial cell membrane. This mechanism of action is depicted in the following diagram.

SynergyMechanism cluster_bacterium Resistant Bacterium Membrane Bacterial Cell Membrane (Resistant) Pore Pore Formation Membrane->Pore Target Intracellular Target (e.g., Ribosomes, DNA) SynergisticKilling Synergistic Bacterial Killing Target->SynergisticKilling Epinecidin This compound Epinecidin->Membrane Binds to and disrupts membrane Antibiotic Conventional Antibiotic IncreasedUptake Increased Antibiotic Uptake Antibiotic->IncreasedUptake Pore->IncreasedUptake IncreasedUptake->Target Enhanced access to target

Caption: Mechanism of this compound's synergistic activity with antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of antimicrobial combinations.[6][7]

1. Preparation of Reagents and Microplates:

  • Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Serially dilute the antimicrobial agents in a 96-well microtiter plate. This compound is typically diluted horizontally, and the antibiotic is diluted vertically.

  • The final plate should contain a gradient of concentrations for both agents, alone and in all possible combinations.

2. Inoculum Preparation:

  • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

3. Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-24 hours.

4. Data Analysis:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[8][9]

CheckerboardWorkflow Start Start PrepReagents Prepare Stock Solutions (this compound & Antibiotic) Start->PrepReagents SerialDilution Perform Serial Dilutions in 96-well plate PrepReagents->SerialDilution Inoculation Inoculate Microplate SerialDilution->Inoculation PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculation Incubation Incubate at 37°C for 16-24h Inoculation->Incubation ReadMIC Determine MICs Incubation->ReadMIC CalcFTC Calculate FIC Index ReadMIC->CalcFTC Interpret Interpret Synergy CalcFTC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[10]

1. Preparation of Cultures and Reagents:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Prepare tubes or flasks containing Mueller-Hinton broth with the desired concentrations of this compound, the antibiotic, and their combination. Include a growth control without any antimicrobial agents.

2. Inoculation and Incubation:

  • Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

3. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate a specific volume of each dilution onto agar (B569324) plates.

4. Colony Counting and Data Analysis:

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

TimeKillWorkflow Start Start PrepCulture Prepare Mid-log Phase Bacterial Culture Start->PrepCulture Inoculation Inoculate Tubes PrepCulture->Inoculation PrepTubes Prepare Test Tubes with Antimicrobials PrepTubes->Inoculation Incubation Incubate with Shaking at 37°C Inoculation->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling SerialPlating Perform Serial Dilutions and Plate Sampling->SerialPlating IncubatePlates Incubate Plates at 37°C for 18-24h SerialPlating->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies PlotData Plot Time-Kill Curves CountColonies->PlotData End End PlotData->End

Caption: Workflow for the time-kill synergy assay.

Conclusion

The presented data strongly suggests that this compound can act synergistically with a range of conventional antibiotics to inhibit the growth of resistant bacteria. This synergistic effect, primarily driven by increased membrane permeability, allows for the potentiation of existing antibiotic therapies. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of this compound in combination therapies for treating infections caused by multidrug-resistant pathogens. This guide serves as a valuable resource for researchers and drug development professionals in the pursuit of innovative solutions to the critical challenge of antibiotic resistance.

References

A Head-to-Head Comparison of Epinecidin-1 and Other Marine Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimicrobial agents in the face of rising antibiotic resistance has propelled research into the vast and largely untapped resources of the marine environment. Among the most promising candidates are antimicrobial peptides (AMPs), which form a crucial part of the innate immune system of marine organisms. This guide provides a detailed head-to-head comparison of Epinecidin-1, a potent AMP isolated from the orange-spotted grouper (Epinephelus coioides), with other well-characterized marine AMPs. We present a comprehensive analysis of their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and detailed protocols to aid in research and development efforts.

Overview of Compared Marine Antimicrobial Peptides

This compound is a cationic, α-helical peptide known for its broad-spectrum activity against a wide array of pathogens, including bacteria, fungi, viruses, and protozoa.[1] Beyond its antimicrobial properties, it exhibits anticancer, immunomodulatory, and wound-healing capabilities.[1][2] For a robust comparison, we have selected other prominent marine AMPs based on their structural and functional relevance:

  • Piscidins: A family of AMPs found in fish mast cells. They are known for their potent, broad-spectrum antimicrobial and anticancer activities.[3][4]

  • Pleurocidin: An AMP isolated from the skin mucus of the winter flounder. It demonstrates broad-spectrum antibacterial activity.

  • Pardaxin: A neurotoxic peptide isolated from the Red Sea Moses sole, which also exhibits significant antimicrobial and anticancer properties.[3][5]

  • Chrysophsins: A group of AMPs with high sequence identity to this compound, isolated from the red sea bream.[1]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an AMP's efficacy. The following table summarizes the MIC values of this compound and other marine AMPs against a range of common pathogens.

PathogenThis compound (µg/mL)Piscidin-1 (µg/mL)Pleurocidin (µg/mL)Pardaxin (µg/mL)
Staphylococcus aureus6.25 - 50[6][7][8]2.5 - 5[4]4 - 128-
Methicillin-resistant Staphylococcus aureus (MRSA)9.7 - 32[1][7]---
Escherichia coli12.5 - 50[8]2.5 - 5[4]0.5 - 64-
Pseudomonas aeruginosa3 - 10[7][8]2.5 - 5[4]0.5 - 64-
Klebsiella pneumoniae8 - 12[7]---
Acinetobacter baumannii16 - 32[7]---
Listeria monocytogenes50[8]---
Candida albicans--1.1 - >35-
Trichomonas vaginalis12.5 - 62.5[1]---

Note: MIC values can vary depending on the specific strain and experimental conditions.

Cytotoxicity Profile: A Critical Aspect for Therapeutic Development

A crucial factor in the development of AMPs as therapeutic agents is their selectivity for microbial cells over host cells. The following table presents a comparison of the cytotoxic effects of this compound and other marine AMPs, measured as the 50% hemolytic concentration (HC50) against red blood cells and the 50% cytotoxic concentration (CC50) against mammalian cell lines.

PeptideHC50 (µg/mL)Cell LineCC50 (µg/mL)
This compound >250BHK-2119.5[1]
Pardaxin -HT-108014.5 - 15.7[9][10]
Pleurocidin Low hemolytic activity--

Mechanisms of Action: Diverse Strategies for Microbial Killing

Marine AMPs employ a variety of mechanisms to eliminate pathogens, often involving membrane disruption and interaction with intracellular targets.

This compound primarily acts by disrupting the microbial cell membrane, leading to leakage of cellular contents. Beyond membrane lysis, it can translocate into the cell and modulate host immune responses, notably by inducing the degradation of MyD88, a key adaptor protein in the Toll-like receptor (TLR) signaling pathway.

Pardaxin is known to form pores in cell membranes, leading to rapid cell lysis. In cancer cells, it can trigger apoptosis through both caspase-dependent and reactive oxygen species (ROS)-mediated pathways.[9] This dual mechanism of direct lysis and programmed cell death makes it a compelling candidate for anticancer therapies.[3][5]

Piscidins and Pleurocidin also exert their antimicrobial effects primarily through membrane permeabilization. Their amphipathic α-helical structure allows them to insert into and disrupt the lipid bilayer of microbial membranes.

Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, detailed experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

Hemolytic Assay

This assay assesses the lytic activity of the peptide against red blood cells.

  • Preparation of Erythrocytes: Freshly drawn red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. An equal volume of the erythrocyte suspension is added to each well.

  • Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100. The HC50 is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of mammalian cells to determine cell viability after peptide treatment.

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Peptide Treatment: The cells are treated with various concentrations of the antimicrobial peptide and incubated for a further 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 is the peptide concentration that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these peptides can provide deeper insights.

Epinecidin1_Signaling_Pathway cluster_TLR_Signaling Toll-like Receptor Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Downstream_Signaling Downstream_Signaling MyD88->Downstream_Signaling Initiates Inflammatory_Response Inflammatory_Response Downstream_Signaling->Inflammatory_Response Leads to Epinecidin1 This compound Epinecidin1->MyD88 Induces Degradation

This compound modulates the MyD88-dependent TLR signaling pathway.

Pardaxin_Apoptosis_Pathway cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Pathways Pardaxin Pardaxin Pore_Formation Pore Formation Pardaxin->Pore_Formation Induces ROS_Production ROS Production Pardaxin->ROS_Production Triggers Caspase_Activation Caspase Activation Pardaxin->Caspase_Activation Triggers Apoptosis Apoptosis ROS_Production->Apoptosis Caspase_Activation->Apoptosis

Pardaxin induces apoptosis through multiple intracellular pathways.

AMP_Efficacy_Workflow Start Peptide Synthesis/Isolation MIC_Assay MIC Determination Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (Hemolytic & Cell Viability) Start->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Conclusion Efficacy & Safety Profile Mechanism_Study->Conclusion Data_Analysis->Mechanism_Study

References

Validating the In Vivo Anticancer Effects of Epinecidin-1 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine-derived antimicrobial peptide Epinecidin-1 (Epi-1) has emerged as a promising candidate in oncology due to its multifaceted biological activities. Beyond its established antimicrobial and immunomodulatory properties, a growing body of evidence highlights its potential as a potent anticancer agent. This guide provides a comprehensive comparison of the in vivo anticancer effects of this compound with other alternative peptides, supported by experimental data and detailed methodologies to assist researchers in evaluating its therapeutic potential.

Executive Summary

This compound, a 21-amino acid synthetic peptide derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2] Its proposed mechanisms of action are diverse, including direct membrane disruption of cancer cells, induction of both apoptosis and necrosis, and modulation of the host immune response.[3][4] While in vivo studies showcasing its efficacy against bacterial and viral pathogens are well-documented, the validation of its anticancer effects in animal models is a critical step toward clinical translation. This guide synthesizes the available, albeit limited, in vivo data for this compound and juxtaposes it with more established in vivo data from other anticancer peptides such as Pardaxin and LL-37 to provide a comparative framework.

Comparative Analysis of In Vivo Anticancer Efficacy

Direct comparative in vivo studies between this compound and other anticancer agents are not yet widely published. However, by examining individual studies, we can draw preliminary comparisons.

Table 1: Summary of In Vivo Anticancer Effects of this compound and Alternative Peptides

PeptideAnimal ModelCancer TypeKey In Vivo OutcomesCitation(s)
This compound BALB/c nude mice (anticipated)Glioblastoma, Non-Small Cell Lung CancerInhibitory activity on tumor growth through apoptosis and necrosis regulation (specific quantitative data not available in public abstracts).[5]
Pardaxin C57BL/6 miceMurine Fibrosarcoma (MN-11 cells)Dose-dependent reduction in tumor volume over a 14-day treatment period.[3][6]
LL-37 Nude miceGastric CancerSuppression of tumorigenesis in a xenograft model.[7]
CS-piscidin Syngeneic mouse modelOvarian CancerInhibition of tumor growth in a peritoneal spread model.

Detailed Experimental Protocols

Reproducibility and validation are paramount in preclinical research. Below are detailed protocols for establishing a human tumor xenograft model, a common methodology for evaluating the in vivo efficacy of novel anticancer compounds like this compound.

Protocol 1: Human Tumor Xenograft Model in Immunodeficient Mice

This protocol is a generalized procedure for establishing a subcutaneous xenograft model, which can be adapted for various human cancer cell lines.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c nude mice or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old, female.

  • Rationale: These strains are immunodeficient, which prevents the rejection of human tumor cells.

2. Cell Culture:

  • Human cancer cell lines (e.g., A549 for lung cancer, U87MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under sterile conditions.

  • Cells are harvested during the exponential growth phase.

3. Tumor Cell Implantation:

  • A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is prepared.

  • The cell suspension is injected subcutaneously into the flank of the mice.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored 2-3 times per week using a digital caliper.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

5. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • This compound Administration (Hypothetical):

    • Dosage: To be determined based on maximum tolerated dose studies.

    • Route of Administration: Intraperitoneal (IP), intravenous (IV), or direct intratumoral (IT) injection.

    • Frequency: Daily or every other day for a specified period (e.g., 14-21 days).

  • Control Group: Administered with the vehicle used to dissolve this compound (e.g., sterile saline).

  • Comparative Agent Group (Optional): Administered with a standard chemotherapeutic agent (e.g., Doxorubicin) at a clinically relevant dose.

6. Efficacy Evaluation:

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Animal survival rate.

    • Body weight (as an indicator of toxicity).

    • Metastasis assessment through imaging or histological analysis of major organs.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blot).

Signaling Pathways and Mechanism of Action

This compound is believed to exert its anticancer effects through multiple signaling pathways, primarily leading to programmed cell death.

Apoptotic and Necrotic Pathways Induced by this compound

This compound can induce both apoptosis and necrosis in cancer cells. The apoptotic pathway is often initiated through mitochondrial dysfunction.[7]

Epinecidin1_Signaling Epi1 This compound Membrane Cancer Cell Membrane Epi1->Membrane Direct Interaction & Membrane Disruption Mito Mitochondrial Dysfunction Epi1->Mito DeathReceptor Death Receptors Epi1->DeathReceptor GeneMod Gene Expression Modulation (e.g., TNF-α, IL-10) Epi1->GeneMod Necrosis Necrosis Membrane->Necrosis ADP_ATP Increased ADP/ATP Ratio Mito->ADP_ATP Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Proposed signaling pathways of this compound leading to cancer cell death.

Experimental Workflow

The process of validating a novel anticancer peptide like this compound involves a structured workflow from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow InVitro In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) Mechanism Mechanism of Action Studies (Apoptosis/Necrosis Assays, Gene Expression) InVitro->Mechanism AnimalModel Animal Model Selection (e.g., BALB/c nude mice) Mechanism->AnimalModel Xenograft Tumor Xenograft Establishment (e.g., A549, U87MG cells) AnimalModel->Xenograft Treatment Treatment Administration (Epi-1, Vehicle Control, Comparative Drug) Xenograft->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Analysis Data Analysis & Endpoint Evaluation (Tumor Volume, Survival, Histology) Monitoring->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

Caption: Workflow for in vivo validation of this compound's anticancer effects.

Conclusion

This compound presents a compelling case for further investigation as a novel anticancer therapeutic. Its multimodal mechanism of action, targeting both the cancer cell directly and potentially modulating the tumor microenvironment, suggests it could be effective against a range of malignancies. However, the current lack of publicly available, detailed in vivo quantitative data is a significant gap that needs to be addressed. The experimental protocols and comparative data on alternative peptides provided in this guide offer a framework for researchers to design and conduct the necessary in vivo studies to rigorously validate the anticancer potential of this compound. Future research should focus on head-to-head comparative studies with standard-of-care chemotherapeutics in various cancer xenograft models to firmly establish its preclinical efficacy and pave the way for potential clinical development.

References

Comparative analysis of Epinecidin-1 and human beta-defensin-3

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Epinecidin-1 (Epi-1), a potent antimicrobial peptide (AMP) derived from the orange-spotted grouper (Epinephelus coioides), and Human Beta-Defensin-3 (hBD-3), a crucial component of the human innate immune system. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their antimicrobial efficacy, immunomodulatory functions, and cytotoxic profiles, supported by experimental data and methodologies.

Overview and Structural Characteristics

This compound is a 21-amino acid cationic peptide, typically synthesized for research purposes, which forms an amphipathic α-helical structure.[1][2][3] It is known for a broad spectrum of activities including antimicrobial, anticancer, immunomodulatory, and wound healing properties.[1][2][4]

Human Beta-Defensin-3 is a 45-amino-acid, highly cationic peptide characterized by a structure containing a short N-terminal helix and three anti-parallel β-strands, stabilized by three intramolecular disulfide bonds.[5] It is a key player in both innate and adaptive immunity, exhibiting potent, salt-insensitive antimicrobial activity and serving as a chemoattractant for various immune cells.[6][7]

Antimicrobial Activity: A Quantitative Comparison

Both peptides demonstrate broad-spectrum activity against a range of pathogens, including antibiotic-resistant strains.[4][8][9] hBD-3 generally shows greater potency against a wider array of organisms, particularly anaerobic bacteria, compared to other defensins like hBD-2.[10] this compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoans.[4]

A study directly comparing their efficacy against carbapenem-resistant clinical isolates found that both peptides showed antibacterial activity in concentrations of 2 to 32 mg/L.[8][9][11]

Table 1: Minimum Inhibitory Concentration (MIC) Against Various Pathogens

PathogenThis compound (Epi-1)Human Beta-Defensin-3 (hBD-3)
Staphylococcus aureus (MRSA)16 mg/L[8] (12.5 µg/mL)[2]~12 µg/mL[7]
Pseudomonas aeruginosa50 µg/mL[2]2-32 mg/L[8][9]
Klebsiella pneumoniae (Carbapenem-resistant)2-32 mg/L[8][9]2-32 mg/L[8][9]
Acinetobacter baumannii (Carbapenem-resistant)2-32 mg/L[8][9]2-32 mg/L[8][9]
Escherichia coli50 µg/mL[2]~5 µg/mL[7]
Candida albicans-~15 µg/mL[7]
Helicobacter pylori8-12 µg/mL[4]-
Trichomonas vaginalis12.5 µg/mL (Metronidazole-sensitive)[4]-

Note: Data is compiled from multiple sources and experimental conditions may vary. mg/L and µg/mL are used as reported in the source literature.

Immunomodulatory Functions and Signaling Pathways

Both peptides are more than just antimicrobial agents; they are active modulators of the host immune response.

This compound has demonstrated potent anti-inflammatory effects. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to bacterial components like lipopolysaccharide (LPS).[1] This is achieved by inhibiting the activation of key signaling pathways, including reactive oxygen species (ROS), p38 MAPK, Akt, and NF-κB.[1] Epi-1 can disrupt the interaction between LPS and LPS-binding protein (LBP), preventing Toll-like receptor 4 (TLR4) endocytosis.[1] In addition to its anti-inflammatory roles, Epi-1 can promote wound healing by enhancing the recruitment of neutrophils and promoting angiogenesis.[1][2]

Human Beta-Defensin-3 has a complex, dual role in immunity. It can act as a chemoattractant for immature dendritic cells, memory T cells, and monocytes by binding to chemokine receptors like CCR2 and CCR6.[5][6] This function links the innate and adaptive immune systems.[6] Furthermore, hBD-3 can activate antigen-presenting cells (APCs) through Toll-like receptors 1 and 2 (TLR1/2), leading to the upregulation of costimulatory molecules and subsequent adaptive immune responses.[12][13] However, recent evidence also points to a potent anti-inflammatory or immunosuppressive role, where hBD-3 can inhibit the production of TNF-α and IL-6 in macrophages stimulated with LPS.[6][14][15] This inhibitory action appears to involve the suppression of both MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4.[5]

Signaling Pathway Diagrams

G

This compound inhibits LPS-induced inflammation.

G

hBD-3 exhibits both activating and suppressive immune functions.

Cytotoxicity and Therapeutic Index

A critical aspect of any potential therapeutic is its effect on host cells. Both peptides generally exhibit preferential activity towards microbial membranes over mammalian ones.

This compound has been shown to have low cytotoxicity against various mammalian cells. For instance, no observable cytotoxicity was noted at concentrations up to 10 μg/mL towards BHK21 (baby hamster kidney) cells.[1][2] In another study, Epi-1 concentrations up to 31.25 μg/ml did not negatively affect the viability of human keratinocyte (HaCaT) cells, and even promoted proliferation at certain concentrations.[16] The 50% cytotoxic concentration (CC50) for BHK-21 cells was reported to be 19.5 μg/ml.[4]

Human Beta-Defensin-3 also displays a degree of host cell toxicity, particularly at higher concentrations. One study noted that hBD-3 showed cytotoxicity against HepG2 (human liver cancer) and MDCK (canine kidney epithelial) cells starting at concentrations above 5 μg/ml, reaching 50% cytotoxicity between 25 to 50 μg/ml.[17] Another report indicated that a 10-minute treatment with 70 μg/ml of hBD-3 induced membrane damage in lung cancer cells.[18][19] However, linear analogues of hBD-3 have been designed that preserve antimicrobial properties while having reduced cytotoxicity to human conjunctival epithelial cells.[20]

Table 2: Cytotoxicity Data on Mammalian Cell Lines

PeptideCell LineAssayKey Finding
This compound BHK-21 (Kidney)-No cytotoxicity up to 10 µg/mL[1][2]
HaCaT (Keratinocyte)Cell ViabilityNo negative effect up to 31.25 µg/mL[16]
Various Normal Cells (AML-12, NIH3T3, WS-1)MTT AssayLower cytotoxicity compared to cancer cell lines[21]
hBD-3 HepG2 (Liver), MDCK (Kidney)Cytotoxicity Assay50% cytotoxicity between 25-50 µg/mL[17]
A549 (Lung Cancer)Propidium Iodide UptakeSignificant cell damage at ≥70 µg/mL[18]
Human Conjunctival Epithelial CellsCytotoxicity AssayShowed cytotoxicity from 6-100 µg/mL[20]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Peptide Stock: The lyophilized peptide (Epi-1 or hBD-3) is dissolved in a suitable solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution.

  • Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically ~5 x 10^5 CFU/mL.

  • Serial Dilution: The peptide stock solution is serially diluted in the broth medium across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: A standardized volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. Control wells (no peptide) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring optical density at 600 nm (OD600).

General Workflow for AMP Evaluation

G

From synthesis to in vivo analysis of AMPs.

Conclusion

Both this compound and human beta-defensin-3 are highly promising multifunctional peptides with significant therapeutic potential.

  • This compound stands out for its potent, broad-spectrum antimicrobial and anti-inflammatory activities, coupled with low cytotoxicity and demonstrated wound-healing properties.[1][2] Its ability to suppress inflammatory pathways makes it a strong candidate for treating infections where inflammation causes significant tissue damage.

  • Human Beta-Defensin-3 is a cornerstone of human innate immunity, exhibiting robust, salt-insensitive antimicrobial action. Its unique strength lies in its ability to bridge innate and adaptive immunity by activating APCs and chemoattracting immune cells.[6][12] While it can also exert anti-inflammatory effects, its potential for higher cytotoxicity warrants consideration in therapeutic design.[6][17]

The choice between these peptides, or their derivatives, for drug development would depend on the specific application. This compound appears particularly suited for topical applications and sepsis treatment due to its strong anti-inflammatory and regenerative profile. hBD-3 serves as an excellent template for developing immunomodulatory therapeutics and novel antibiotics, especially when modified to reduce cytotoxicity while retaining its potent antimicrobial and immune-activating functions.

References

Epinecidin-1 vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that the antimicrobial peptide Epinecidin-1 demonstrates significant efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), presenting a potential alternative to the conventional antibiotic, vancomycin (B549263). This guide provides a detailed comparison of their performance based on in vitro and in vivo experimental data, outlining their distinct mechanisms of action and therapeutic potential.

Executive Summary

This compound, a synthetic antimicrobial peptide derived from the orange-spotted grouper, exhibits rapid and potent bactericidal activity against MRSA. In contrast, vancomycin, a glycopeptide antibiotic, acts by inhibiting cell wall synthesis. While vancomycin demonstrates a lower minimum inhibitory concentration (MIC) in vitro, this compound shows a significantly faster rate of bacterial killing. Furthermore, in vivo studies in swine and murine models of MRSA infection highlight this compound's superior performance in promoting wound healing and improving survival rates in sepsis.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A study comparing the activity of this compound and vancomycin against 22 clinical isolates of MRSA revealed the following MIC values:

Antimicrobial AgentMedian MIC (mg/L)MIC Range (mg/L)
This compound 1614 - 16
Vancomycin 22 - 2
Data from a study on 22 MRSA isolates.

While vancomycin shows a lower MIC, indicating that a lower concentration is required to inhibit MRSA growth in vitro, this metric does not capture the speed of bactericidal activity.

Time-Kill Kinetics

Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. Studies have demonstrated that this compound exerts a much more rapid bactericidal effect against MRSA compared to vancomycin. One study reported that this compound at 1x and 2x its MIC killed 90% of MRSA within 4 hours. Another study noted a greater than 4-log reduction in MRSA counts after 4 hours of exposure to this compound, whereas vancomycin only achieved 95% killing after 24 hours. This rapid action is a significant advantage of this compound.

Synergistic Effects

The combination of this compound and vancomycin has been shown to have a synergistic effect against some MRSA isolates. In a study of 22 MRSA isolates, a synergistic effect was observed in 10 of those isolates, with a median Fractional Inhibitory Concentration Index (FICI) of 0.75. A FICI of ≤ 0.5 is typically considered synergistic, while a value between 0.5 and 1.0 can be interpreted as additive to synergistic. This suggests that a combination therapy could be more effective than either agent alone.

In Vivo Efficacy

Swine Wound Healing Model

A study utilizing a swine model of MRSA-infected burn wounds demonstrated the superior wound healing properties of this compound compared to vancomycin. In this model, wounds treated with this compound showed complete healing within 25 days, while untreated wounds and those treated with vancomycin did not fully heal in the same timeframe. Histological analysis revealed that this compound treatment led to enhanced collagen deposition, a critical component of wound repair, surpassing the effects of vancomycin.

Swine Pyemia (Sepsis) Model

In a swine model of MRSA-induced pyemia (sepsis), this compound demonstrated a remarkable survival advantage over vancomycin. A single intravenous injection of this compound at a dose of 2.5 mg/kg resulted in a 100% survival rate over 7 days. In contrast, treatment with vancomycin at 0.5 mg/kg resulted in an 80% survival rate. This study highlights the potent in vivo bactericidal and protective effects of this compound in a systemic infection model.

Treatment GroupDosageSurvival Rate (7 days)
This compound 2.5 mg/kg100%
Vancomycin 0.5 mg/kg80%
Untreated Control N/A0%
Data from a swine pyemia model.
Murine Skin Infection Model

Further supporting its in vivo efficacy, a study in a murine model of MRSA skin infection showed that mice treated with this compound had significantly higher survival rates compared to untreated mice.

Mechanisms of Action

The differing efficacy profiles of this compound and vancomycin can be attributed to their distinct mechanisms of action.

This compound: This peptide antibiotic disrupts the integrity of the bacterial cell membrane. Its cationic nature is attracted to the negatively charged components of the MRSA cell membrane. Upon binding, this compound inserts itself into the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, ultimately leading to rapid cell death.

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine terminal of the growing peptide chains, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall cross-linking. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Mechanisms_of_Action cluster_Epinecidin This compound cluster_Vancomycin Vancomycin Epinecidin This compound Membrane MRSA Cell Membrane Epinecidin->Membrane Binds to Pore Pore Formation Membrane->Pore Disrupts Lysis Cell Lysis Pore->Lysis Leads to Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Precursor Binds to Synthesis Cell Wall Synthesis Precursor->Synthesis Inhibits WeakWall Weakened Cell Wall Synthesis->WeakWall Results in

Figure 1. Mechanisms of action for this compound and Vancomycin against MRSA.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and vancomycin against MRSA isolates is determined using the broth microdilution method.

  • Inoculum Preparation: A suspension of MRSA is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: Two-fold serial dilutions of this compound and vancomycin are prepared in a 96-well microtiter plate with MHB.

  • Inoculation: Each well is inoculated with the prepared MRSA suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound and Vancomycin B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
In Vivo Swine Wound Healing Model

  • Animal Model: Domestic pigs are used for this model.

  • Wound Creation: Standardized heat-burn wounds are created on the dorsal side of the anesthetized pigs.

  • Infection: The wounds are inoculated with a suspension of MRSA (e.g., 10¹⁰ CFU/mL).

  • Treatment: After a set period (e.g., 6 hours), the wounds are treated with this compound, vancomycin, or a control substance.

  • Wound Monitoring: The rate of wound closure is monitored and measured over a period of several weeks.

  • Histological Analysis: At the end of the study, tissue samples are collected from the wound sites for histological staining (e.g., H&E and Masson's trichrome) to assess re-epithelialization, inflammation, and collagen deposition.

Swine_Wound_Healing_Model A Create Heat-Burn Wounds on Pigs B Inoculate Wounds with MRSA A->B C Apply Treatments (this compound, Vancomycin, Control) B->C D Monitor Wound Closure Over Time C->D E Perform Histological Analysis of Wound Tissue D->E

Figure 3. Experimental workflow for the in vivo swine wound healing model.

Conclusion

This compound demonstrates a compelling efficacy profile against MRSA, characterized by rapid bactericidal activity and superior in vivo performance in wound healing and sepsis models when compared to vancomycin. While vancomycin remains a clinically important antibiotic, the emergence of vancomycin-intermediate and -resistant MRSA strains necessitates the development of novel therapeutics. The distinct membrane-disrupting mechanism of this compound may be less prone to the development of resistance compared to antibiotics with specific molecular targets. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of MRSA infections.

Assessing the Therapeutic Index of Epinecidin-1 Versus Other Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant pathogens has catalyzed the search for novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. A critical parameter for the clinical translation of any therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety and efficacy. The TI is typically calculated as the ratio of the concentration of a peptide that is toxic to host cells to the concentration required to inhibit microbial growth. A higher TI indicates a wider margin of safety.

This guide provides an objective comparison of the therapeutic index of Epinecidin-1, a potent AMP derived from marine fish, against three other well-characterized AMPs: LL-37 (human), Cecropin (B1577577) A (insect), and Magainin II (amphibian). The comparison is supported by a compilation of experimental data and detailed methodologies for the key assays used in their evaluation.

Comparative Analysis of Therapeutic Indices

The therapeutic potential of an AMP is determined by its ability to selectively target microbial cells while exhibiting minimal toxicity toward host cells, such as red blood cells (hemolysis) or other mammalian cells (cytotoxicity). This selectivity is quantified by the therapeutic index. The following table summarizes the antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) and toxicity (50% Hemolytic Concentration, HC₅₀) of the selected AMPs against representative pathogens.

Antimicrobial PeptideTarget OrganismMIC (µM)HC₅₀ (µM)Therapeutic Index (HC₅₀/MIC)Data Source(s)
This compound Staphylococcus aureus~12.8>250>19.5[1][2]
Pseudomonas aeruginosa~1.3>250>192.3[3][4]
LL-37 Staphylococcus aureus~4.4~260~59.1[5]
Pseudomonas aeruginosa~2.2~260~118.2[5]
Cecropin A Escherichia coli~0.5-1.0>100>100-200[6][7]
Staphylococcus aureus~3.0>100>33.3[6]
Magainin II Escherichia coli~8.0~100~12.5[8]
Staphylococcus aureus~8.0~100~12.5[8]

Note: The values presented are compiled from various studies and are intended for comparative purposes. Direct comparison can be challenging as experimental conditions (e.g., specific bacterial strains, cell types, and assay media) may vary between studies. The therapeutic index provides a crucial but preliminary measure of a peptide's potential.

Experimental Protocols

Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial culture, AMP stock solution, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: A bacterial colony is inoculated into broth and incubated until it reaches the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ Colony Forming Units (CFU)/mL.

    • Peptide Dilution: The AMP is serially diluted (two-fold) in the broth across the wells of a 96-well plate, creating a range of concentrations.

    • Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide. Control wells are included: a positive control (bacteria in broth without AMP) and a negative control (broth only).

    • Incubation: The plate is incubated at 37°C for 18-24 hours.

    • MIC Determination: The MIC is recorded as the lowest AMP concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Hemolytic Activity Assay (HC₅₀ Determination)

This assay measures the ability of an AMP to lyse red blood cells (RBCs), a primary indicator of cytotoxicity.

  • Materials: Freshly collected human or sheep red blood cells, Phosphate-Buffered Saline (PBS), 96-well microtiter plates, AMP stock solution, Triton X-100 (positive control), spectrophotometer.

  • Procedure:

    • RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. They are then resuspended in PBS to a final concentration (e.g., 2-4% v/v).

    • Peptide Dilution: The AMP is serially diluted in PBS in a 96-well plate.

    • Incubation: The RBC suspension is added to each well. A negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% lysis) are included.

    • Reaction: The plate is incubated at 37°C for 1-2 hours with gentle agitation.

    • Centrifugation: The plate is centrifuged to pellet intact RBCs and cell debris.

    • Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 450 nm or 540 nm to quantify hemoglobin release.

    • HC₅₀ Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (CC₅₀ Determination) via MTT Assay

This colorimetric assay assesses the impact of an AMP on the metabolic activity and viability of a mammalian cell line.

  • Materials: Mammalian cell line (e.g., HEK293, HaCaT), cell culture medium, 96-well plates, AMP stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilizing agent (e.g., DMSO), spectrophotometer.

  • Procedure:

    • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow overnight.

    • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the AMP. Untreated cells serve as a control.

    • Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

    • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured at approximately 570 nm.

    • CC₅₀ Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The CC₅₀ is the peptide concentration that reduces cell viability by 50%.

Visualized Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow for determining the therapeutic index and the proposed mechanism of action for these peptides.

Experimental_Workflow cluster_efficacy Efficacy Assessment (Antimicrobial Activity) cluster_toxicity Toxicity Assessment (Cytotoxicity) cluster_calculation Calculation A1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) A2 Serially Dilute AMP in 96-Well Plate A1->A2 A3 Inoculate Plate with Bacteria A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 A5 Determine MIC (Lowest concentration with no visible growth) A4->A5 C1 Therapeutic Index (TI) = HC50 / MIC A5->C1 B1 Prepare Host Cells (e.g., Red Blood Cells) B2 Serially Dilute AMP in 96-Well Plate B1->B2 B3 Incubate AMP with Host Cells B2->B3 B4 Measure Cell Lysis (e.g., Hemoglobin Release) B3->B4 B5 Determine HC50 (Concentration for 50% lysis) B4->B5 B5->C1

Workflow for Determining the Therapeutic Index of an Antimicrobial Peptide.

Mechanism_of_Action cluster_peptide Cationic AMP cluster_membrane Bacterial Cell Membrane cluster_action Membrane Disruption P1 Positively Charged Amphipathic Peptide M1 Negatively Charged Outer Surface (LPS/LTA) P1->M1 Initial Electrostatic Attraction A1 Peptide Aggregation & Insertion M1->A1 Hydrophobic Interaction M2 Lipid Bilayer A2 Pore Formation (Toroidal or Barrel-Stave) A1->A2 A3 Membrane Permeabilization A2->A3 A4 Leakage of Ions & Cellular Contents A3->A4 A5 Cell Death A4->A5

General Mechanism of Action for Cationic Antimicrobial Peptides.

Discussion and Conclusion

The compiled data indicates that all four peptides possess potent antimicrobial properties. Notably, This compound and LL-37 demonstrate a very high therapeutic index, particularly against P. aeruginosa, suggesting excellent selectivity for bacterial membranes over host cells[3][4][5]. This compound's high HC₅₀ value (>250 µM) highlights its low hemolytic activity, making it a strong candidate for further therapeutic development[1].

Cecropin A also shows a favorable therapeutic index, with potent activity against E. coli and low toxicity[6][7]. Magainin II , while effective, appears to have a comparatively lower therapeutic index, indicating a narrower window between its effective and toxic concentrations[8].

Beyond direct membrane disruption, some AMPs like LL-37 exhibit immunomodulatory functions, such as neutralizing lipopolysaccharide (LPS) and modulating inflammatory responses, which can contribute to their therapeutic effect in vivo but are not captured by the simple TI calculation[9][10][11].

References

Cross-Resistance Between Epinecidin-1 and Other Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. Epinecidin-1 (Epi-1), a potent AMP derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated significant efficacy against a wide array of pathogens, including antibiotic-resistant strains.[1][2] This guide provides a comparative analysis of this compound, focusing on cross-resistance studies with other AMPs, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Other Antimicrobials

This compound exhibits robust activity against both Gram-positive and Gram-negative bacteria, including challenging clinical isolates. Its efficacy is often compared with other AMPs and traditional antibiotics to ascertain its potential therapeutic value.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparators against Antibiotic-Resistant Bacteria

The following table summarizes the in vitro activity of this compound (Epi-1) and human Beta-defensin-3 (hBD-3) against a panel of carbapenem-resistant Gram-negative bacteria. Data is presented as the median MIC in mg/L.

Bacterial SpeciesNo. of IsolatesThis compound (mg/L)hBD-3 (mg/L)
Klebsiella pneumoniae238 (8-12)4 (4-8)
Klebsiella aerogenes178 (4-16)4 (2-8)
Pseudomonas aeruginosa134 (4-8)4 (4-8)
Acinetobacter baumannii916 (12-32)8 (4-16)

Source: Zashchepkina et al., 2022.[3]

Table 2: Synergistic Activity of this compound with Vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA)

This table illustrates the synergistic potential of this compound when combined with the antibiotic vancomycin against MRSA isolates. The Fractional Inhibitory Concentration Index (FICI) is used to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

AntimicrobialMIC (mg/L) - Median (Q1-Q3)FICI - Median (Q1-Q3)Interpretation
This compound16 (14-16)--
Vancomycin2 (2-2)--
This compound + Vancomycin-0.75 (0.5-0.75)Additive to Synergistic

Source: Zashchepkina et al., 2022.[3]

While direct experimental studies on cross-resistance induced by this compound are limited, research on other AMPs provides a framework for understanding potential cross-resistance patterns. For instance, bacteria that develop resistance to one cationic AMP may exhibit reduced susceptibility to others with similar mechanisms of action.

Experimental Protocols

To facilitate further research in this domain, detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Antimicrobial Peptide Resistance

This protocol outlines a standard method for inducing resistance in a bacterial strain through continuous exposure to a specific AMP.

Objective: To select for bacterial mutants with increased resistance to an antimicrobial peptide.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Antimicrobial peptide (e.g., this compound)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the AMP against the susceptible parent bacterial strain using the broth microdilution method.

  • Serial Passage: a. In a 96-well plate, prepare a series of two-fold dilutions of the AMP in MHB, with concentrations ranging from below to above the initial MIC. b. Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. Incubate the plate at 37°C for 18-24 hours. d. The following day, identify the highest concentration of the AMP that permits bacterial growth (sub-MIC). e. Use the bacterial culture from this well to inoculate a new series of AMP dilutions for the next passage.

  • Continue Passaging: Repeat the serial passage for a predetermined number of generations (e.g., 30-60 days) to allow for the selection and enrichment of resistant mutants.

  • Confirmation of Resistance: After the selection period, isolate single colonies from the evolved population and determine their MIC. A significant increase in MIC compared to the parent strain confirms the development of resistance.

Diagram: Experimental Workflow for Inducing AMP Resistance

G cluster_0 Day 1: Initial Setup cluster_1 Days 2-N: Serial Passaging cluster_2 Day N+1: Analysis start Parent Bacterial Strain mic1 Determine Initial MIC start->mic1 passage Inoculate in 96-well plate with sub-lethal AMP concentrations mic1->passage incubation Incubate for 24h passage->incubation Repeat for n generations selection Select culture from highest concentration with growth incubation->selection Repeat for n generations selection->passage Repeat for n generations isolation Isolate single colonies from evolved population selection->isolation mic2 Determine MIC of isolates isolation->mic2 comparison Compare MIC of evolved strain to parent strain mic2->comparison

Caption: Workflow for experimental evolution of AMP resistance.

Protocol 2: Cross-Resistance Assay

This protocol is used to determine if bacteria that have developed resistance to one AMP also show resistance to other AMPs.

Objective: To assess the cross-resistance profile of an AMP-resistant bacterial strain.

Materials:

  • AMP-resistant bacterial strain

  • Parental (susceptible) bacterial strain

  • A panel of different antimicrobial peptides

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Prepare standardized inoculums of both the resistant and parental bacterial strains.

  • MIC Determination: For each peptide in the panel, determine the MIC against both the resistant and the parental strains using the broth microdilution method.

  • Data Analysis: Compare the MIC values of each peptide for the resistant strain to those for the parental strain. A significant increase in the MIC for the resistant strain indicates cross-resistance.

Potential Mechanisms of Resistance and Cross-Resistance

The development of resistance to AMPs can involve various cellular adaptations. Understanding these mechanisms is crucial for predicting and mitigating cross-resistance.

Diagram: Bacterial Resistance Mechanisms to Cationic AMPs

G cluster_0 Bacterial Cell cluster_1 Outer Membrane / Cell Wall cluster_2 Cytoplasm cluster_3 Resistance Mechanisms OM Outer Membrane Periplasm Inner Membrane cyto Cytoplasm mech1 Membrane Modification (e.g., LPS alteration, alanylation of teichoic acids) mech1->OM:f0 Reduces binding mech2 Efflux Pumps mech2:e->OM:e Expels AMP mech3 Proteolytic Degradation AMP Antimicrobial Peptide (e.g., this compound) mech3->AMP Degrades AMP mech4 Biofilm Formation mech4->OM:f0 Physical Barrier AMP->OM:f0 Initial Interaction

Caption: Overview of bacterial resistance mechanisms to AMPs.

References

Comparative study of wound healing properties of Epinecidin-1 and growth factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The intricate process of wound healing is orchestrated by a complex interplay of cellular and molecular events. Among the promising therapeutic agents to accelerate and improve this process are antimicrobial peptides and growth factors. This guide provides a detailed comparative study of the wound healing properties of Epinecidin-1 (Epi-1), a novel antimicrobial peptide, and various well-established growth factors, including Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).

Executive Summary

This compound, a cationic antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides), has demonstrated potent dual-action capabilities in wound healing.[1][2] It not only effectively eradicates pathogenic bacteria, including multidrug-resistant strains like MRSA, but also actively promotes tissue regeneration through various cellular mechanisms. Growth factors, on the other hand, are naturally occurring signaling proteins that play a crucial role in regulating the key stages of wound repair, such as inflammation, cell proliferation, and tissue remodeling.[3] While both classes of molecules show significant promise in therapeutic applications, they operate through distinct and sometimes overlapping mechanisms, offering different advantages in the management of various wound types. This guide presents a side-by-side comparison of their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound and representative growth factors in promoting wound healing.

Table 1: In Vivo Wound Healing Performance

ParameterThis compoundEpidermal Growth Factor (EGF)Basic Fibroblast Growth Factor (bFGF)Vascular Endothelial Growth Factor (VEGF)Animal ModelSource
Wound Closure Rate Complete healing of MRSA-infected burn wounds within 25 days.[4][5]95% wound closure after 48 hours (in vitro).[6]Significant improvement in dermal parameters in db/db mice.[7]Significantly faster healing in diabetic rat wounds.[8]Swine, Mice[4],[6],[7],[8]
Re-epithelialization Enhanced formation of the epithelial layer.[1][5]Promotes migration and proliferation of epithelial cells.[3]Plays a role in re-epithelialization.Influences wound closure and epidermal repair.[9]Swine, Mice[1],[3],[9]
Angiogenesis Enhanced vascularization in the wound region.[4]-Stimulates angiogenesis.[3]Potent promoter of angiogenesis.[10]Swine, Mice[4],[3],[10]
Collagen Deposition Enhanced extracellular collagen formation.[4]-Stimulates fibroblasts to produce collagenase.Can influence collagen production and organization.Swine[4],
Antimicrobial Activity Effective against MRSA in infected wounds.[4]Not applicableNot applicableNot applicableSwine[4]

Table 2: In Vitro Cellular Effects

ParameterThis compoundEpidermal Growth Factor (EGF)Source
Cell Line Human immortalized keratinocytes (HaCaT)Human immortalized keratinocytes (HaCaT), A549, HK2[4],[6],[11]
Proliferation Increased cell numbers and proportion of actively dividing S-phase cells at 15.625 µg/ml.[2][4]Stimulates proliferation.[2][4]
Migration Promoted migration in a scratch wound assay.[4]Stimulated motility, with 90-95% wound closure in 48 hours.[11] Increased migration velocity.[11][4],[11]
Cytotoxicity No cytotoxic effects up to 31.25 µg/ml on HaCaT cells.[2]-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Wound Healing (Scratch) Assay

This assay is a standard method to study cell migration in vitro.

  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in a 12-well plate until a confluent monolayer is formed.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove dislodged cells, and then fresh culture medium containing either this compound (e.g., 15.625 µg/ml) or a growth factor (e.g., EGF at 10-50 ng/mL) is added. A control group receives a medium without any treatment.

  • Image Acquisition: Images of the scratch are captured at regular intervals (e.g., 0, 24, and 48 hours) using a microscope with a camera.

  • Data Analysis: The width of the scratch is measured at different time points using image analysis software. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.

In Vivo Wound Healing Model (Swine)

The porcine model is highly relevant for studying human wound healing due to the similarities in skin physiology.[12]

  • Animal Model: Bama pigs are used for the study.

  • Wound Creation: Full-thickness skin defects are created on the backs of the anesthetized pigs. For studies involving infection, a known concentration of bacteria (e.g., MRSA) is applied to the wound.

  • Treatment Application: The wounds are treated topically with either this compound solution, a growth factor formulation, or a control vehicle.

  • Wound Assessment: The wound area is measured at regular intervals using digital calipers or imaging techniques to determine the rate of wound closure.

  • Histological Analysis: Biopsies of the wound tissue are taken at different time points and processed for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen). This allows for the assessment of re-epithelialization, angiogenesis, collagen deposition, and inflammatory cell infiltration.

  • Microbiological Analysis: In infection models, swabs or biopsies are taken to quantify the bacterial load in the wound, assessing the antimicrobial efficacy of the treatment.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and growth factors are mediated by their interaction with specific cellular signaling pathways.

This compound Signaling

This compound exerts its wound healing effects through a multi-pronged approach that includes direct antimicrobial action and modulation of host immune responses and cellular regenerative processes. It has been shown to influence the NF-κB signaling pathway and the Transforming Growth Factor-β (TGF-β)/Smad pathway , which are critical in inflammation and tissue remodeling.[13] By modulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and promote the synthesis of extracellular matrix components like collagen.[13]

Epinecidin1_Signaling Epi1 This compound Receptor Cell Surface Receptors Epi1->Receptor CellMembrane NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway TGFb_Smad_Pathway TGF-β/Smad Pathway Receptor->TGFb_Smad_Pathway Inflammation ↓ Pro-inflammatory Cytokines NFkB_Pathway->Inflammation Collagen ↑ Collagen Synthesis TGFb_Smad_Pathway->Collagen WoundHealing Wound Healing Inflammation->WoundHealing Collagen->WoundHealing

Caption: this compound signaling pathway in wound healing.

Growth Factor Signaling (Epidermal Growth Factor - EGF)

Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the proliferation and migration of keratinocytes, which is essential for re-epithelialization.[3] EGF binds to the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase on the cell surface.[14] This binding triggers a cascade of intracellular signaling events, including the activation of pathways like the Ras/MAPK pathway and the PI3K/Akt pathway , which ultimately lead to increased cell proliferation, migration, and survival.[14]

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR CellMembrane Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation ↑ Cell Proliferation Ras_MAPK->Proliferation Migration ↑ Cell Migration Ras_MAPK->Migration Survival ↑ Cell Survival PI3K_Akt->Survival Re_epithelialization Re-epithelialization Proliferation->Re_epithelialization Migration->Re_epithelialization Survival->Re_epithelialization

Caption: EGF signaling pathway promoting re-epithelialization.

Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for evaluating wound healing agents and a logical comparison of the primary mechanisms of this compound and growth factors.

Experimental_Workflow start Start in_vitro In Vitro Studies (e.g., Scratch Assay) start->in_vitro in_vivo In Vivo Studies (e.g., Animal Model) start->in_vivo assess_prolif_mig Assess Proliferation & Migration in_vitro->assess_prolif_mig assess_wound_closure Assess Wound Closure & Histology in_vivo->assess_wound_closure data_analysis Data Analysis & Comparison assess_prolif_mig->data_analysis assess_wound_closure->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for wound healing studies.

Logical_Comparison Wound Wound Epi1 This compound Wound->Epi1 GFs Growth Factors Wound->GFs Antimicrobial Antimicrobial Action Epi1->Antimicrobial Immunomodulation Immunomodulation Epi1->Immunomodulation CellStimulation Cell Proliferation & Migration Epi1->CellStimulation GFs->CellStimulation Healing Wound Healing Antimicrobial->Healing Immunomodulation->Healing CellStimulation->Healing

Caption: Logical comparison of this compound and Growth Factors.

Conclusion

Both this compound and growth factors stand as powerful therapeutic candidates for promoting wound healing. The primary advantage of this compound lies in its dual functionality: potent antimicrobial activity, which is crucial for managing infected wounds, coupled with its ability to stimulate key cellular processes in tissue repair. Growth factors, while lacking intrinsic antimicrobial properties, are highly specific and potent stimulators of cellular proliferation, migration, and angiogenesis, making them particularly effective in treating chronic, non-healing wounds where the natural healing cascade is stalled.

The choice between these agents, or potentially their combined use, will depend on the specific clinical context of the wound, such as the presence of infection, the stage of healing, and the underlying physiological condition of the patient. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of this compound and various growth factors in different wound healing scenarios. This will pave the way for the development of more targeted and effective wound care therapies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe working environment and maintaining environmental integrity. Synthetic peptides, such as the antimicrobial peptide Epinecidin-1, require careful handling and disposal due to their biological activity and potentially unknown toxicological profiles.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to fundamental safety protocols. The chemical, physical, and toxicological properties of many synthetic peptides have not been thoroughly investigated.[2] Therefore, a cautious approach is always recommended.

Personal Protective Equipment (PPE): Always wear appropriate PPE to create a primary barrier against accidental exposure.[3] This includes:

  • Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are standard.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[3]

  • Lab Coat: A protective lab coat or gown should be worn over personal clothing.[3]

  • Respiratory Protection: When handling lyophilized (powdered) this compound, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Designated Work Area: All handling of this compound should be confined to a designated and clean laboratory area to prevent cross-contamination.[3]

Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste. Do not mix high-concentration this compound waste with other laboratory waste.[4]

Waste TypeDescriptionDisposal Pathway
Solid Chemical Waste Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]Collect in a dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene (B3416737) - HDPE).[1] This container should be kept closed except when adding waste.[1]
Liquid Chemical Waste Unused or expired this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile, water with acetic acid or TFA).[1][5]Collect in a designated, labeled, and sealed hazardous waste container.
Biohazardous Waste If this compound was used in cell-based assays, with animal models, or other biological materials, the resulting waste is considered biohazardous.[1]This waste may require initial decontamination, such as autoclaving, before being processed as chemical waste.[1][4] Always consult your institution's biosafety guidelines.
Sharps Waste Needles, syringes, and razor blades contaminated with this compound should be disposed of in an approved sharps container.Follow institutional guidelines for the disposal of sharps waste.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof container with a secure lid.[1][6] This container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste".

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed waste container.[4] Ensure the container is properly labeled with its contents.

  • Biohazardous Waste: If applicable, collect biohazardous waste in designated red or orange biohazard bags placed within a leak-proof container with a tight-fitting lid.[7]

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Use secondary containment trays to prevent spills.[1]

  • Ensure the storage area is away from general lab traffic and is clearly marked.[1]

3. Institutional Coordination:

  • Never dispose of peptides in the regular trash or pour solutions down public drains.[3]

  • Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of hazardous waste.[3] They will ensure that the waste is handled by a licensed hazardous waste disposal contractor in compliance with local, state, and federal regulations.[3]

Experimental Protocols: Decontamination of Biohazardous Waste

If this compound is used in experiments involving infectious agents, the resulting biohazardous waste must be decontaminated.

Autoclaving:

  • Purpose: To render biohazardous materials non-infectious.

  • Procedure:

    • Collect biohazardous waste in autoclavable bags or containers.

    • Follow your institution's validated autoclave cycle parameters for biohazardous waste.

    • Important Note: Autoclaving will likely not deactivate the this compound peptide itself.[4] Therefore, after autoclaving, the waste should still be treated as chemical waste and disposed of through the EH&S department.[4]

Logical Workflow for this compound Disposal

Epinecidin_1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Treatment (If Applicable) cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area PPE->WorkArea WasteGen This compound Experimentation WorkArea->WasteGen IsBiohazard Is Waste Biohazardous? WasteGen->IsBiohazard LiquidWaste Liquid Chemical Waste (Solutions, Buffers) WasteGen->LiquidWaste SolidWaste Solid Chemical Waste (Tips, Gloves, etc.) IsBiohazard->SolidWaste No BioWaste Biohazardous Waste (Cell Cultures, etc.) IsBiohazard->BioWaste Yes CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Decontaminate Decontaminate (e.g., Autoclave) BioWaste->Decontaminate Decontaminate->CollectSolid Store Store in Secondary Containment in Designated Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact Institutional EH&S for Pickup Store->ContactEHS

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epinecidin-1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Epinecidin-1. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This guide offers procedural, step-by-step guidance to directly answer your operational questions.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is supplied as a lyophilized powder and may contain residual trifluoroacetic acid (TFA), a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes during reconstitution.
Face ShieldRecommended when handling larger quantities of the lyophilized powder or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Hand Protection Chemical-Resistant GlovesNitrile gloves are required. Consider double-gloving for added protection, especially when handling stock solutions.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is necessary when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles.

Step-by-Step Handling and Disposal Plan

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide : Store the unopened vial at -20°C or colder in a desiccator to prevent degradation from moisture and light.

  • Equilibration : Before opening, allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the peptide.

Reconstitution (Preparation of Stock Solution)
  • Work Area : Perform all manipulations of the lyophilized powder and concentrated solutions within a certified chemical fume hood.

  • Solvent Selection : Use a sterile, appropriate solvent as determined by your experimental protocol (e.g., sterile deionized water, or a buffer).

  • Dissolution : Gently add the solvent to the vial. Swirl or vortex gently to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.

  • Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes in low-binding polypropylene (B1209903) tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Disposal Plan
  • Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • TFA Waste : If the peptide contains Trifluoroacetic Acid (TFA), the waste is considered corrosive. It must be stored in a compatible, sealed container, clearly labeled as "Hazardous Waste: Corrosive (Trifluoroacetic Acid)," and disposed of according to your institution's hazardous waste procedures. Do not pour down the drain.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the antimicrobial efficacy of this compound.

Materials:
  • This compound

  • Test microorganism (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Procedure:
  • Prepare Bacterial Inoculum :

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

  • Prepare Peptide Dilutions :

    • Prepare a stock solution of this compound in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Setup :

    • Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation :

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination :

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[1]

Visualizing Key Pathways and Workflows

This compound Immunomodulatory Signaling Pathway

This compound has been shown to modulate the inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It can interfere with the binding of lipopolysaccharide (LPS) to TLR4 and promote the degradation of MyD88, a key adaptor protein in the TLR signaling cascade.

Epinecidin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Activates Epinecidin1 This compound Epinecidin1->LPS Neutralizes MyD88 MyD88 Epinecidin1->MyD88 Promotes Degradation TLR4->MyD88 Recruits Proteasome Proteasome MyD88->Proteasome Degradation InflammatoryResponse Inflammatory Response MyD88->InflammatoryResponse Signal Transduction

Caption: this compound's modulation of the TLR4-MyD88 signaling pathway.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide add_bacteria Add 50 µL Bacterial Suspension to Wells prep_bacteria->add_bacteria add_peptide Add 50 µL Peptide Dilutions to Wells prep_peptide->add_peptide incubate Incubate at 37°C for 18-24 hours add_peptide->incubate read_plate Visually Inspect or Read OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine the MIC.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.